4-Methylfuro[3,2-c]pyridine 5-oxide
Description
Propriétés
Numéro CAS |
117013-86-2 |
|---|---|
Formule moléculaire |
C8H7NO2 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
4-methyl-5-oxidofuro[3,2-c]pyridin-5-ium |
InChI |
InChI=1S/C8H7NO2/c1-6-7-3-5-11-8(7)2-4-9(6)10/h2-5H,1H3 |
Clé InChI |
QEZVRCDXSJPZOC-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=CC2=C1C=CO2)[O-] |
SMILES canonique |
CC1=[N+](C=CC2=C1C=CO2)[O-] |
Synonymes |
Furo[3,2-c]pyridine,4-methyl-,5-oxide(9CI) |
Origine du produit |
United States |
physicochemical properties of 4-Methylfuro[3,2-c]pyridine 5-oxide
An In-Depth Technical Guide to the Physicochemical Properties of 4-Methylfuro[3,2-c]pyridine 5-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthesis, physicochemical properties, and chemical reactivity of 4-Methylfuro[3,2-c]pyridine 5-oxide. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific rationale for experimental observations and synthetic choices, providing a robust resource for researchers working with this and related heterocyclic systems.
Introduction: The Furo[3,2-c]pyridine Scaffold
The furo[3,2-c]pyridine ring system is a significant heterocyclic scaffold in medicinal chemistry. As a structural analog of isoquinoline, it belongs to a class of compounds known as furopyridines, which arise from the fusion of a π-deficient pyridine ring and a π-excessive furan ring.[1] This fusion creates a unique electronic environment that has been explored for the development of novel pharmacologically active substances.[1]
The introduction of an N-oxide functionality to the pyridine nitrogen dramatically alters the molecule's properties. The N-O bond is highly polar, with the oxygen atom acting as a strong electron-withdrawing group via induction, yet also a π-donor through resonance. This modification enhances the reactivity of the pyridine ring, particularly at the C4 position (alpha to the nitrogen), making the N-oxide a versatile intermediate for further chemical derivatization.
Synthesis of Furo[3,2-c]pyridine N-Oxides
The most direct and common method for the synthesis of furo[3,2-c]pyridine N-oxides is the direct oxidation of the parent furo[3,2-c]pyridine heterocycle. This transformation is typically achieved using a peroxy acid, such as 3-chloroperbenzoic acid (m-CPBA), in an inert solvent like dichloromethane.[2][3] This method is widely applicable to a variety of substituted pyridines.[4]
General Synthesis Workflow
Sources
4-Methylfuro[3,2-c]pyridine 5-oxide (CAS 117013-86-2): A Comprehensive Technical Guide to Reactivity and Synthetic Utility
Executive Summary
In modern drug discovery, the strategic deployment of bioisosteres is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The furo[3,2-c]pyridine scaffold serves as a highly effective, electron-deficient bioisostere for indoles, benzofurans, and azaindoles[1]. Within this chemical space, 4-Methylfuro[3,2-c]pyridine 5-oxide (CAS 117013-86-2) emerges as a high-value, versatile synthetic hub[2].
The presence of the N-oxide moiety fundamentally alters the electronic landscape of the furopyridine core. It acts as a dual-purpose functional group: it activates the adjacent C-4 methyl group for sigmatropic rearrangements (e.g., the Boekelheide reaction)[3], and it serves as a directing group for late-stage C-H functionalization or deoxygenative halogenation[4]. This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing this critical intermediate in the synthesis of advanced therapeutics, such as EZH2 inhibitors[5].
Physicochemical & Structural Profiling
The reactivity of 4-methylfuro[3,2-c]pyridine 5-oxide is governed by the strong push-pull electronic dipole of the N-O bond. The oxygen atom bears a partial negative charge, rendering it nucleophilic, while the pyridine ring becomes electron-deficient, increasing the acidity of the protons on the C-4 methyl group.
Table 1: Quantitative Data & Structural Profile
| Property | Value / Description |
| Chemical Name | 4-Methylfuro[3,2-c]pyridine 5-oxide |
| CAS Number | 117013-86-2[2] |
| Molecular Formula | C8H7NO2[2] |
| Molecular Weight | 149.15 g/mol [2] |
| Dipole Moment | ~4.24 D (Estimated based on pyridine N-oxide core) |
| Key Reactive Sites | N-O Dipole: Directing group / NucleophileC-4 Methyl: Acidic site for sigmatropic shiftsC-6 Position: Susceptible to nucleophilic attack (Reissert-Henze) |
Mechanistic Reactivity: The Synthetic Hub
As a Senior Application Scientist, I emphasize that understanding the causality behind a molecule's reactivity is more important than memorizing standard conditions. 4-Methylfuro[3,2-c]pyridine 5-oxide sits at the center of three divergent synthetic pathways.
The Boekelheide Rearrangement
The most critical application of this specific CAS number is the functionalization of the C-4 methyl group via the Boekelheide rearrangement[3]. When treated with an acylating agent (like acetic anhydride or trifluoroacetic anhydride), the N-oxide oxygen attacks the electrophile, forming an N-acyloxypyridinium intermediate[6]. This intermediate drastically increases the acidity of the C-4 methyl protons. Deprotonation yields an anhydrobase, which undergoes a thermally driven [3,3]-sigmatropic shift to transfer the acetoxy group to the methyl carbon, yielding 4-(acetoxymethyl)furo[3,2-c]pyridine[4].
The Reissert-Henze Reaction
If the C-4 position were unsubstituted, cyanation would occur there. However, because the C-4 position is blocked by the methyl group, treatment of the N-oxide with benzoyl chloride and trimethylsilyl cyanide (TMSCN) forces the addition of the cyano group to the C-6 position, enabling the synthesis of 6-cyano-4-methylfuro[3,2-c]pyridine[7].
Deoxygenative Halogenation
Treatment of the N-oxide with phosphorus oxychloride (POCl3) leads to the formation of 6-chloro-4-methylfuro[3,2-c]pyridine. The N-oxide oxygen attacks the phosphorus, and the resulting chloride ion attacks the C-6 position, followed by rearomatization and loss of the phosphoryl group[8].
Caption: Synthetic divergence of 4-methylfuro[3,2-c]pyridine 5-oxide into high-value scaffolds.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps to ensure scientific integrity and high yields.
Protocol 1: Synthesis of 4-Methylfuro[3,2-c]pyridine 5-oxide (Oxidation)
Rationale:m-Chloroperoxybenzoic acid (mCPBA) is the standard reagent for this transformation[7]. The furan ring is sensitive to strong electrophiles, so temperature control is paramount.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-methylfuro[3,2-c]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add mCPBA (70-75% purity, 1.3 eq) in small portions over 15 minutes. Causality: Slow addition prevents a rapid exotherm that could lead to furan ring opening or over-oxidation.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor via TLC (DCM:MeOH 9:1). The N-oxide will appear as a highly polar, UV-active spot near the baseline.
-
Quenching & Workup: Critical Step. Quench the reaction with saturated aqueous NaHCO3 (equal volume to DCM). Stir vigorously for 30 minutes. Causality: This converts the m-chlorobenzoic acid byproduct into its water-soluble sodium salt.
-
Extraction: Separate the layers. Because the N-oxide is highly polar, extract the aqueous layer 3-4 times with a mixture of CHCl3/Isopropanol (4:1). Causality: Standard DCM extraction often leaves >30% of the N-oxide in the aqueous phase. The addition of isopropanol disrupts the hydration sphere of the N-oxide, forcing it into the organic layer.
-
Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Silica gel, gradient 0-10% MeOH in DCM) to yield the pure 4-methylfuro[3,2-c]pyridine 5-oxide.
Protocol 2: The Boekelheide Rearrangement to 4-(Hydroxymethyl)furo[3,2-c]pyridine
Rationale: This protocol converts the unreactive methyl group into a versatile hydroxymethyl handle, a critical step in synthesizing EZH2 inhibitors[5].
Step-by-Step Methodology:
-
Activation: Dissolve 4-methylfuro[3,2-c]pyridine 5-oxide (1.0 eq) in neat acetic anhydride (Ac2O) (10 volumes).
-
Sigmatropic Shift: Heat the mixture to 90–100 °C under argon for 4-6 hours. Causality: The initial O-acylation is rapid at room temperature, but the [3,3]-sigmatropic rearrangement of the anhydrobase requires significant thermal energy to proceed[3].
-
Concentration: Cool to room temperature and remove the excess acetic anhydride in vacuo (co-evaporate with toluene to remove residual acetic acid). The crude intermediate is 4-(acetoxymethyl)furo[3,2-c]pyridine.
-
Hydrolysis: Dissolve the crude acetate in methanol (0.2 M). Add solid K2CO3 (2.0 eq) and stir at room temperature for 2 hours. Causality: Mild basic hydrolysis cleaves the acetate without risking degradation of the furopyridine core.
-
Isolation: Filter off the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography (Hexanes:EtOAc gradient) to isolate the target 4-(hydroxymethyl)furo[3,2-c]pyridine.
Caption: Mechanism of the Boekelheide rearrangement for 4-methylfuro[3,2-c]pyridine 5-oxide.
Applications in Drug Discovery
The derivatives generated from 4-methylfuro[3,2-c]pyridine 5-oxide are not merely academic curiosities; they are deeply embedded in modern medicinal chemistry.
For instance, the 4-(hydroxymethyl)furo[3,2-c]pyridine generated via the Boekelheide rearrangement can be readily converted into a mesylate or halide (e.g., 4-(chloromethyl)furo[3,2-c]pyridine). These electrophilic species are utilized as critical alkylating agents in the synthesis of EZH2 (Enhancer of Zeste Homolog 2) inhibitors [5]. EZH2 is a histone methyltransferase that is frequently mutated or overexpressed in various cancers, including lymphomas and solid tumors. The furopyridine core provides optimal hydrogen bonding vectors and lipophilic efficiency (LipE) required to occupy the SAM (S-adenosylmethionine) binding pocket of the EZH2 enzyme[5].
Furthermore, the electron-rich furan ring fused to the electron-deficient pyridine ring creates a unique pi-stacking environment that is highly favored in kinase inhibitor design, offering a distinct intellectual property (IP) space compared to heavily patented indole and quinoline scaffolds.
References
-
[1] Furo[3,2-c]pyridine | C7H5NO | CID 12234604. PubChem - National Institutes of Health (NIH). Available at:[Link]
-
[7] SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. Maurice Taszarek and Hans-Ulrich Reissig - CLOCKSS. Available at:[Link]
-
[8] Furopyridines. XXX. Synthesis and reaction of difuro[3,2‐c:‐ 3′,2′‐e]pyridine, a new tricyclic heterocycle. ResearchGate. Available at:[Link]
-
[5] US10266542B2 - EZH2 inhibitors. Google Patents. Available at:
-
[6] Reaction of 2-alkyl pyridine N-oxide derivatives with Mosher's acyl chloride: First example of stereoselective Boekelheide rearrangement. ResearchGate. Available at:[Link]
-
[4] Difunctionalization of Alkenylpyridine N-Oxides by the Tandem Addition/Boekelheide Rearrangement. Organic Letters - ACS Publications. Available at:[Link]
Sources
- 1. Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 117013-86-2 CAS Manufactory [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US10266542B2 - EZH2 inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. researchgate.net [researchgate.net]
spectral characterization of 4-Methylfuro[3,2-c]pyridine 5-oxide
An In-depth Technical Guide to the Spectral Characterization of 4-Methylfuro[3,2-c]pyridine 5-oxide
Abstract
This technical guide provides a comprehensive overview of the , a heterocyclic compound of interest in medicinal chemistry and materials science. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical techniques essential for structural elucidation and purity assessment. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes field-proven experimental protocols, data interpretation, and the causality behind methodological choices, ensuring a self-validating approach to the characterization of this and related novel compounds.
Introduction: The Significance of Furo[3,2-c]pyridine Scaffolds
The furo[3,2-c]pyridine core is a significant heterocyclic scaffold due to its presence in various biologically active molecules and its utility as a building block in organic synthesis.[1] The fusion of a π-electron-rich furan ring with a π-electron-deficient pyridine ring creates a unique electronic environment, leading to interesting photophysical properties and potential for diverse chemical modifications.[1][2] The introduction of an N-oxide functionality further modulates the electronic properties of the pyridine ring, influencing its reactivity and potential for intermolecular interactions, which is a critical aspect in drug design and materials science.
The specific compound, 4-Methylfuro[3,2-c]pyridine 5-oxide, incorporates a methyl group on the pyridine ring, which can influence its metabolic stability and binding affinity to biological targets. Therefore, unambiguous structural confirmation and purity assessment are paramount. This guide establishes a robust analytical workflow for this purpose.
Synthesis and Sample Preparation
The synthesis of 4-Methylfuro[3,2-c]pyridine 5-oxide is anticipated to follow established methodologies for related compounds. A common route involves the synthesis of the parent 4-methylfuro[3,2-c]pyridine, followed by N-oxidation. The parent heterocycle can be prepared via a cascade process involving a Sonogashira reaction followed by a 5-endo-dig cyclization.[3]
The subsequent N-oxidation is typically achieved by treating the furo[3,2-c]pyridine with an oxidizing agent such as 3-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (CH₂Cl₂).[4]
Caption: Synthetic workflow for 4-Methylfuro[3,2-c]pyridine 5-oxide.
Protocol for Sample Preparation: For all spectroscopic analyses, it is crucial to use a sample of high purity, typically >95%, as determined by a preliminary analytical technique like High-Performance Liquid Chromatography (HPLC). The sample should be dried under high vacuum to remove residual solvents, which can interfere with spectral acquisition, particularly in NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete assignment of the molecular structure of 4-Methylfuro[3,2-c]pyridine 5-oxide.
¹H NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their multiplicity (spin-spin coupling with neighboring protons), and their relative numbers. The N-oxide group significantly influences the chemical shifts of the protons on the pyridine ring, causing a downfield shift compared to the parent pyridine due to its electron-withdrawing nature.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[6]
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton pulse sequence.
-
Number of Scans: 16-32 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
Predicted ¹H NMR Data: The chemical shifts are predicted based on data for 2-Methylfuro[3,2-c]pyridine 5-oxide and general principles of substituent effects in pyridine N-oxides.[4][7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.5 - 7.7 | d | ~2.0 |
| H-3 | ~6.5 - 6.7 | d | ~2.0 |
| H-6 | ~8.2 - 8.4 | d | ~7.0 |
| H-7 | ~7.3 - 7.5 | d | ~7.0 |
| 4-CH₃ | ~2.4 - 2.6 | s | - |
Causality Behind Predictions:
-
H-2 and H-3: These protons are on the furan ring. Their chemical shifts are expected to be in the typical range for furan protons.
-
H-6 and H-7: These protons are on the pyridine ring. The N-oxide group deshields these protons, shifting them downfield. H-6 is expected to be further downfield than H-7 due to its proximity to the N-oxide.
-
4-CH₃: The methyl group protons will appear as a singlet in the upfield region of the aromatic spectrum.
¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms and their chemical environment. The N-oxide group and the fusion of the furan ring will have distinct effects on the carbon chemical shifts.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled ¹³C pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Relaxation Delay: 2 seconds.
-
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140 - 145 |
| C-3 | ~105 - 110 |
| C-3a | ~145 - 150 |
| C-4 | ~135 - 140 |
| C-6 | ~138 - 142 |
| C-7 | ~125 - 130 |
| C-7a | ~120 - 125 |
| C-8a | ~150 - 155 |
| 4-CH₃ | ~18 - 22 |
Causality Behind Predictions:
-
Carbons attached to oxygen (C-2, C-8a) and nitrogen (C-4, C-7a) will be shifted downfield.
-
The N-oxide will particularly influence the chemical shifts of the pyridine ring carbons (C-4, C-6, C-7, C-7a).
-
The methyl carbon will appear at a characteristic upfield chemical shift.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural confirmation.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.[5]
-
Instrument: A mass spectrometer with an electrospray ionization (ESI) source is recommended for polar molecules like N-oxides. A high-resolution analyzer (e.g., TOF or Orbitrap) is preferred.[6][8]
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode (ESI+).
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Collision Energy (for MS/MS): Varied to induce fragmentation.
-
Expected Mass Spectrometry Data:
| Ion | Calculated m/z (C₈H₇NO₂) | Observed m/z |
| [M+H]⁺ | 150.0555 | Expected within 5 ppm of calculated value |
| [M+Na]⁺ | 172.0374 | Expected within 5 ppm of calculated value |
Fragmentation Analysis: A common fragmentation pathway for pyridine N-oxides involves the loss of the oxygen atom.[5] Other fragmentations may include the loss of CO or cleavage of the furan ring.
Caption: Predicted fragmentation of 4-Methylfuro[3,2-c]pyridine 5-oxide.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For 4-Methylfuro[3,2-c]pyridine 5-oxide, key vibrations will include C-H, C=C, C=N, N-O, and C-O stretching and bending modes.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating a solution of the compound. Attenuated Total Reflectance (ATR) is a modern, convenient alternative.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Predicted IR Data:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch (CH₃) | 2980 - 2850 |
| Aromatic C=C and C=N stretch | 1610 - 1580 |
| N-O stretch | 1270 - 1230 |
| C-O-C stretch (furan) | 1100 - 1000 |
Causality Behind Predictions:
-
The N-O stretching vibration is a characteristic band for N-oxides and is expected in the 1270-1230 cm⁻¹ region.[3]
-
The aromatic C=C and C=N stretching vibrations will appear in the 1610-1580 cm⁻¹ range.[3]
-
The C-H stretching vibrations for the aromatic and methyl protons will be in their respective typical regions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation in the furo[3,2-c]pyridine system will result in characteristic absorption bands.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Wavelength Range: 200 - 400 nm.
-
Blank: Use the pure solvent as a blank.
-
Predicted UV-Vis Data: Based on related furo[3,2-c]pyridine N-oxides, absorption maxima are expected around 250 nm and potentially a longer wavelength absorption due to the extended π-system.[3]
| Transition | Predicted λₘₐₓ (nm) |
| π → π | ~250 - 260 |
| n → π | ~300 - 320 |
Causality Behind Predictions:
-
The absorption bands are due to π → π* and n → π* electronic transitions within the aromatic system. The N-oxide group can cause a red shift (bathochromic shift) compared to the parent heterocycle.
Conclusion
The comprehensive requires a multi-faceted analytical approach. By employing a combination of ¹H and ¹³C NMR, high-resolution mass spectrometry, IR, and UV-Vis spectroscopy, a complete and unambiguous structural assignment can be achieved. The protocols and predicted data presented in this guide provide a robust framework for researchers working with this compound and other novel heterocyclic N-oxides. This self-validating system of analysis ensures the scientific integrity of subsequent research and development activities.
References
- Taszarek, M., & Reissig, H.-U. (2022).
- Supporting Inform
- Campeau, L.-C., & Fagnou, K. (2011). SYNTHESIS OF 2-ARYL PYRIDINES BY PALLADIUM-CATALYZED DIRECT ARYLATION OF PYRIDINE N-OXIDES. Organic Syntheses, 88, 22-32.
- Banks, R. E., Haszeldine, R. N., & Robinson, J. M. (1976). Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of some 2-, 3-, and 4-substituted pyridine 1-oxides, 5-methylpyrimidine 1-oxide, and quinoline 1-oxide with perfluoropropene, and of pyridine 1-oxide with perfluoro-(2-methylpent-2-ene): synthesis of 2-(1. Journal of the Chemical Society, Perkin Transactions 1, (11), 1226.
- NP-MRD. (n.d.).
- N-oxidation of Pyridine Derivatives - Supporting Inform
- 1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.).
- Černuchová, P., Krutošíková, A., & Sulo, P. (1998). 5-Aminofuro[3,2-c]pyridinium Tosylates and Substituted Furo[3,2-c]pyridine N-Oxides.
- Structural, Chemical reactivity, Topological, Electronic and Spectroscopic (Raman, SERS and UV-Vis) and Antiviral investigation of Furo [3,2-c] Pyridine-2-Carbaldehyde. (n.d.).
- Slepukhin, P. A., Nosova, E. V., Malygin, E. V., Lipunova, G. N., Charushin, V. N., & Chupakhin, O. N. (2024). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. Molbank, 2024(1), M1810.
- Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β. (n.d.). The Royal Society of Chemistry.
- HIROTA, T., SASAKI, K., ABE, H., & KASHINO, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975.
- Sharma, R., Sharma, D., Sharma, C., & Singh, P. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 2(1), 70.
- Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. (2005). Rapid Communications in Mass Spectrometry, 19(8), 984-1004.
- Yan, Z., Wang, Y., Ding, J., Wang, Y., & Wang, L. (2018). Highly Efficient Phosphorescent Furo[3,2-c]pyridine Based Iridium Complexes with Tunable Emission Colors over the Whole Visible Range.
- Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. (2014).
- A novel furo[3,2-c]pyridine-based iridium complex for high-performance organic light-emitting diodes with over 30% external quantum efficiency. (n.d.).
- Validating the Purity of Synthesized 3-Methylpyridine-4-carboxylic acid N-oxide: A Compar
- Miniature time-of-flight mass analyzer for use in combination with a compact highly-repetitive femtosecond laser ioniz
- Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2025). International Journal of Molecular Sciences, 26(13), 7025.
- Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]. (n.d.).
-
3-(4-(Benzyloxy)-3-methoxyphenyl)-[3][9][10]triazolo[4,3-a]pyridine. (2023). Molbank, 2023(3), M1694.
- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... (n.d.).
- Accepted Manuscript Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. CCCC 1999, Volume 64, Issue 3, Abstracts pp. 539-547 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 10. Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of some 2-, 3-, and 4-substituted pyridine 1-oxides, 5-methylpyrimidine 1-oxide, and quinoline 1-oxide with perfluoropropene, and of pyridine 1-oxide with perfluoro-(2-methylpent-2-ene): synthesis of 2-(1,2,2,2-tetrafluoroethyl)-pyridines or -pyrimidines and their N-oxides and of 2,2,3-trifluoro-2,3-dihydro-3-trifluoromethylfuro[3,2-b]pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
reactivity of the N-oxide group in furopyridines
An In-depth Technical Guide to the Reactivity of the N-oxide Group in Furopyridines
Authored by: A Senior Application Scientist
Abstract
The fusion of a π-deficient pyridine ring with a π-excessive furan ring gives rise to the furopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry and materials science.[1] The introduction of an N-oxide functionality to this scaffold profoundly alters its electronic landscape, physicochemical properties, and chemical reactivity, unlocking a diverse array of synthetic transformations. This guide provides an in-depth exploration of the reactivity of the furopyridine N-oxide group, offering field-proven insights into its behavior in key chemical reactions. We will dissect the causality behind experimental choices for electrophilic and nucleophilic substitutions, rearrangements, and cycloaddition reactions, providing detailed protocols and mechanistic diagrams to support researchers, scientists, and drug development professionals in harnessing the synthetic potential of these versatile intermediates.
The Furopyridine N-oxide Core: A Duality of Electronic Character
Furopyridines are bicyclic heteroaromatic compounds where a pyridine ring is fused to a furan ring. This fusion creates a unique electronic environment, but the true modulation of reactivity comes with the introduction of the N-oxide group.[1] The N-oxide functionality, with its highly polar N⁺-O⁻ dative bond, imparts a dual electronic nature to the molecule.[2]
-
π-Donation (Resonance Effect): The oxygen atom can donate its lone pair electrons into the pyridine ring system. This resonance effect increases the electron density, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom.
-
σ-Acceptance (Inductive Effect): Due to the high electronegativity of the oxygen atom, the N-oxide group acts as a strong σ-electron withdrawing group, inductively pulling electron density away from the ring.
This electronic duality is the cornerstone of the N-oxide's ability to activate the furopyridine ring towards reactions that are often challenging with the parent heterocycle. It renders the ring more susceptible to both electrophilic and nucleophilic attack, a feature of immense synthetic utility.[2][3]
Impact on Physicochemical Properties
The introduction of the N-oxide group brings about significant changes in the molecule's physical and chemical properties, which are critical considerations in drug development.
| Property | Observation | Rationale and Implication |
| Basicity | Significantly lower than parent furopyridine. | The pKa of protonated pyridine N-oxide is ~0.8, orders of magnitude less than pyridine (~5.25).[2][4] This reduced basicity prevents the nitrogen from readily reacting with electrophiles or acids, redirecting reactivity to the ring. |
| Solubility | Generally increased aqueous solubility. | The polar N⁺-O⁻ bond is a strong hydrogen bond acceptor, enhancing interactions with polar solvents like water. This is a highly desirable feature in drug design.[2][5] |
| Dipole Moment | Increased dipole moment. | The charge separation in the N-O bond leads to a higher dipole moment (pyridine N-oxide: ~4.37 D vs. pyridine: ~2.03 D), influencing intermolecular interactions and crystal packing.[6] |
| Geometry | Minor alterations to ring geometry. | The C-N-C bond angle widens slightly compared to the parent pyridine to accommodate the N-O bond.[4] |
Synthesis of Furopyridine N-oxides: The Oxidation Pathway
The most direct and common method for preparing furopyridine N-oxides is the oxidation of the nitrogen atom of the parent furopyridine. This transformation is typically achieved with high efficiency using various oxidizing agents.
Caption: General workflow for the synthesis of furopyridine N-oxides.
Experimental Protocol: N-oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes a general procedure for the N-oxidation of a substituted furopyridine. The choice of solvent and temperature is crucial for controlling selectivity and preventing side reactions. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve both the substrate and the reagent.
Materials:
-
Furopyridine derivative (1.0 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2-1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the furopyridine derivative in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA portion-wise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly. The stoichiometry is critical; excess m-CPBA can lead to over-oxidation or side reactions.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the mixture again to 0 °C. Quench the excess peroxy acid by slowly adding saturated Na₂S₂O₃ solution, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield the pure furopyridine N-oxide.
Core Reactivity: A Tale of Two Pathways
The N-oxide group activates the furopyridine ring for both electrophilic and nucleophilic substitution, primarily at the C2 and C4 positions of the pyridine moiety.[8][9]
Electrophilic Substitution: Activating the Ring
The π-donating nature of the N-oxide enriches the C2 and C4 positions with electron density, making them prime targets for electrophiles. This activation allows for reactions like nitration and halogenation under conditions that would be ineffective for the parent furopyridine.
Caption: General mechanism for electrophilic substitution on furopyridine N-oxides.
3.1.1. Nitration of Furopyridine N-oxides
Nitration is a classic example of electrophilic substitution. While direct nitration of furopyridine can be difficult and lead to a mixture of products or degradation, the N-oxide directs the substitution cleanly.[1]
-
Protocol: Nitration of 2,3-dihydrofuro[3,2-b]pyridine N-oxide
-
Reagent Preparation: Carefully add the furopyridine N-oxide to a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature (e.g., 0-10 °C). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Reaction: The mixture is typically heated (e.g., 60-90 °C) for several hours. The reaction temperature can influence the product distribution.[1]
-
Work-up: The reaction is quenched by pouring it carefully onto crushed ice, followed by neutralization with a base (e.g., aqueous ammonia or sodium carbonate).
-
Isolation: The precipitated product is collected by filtration, washed with water, and dried.
-
Following substitution, the N-oxide group can be removed (deoxygenated) using reagents like PCl₃ or trivalent phosphorus compounds to yield the 4-nitrofuropyridine.[4][8]
Nucleophilic Substitution: Leveraging the Electron-Deficient Ring
The inductive withdrawal and the positive charge on the nitrogen make the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack. This reactivity is often unlocked by first activating the N-oxide oxygen with an electrophilic reagent (e.g., POCl₃, Ac₂O, TsCl), which transforms it into a good leaving group.[8]
Caption: General workflow for activated nucleophilic substitution.
3.2.1. Cyanation and Chlorination
These reactions are powerful methods for introducing key functional groups onto the furopyridine core.
-
Protocol: Chlorination with Phosphorus Oxychloride (POCl₃)
-
Reaction Setup: A mixture of the furopyridine N-oxide and POCl₃ is heated, often without a solvent or in a high-boiling inert solvent.
-
Mechanism: The oxygen of the N-oxide attacks the phosphorus atom, and a chloride ion is released. This chloride then acts as the nucleophile, attacking the electron-deficient C2 or C4 position. A subsequent elimination step restores aromaticity and yields the chlorofuropyridine.[1][8]
-
Work-up: After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base. The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by chromatography or distillation.
-
Rearrangements and Cycloadditions: Advanced Transformations
Beyond substitution, the furopyridine N-oxide scaffold can undergo sophisticated intramolecular reactions, providing rapid access to complex molecular architectures.
Photochemical Rearrangements
Upon UV irradiation, pyridine N-oxides can undergo complex rearrangements. These reactions are thought to proceed through a lowest-energy singlet excited state (an n → π* electronic transition), leading to the formation of intermediates like oxaziridines, which can then rearrange to products such as 1,2-oxazepine derivatives.[10][11][12] The specific photoproducts are highly dependent on the solvent and substituents.[10] While less explored for furopyridines specifically, these pathways represent a frontier for synthetic innovation.
4.2.[2][2] Sigmatropic Rearrangements
The thermal rearrangement of 2-allyloxy-pyridine N-oxide derivatives is a well-documented process that proceeds via a concerted[2][2] sigmatropic rearrangement to yield N-allyl-2-pyridones.[13] This methodology can be applied to corresponding allyloxy-furopyridine N-oxides to construct functionalized pyridone-fused systems.
Intramolecular Cycloadditions
The N-oxide group can function as a 1,3-dipole. When tethered to a suitable dipolarophile (e.g., an alkene or alkyne), it can undergo intramolecular [3+2] cycloaddition reactions. This powerful strategy allows for the stereocontrolled synthesis of complex, bridged polycyclic nitrogenous frameworks, which are common motifs in natural products.[14] The reaction is often reversible, and the diastereoselectivity can be controlled by minimizing steric and torsional strain in the product.[14]
Applications in Drug Discovery
The versatile reactivity of furopyridine N-oxides makes them invaluable intermediates in drug discovery.
-
Scaffold Elaboration: They provide access to substituted furopyridines that are otherwise difficult to synthesize, enabling extensive structure-activity relationship (SAR) studies. Furopyridine derivatives have shown promise as inhibitors of various kinases, including Lck and Akt.[15]
-
Prodrug Strategy: The N-oxide functionality itself can be incorporated into a final drug molecule.[5] The polar group can improve aqueous solubility and pharmacokinetic properties. In some cases, N-oxides are designed as hypoxia-activated prodrugs; they are stable in normal oxygenated tissue but are reduced to the active cytotoxic agent in the low-oxygen environment of solid tumors.[2][5]
-
Bioisosteric Replacement: The furopyridine core serves as a bioisostere for quinoline and isoquinoline, which are prevalent in many biologically active substances.[1] The N-oxide provides an additional vector for modifying electronic and steric properties.
Conclusion
The N-oxide group is not merely a passive functionality but a powerful control element for manipulating the reactivity of the furopyridine core. Its dual electronic nature unlocks diverse and often complementary reaction pathways, including electrophilic and nucleophilic substitutions, as well as complex rearrangements and cycloadditions. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of these reaction principles and protocols is essential for the rational design and efficient synthesis of novel therapeutics and functional materials. The self-validating nature of the described protocols, grounded in established mechanistic principles, provides a reliable foundation for innovation in the field.
References
- Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. (n.d.).
-
FUROPYRIDINES. SYNTHESIS AND PROPERTIES - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2025, December 14). Retrieved from [Link]
-
pyridine-n-oxide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2025, December 14). Retrieved from [Link]
-
Pyridine N-oxides as coformers in the development of drug cocrystals - RSC Publishing. (n.d.). Retrieved from [Link]
-
Recent trends in the chemistry of pyridine N-oxide. (2001, December 18). Retrieved from [Link]
-
2-Fluoropyridine N-oxide and its reactions with amino-acid derivatives - RSC Publishing. (n.d.). Retrieved from [Link]
-
Consecutive 3,5 shifts in pyridine 1-oxide rearrangements. One-step furopyridine synthesis. (n.d.). Retrieved from [Link]
-
Mild addition of nucleophiles to pyridine-N-oxides. (2011, April 1). Retrieved from [Link]
-
Recent trends in the chemistry of pyridine N-oxides. (n.d.). Retrieved from [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - NIH. (n.d.). Retrieved from [Link]
-
Recent trends in the chemistry of pyridine N-oxide | Request PDF - ResearchGate. (2026, March 4). Retrieved from [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. (2021, June 26). Retrieved from [Link]
-
Reactions of Pyridine-N-Oxide - YouTube. (2020, October 29). Retrieved from [Link]
-
Reactivity of Pyridine-N-Oxide - YouTube. (2020, October 26). Retrieved from [Link]
-
Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Derivatives - ChemRxiv. (n.d.). Retrieved from [Link]
-
Pyridine N-Oxides - Baran Lab. (2012, June 9). Retrieved from [Link]
-
Pyridine-N-oxide - Wikipedia. (n.d.). Retrieved from [Link]
-
Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC. (n.d.). Retrieved from [Link]
-
Intramolecular Pyridinium Oxide Cycloadditions: Systematic Study of Substitution, Diastereoselectivity, and Regioselectivity - Beaudry Research Group. (n.d.). Retrieved from [Link]
- CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents. (n.d.).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 8. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 15. mdpi.com [mdpi.com]
electronic effects of the N-oxide in 4-Methylfuro[3,2-c]pyridine
An In-Depth Technical Guide to the Electronic Effects of the N-Oxide in 4-Methylfuro[3,2-c]pyridine
Abstract
The introduction of an N-oxide functionality to a heterocyclic scaffold is a powerful strategy in medicinal chemistry and materials science, profoundly altering the parent molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive analysis of the electronic effects imparted by the N-oxide group on the 4-Methylfuro[3,2-c]pyridine core. We will dissect the dual electronic nature of the N-oxide, explore its interplay with the fused furan ring and the methyl substituent, and predict the resulting changes in reactivity and spectroscopic signatures. This document serves as a foundational resource, integrating theoretical principles with actionable experimental protocols to guide further research and application.
The Pyridine N-Oxide: A Group of Dual Electronic Character
The N-oxide group, characterized by its highly polar N⁺-O⁻ dative bond, is not a simple electron-withdrawing or -donating substituent. Its influence on the electronic landscape of an aromatic ring is a nuanced interplay of two opposing forces.[1]
-
Inductive Effect (σ-acceptor): Due to the high electronegativity of the oxygen atom, the N-oxide group exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the ring through the sigma bond framework, generally deactivating the ring towards electrophilic attack and lowering the basicity of the nitrogen atom significantly.[1][2] The pKa of the conjugate acid of pyridine N-oxide is approximately 0.8, which is more than five orders of magnitude less than that of pyridine (pKa ≈ 5.25).[1][2]
-
Resonance Effect (π-donor): The oxygen atom possesses lone pairs of electrons that can be delocalized into the pyridine π-system. This donation of electron density (+M effect) increases the electron density at the ortho and para positions (C2, C4, C6) of the pyridine ring.[1] This π-donation can make the ring more susceptible to electrophilic attack at these specific positions, counteracting the inductive deactivation.[2]
This duality is the key to the unique reactivity of pyridine N-oxides, enabling reactions that are otherwise difficult to achieve with the parent pyridine.
The Furo[3,2-c]pyridine Scaffold: A Fusion of Opposites
The furo[3,2-c]pyridine system is an important heterocyclic scaffold found in many biologically active compounds.[3][4] Its electronic character arises from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring.[5] This fusion creates a unique electronic environment where the furan ring modulates the properties of the pyridine, and vice-versa. The 4-methyl group, in our target molecule, acts as a weak electron-donating group through induction and hyperconjugation, slightly increasing the electron density of the pyridine ring.
Synergistic Effects in 4-Methylfuro[3,2-c]pyridine N-oxide
The introduction of the N-oxide to the 4-Methylfuro[3,2-c]pyridine scaffold creates a complex interplay of electronic effects from the three key components: the N-oxide, the fused furan ring, and the methyl group.
Perturbation of Electron Density
The N-oxide's powerful inductive withdrawal will decrease the overall electron density of the bicyclic system, particularly affecting the pyridine moiety. However, the π-donating resonance effect from the N-oxide oxygen will enrich the positions ortho and para to the nitrogen. In the furo[3,2-c]pyridine system, this resonance effect will primarily increase electron density at the C2 and C7 positions. The electron-donating nature of the fused furan ring and the 4-methyl group will work in concert with the N-oxide's resonance effect, further enhancing the nucleophilicity of specific sites.
The diagram below illustrates the dominant electronic push-pull effects within the molecule.
Caption: Interplay of electronic effects in the target molecule.
Predicted Reactivity
-
Electrophilic Aromatic Substitution (EAS): The overall inductive deactivation suggests that harsher conditions may be required for EAS compared to the parent furan. However, the combined π-donation from the N-oxide and the furan ring is expected to direct incoming electrophiles primarily to the furan ring, likely at the C2 position, which is activated by both systems. The C7 position of the pyridine ring is also activated by N-oxide resonance but may be less reactive than the furan ring.
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron withdrawal by the N⁺-O⁻ group and the resulting positive charge on the nitrogen will significantly activate the pyridine ring towards nucleophilic attack. The C7 position is predicted to be the most susceptible site for SNAr, a reaction that would be highly disfavored in the parent furo[3,2-c]pyridine.
Experimental and Computational Validation Protocols
To empirically validate these theoretical predictions, a multi-pronged approach involving synthesis, spectroscopy, reactivity studies, and computational modeling is essential.
Synthesis of 4-Methylfuro[3,2-c]pyridine N-oxide
The target compound can be synthesized by the direct oxidation of the parent heterocycle, 4-Methylfuro[3,2-c]pyridine.
Protocol: N-Oxidation using m-CPBA
-
Dissolve 4-Methylfuro[3,2-c]pyridine (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane, chloroform).
-
Cool the solution to 0-5 °C in an ice bath.[6]
-
Add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise, maintaining the temperature.[4][6]
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.[6]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for the synthesis of the target N-oxide.
Spectroscopic Characterization
Comparative spectroscopy of the parent heterocycle and its N-oxide provides direct evidence of the electronic perturbations.
| Technique | Parent Heterocycle (Predicted) | N-Oxide (Predicted Effect) | Rationale |
| ¹H NMR | Pyridine protons (H6, H7) at ~δ 8.4-7.4 ppm. Furan protons (H2, H3) at ~δ 7.6-6.8 ppm. | Downfield shift of pyridine protons (H6, H7). | Strong -I effect of the N⁺-O⁻ group deshields adjacent protons. |
| ¹³C NMR | Pyridine carbons adjacent to N (C4a, C7a) are downfield. | Downfield shift of C6 and C7. Shielding of C4a and C7a possible due to resonance. | Complex interplay of inductive withdrawal and resonance donation. |
| IR Spec. | C=N, C=C stretching in aromatic region. | Appearance of a strong N-O stretch (~1250-1300 cm⁻¹).[7] | Characteristic vibration of the N-O dative bond. |
| UV-Vis | π-π* transitions characteristic of the fused aromatic system. | Bathochromic shift (shift to longer wavelengths). | The N-oxide group alters the HOMO-LUMO energy gap.[8] |
Computational Modeling
Density Functional Theory (DFT) calculations provide invaluable insight into the electronic structure.
Protocol: DFT Analysis
-
Geometry Optimization: Perform geometry optimization for both the parent and N-oxide structures using a functional like B3LYP with a 6-31G* basis set or higher.[9]
-
Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP map. This will highlight the electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions of the molecule. We predict a highly negative potential around the N-oxide oxygen and positive potential on the pyridine ring protons.
-
Frontier Molecular Orbitals (FMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO distribution indicates likely sites for electrophilic attack, while the LUMO distribution indicates sites for nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to quantify the electron density at each atom, providing a numerical basis for the predicted reactivity.[10]
Caption: Computational workflow for analyzing electronic effects.
Conclusion
The transformation of 4-Methylfuro[3,2-c]pyridine to its N-oxide derivative induces a profound redistribution of electronic density throughout the heterocyclic core. The N-oxide group acts as a powerful "push-pull" system, withdrawing electron density inductively while donating it through resonance. This duality, in synergy with the inherent electronic properties of the fused furan ring and the methyl group, deactivates the pyridine ring towards general electrophilic attack while simultaneously activating specific positions (notably C2 and C7) towards electrophilic and nucleophilic attack, respectively. The protocols and theoretical frameworks presented in this guide offer a robust roadmap for researchers to synthesize, characterize, and rationally exploit the unique chemical properties of this promising molecular scaffold in drug discovery and materials science applications.
References
- BenchChem.
- Mišić-Vuković, M., Radojković-Velićković, M., & Dimitrijević, D. M. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. RSC Publishing.
- ACS Catalysis. Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)
- Belova, E. V., et al. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PMC.
- Grokipedia. Pyridine-N-oxide.
- Journal of Chemical Reviews.
- Shvartsberg, M. S., et al. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.
- Liebman, J. F., et al. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. PMC.
- Zvereva, N. V., et al. Substituent effect on the properties of pyridine-N-oxides.
- Wang, F., et al. Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study.
- El-Gaby, M. S. A., et al. Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
-
Mojumdar, S. C., Žimon, P., & Krutošíková, A.[1]BENZOFURO[3,2-c]PYRIDINE Synthesis and coordination reactions. AKJournals.
- Shtykov, S. N., et al. Quantitative evaluation of Ln(III) pyridine N-oxide carboxylic acid spectra under chemometric and metrological aspects.
- Wikipedia. Pyridine-N-oxide.
- BenchChem.
- Shiotani, S. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
- Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine-_N_ -oxide â Grokipedia [grokipedia.com]
- 3. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 4. akjournals.com [akjournals.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Furopyridine N-Oxides: A Technical Guide to Biological Screening
As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter novel heterocyclic scaffolds. Among these, furopyridine N-oxides represent a highly versatile, yet underexplored, class of compounds. The fusion of a π -excessive furan ring with a π -deficient pyridine ring provides a unique electronic landscape. When we introduce an N-oxide moiety to the pyridine nitrogen, we fundamentally alter the molecule's dipole moment, aqueous solubility, and hydrogen-bonding capacity[1].
More importantly, the N-oxide acts as a strategic metabolic handle. It allows these compounds to function either as direct, high-affinity kinase inhibitors or as bioreductive prodrugs activated specifically within the tumor microenvironment[2]. This whitepaper provides an in-depth, self-validating framework for the preliminary biological screening of furopyridine N-oxides, focusing on causality, experimental design, and data interpretation.
The Pharmacological Rationale: Why N-Oxides?
Before initiating any screening cascade, we must understand the mechanistic purpose of the N-oxide modification:
-
Overcoming Kinase Resistance: The furopyridine core is a proven pharmacophore for inhibiting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[3][4]. The N-oxide oxygen can serve as a critical hydrogen-bond acceptor in the kinase hinge region, potentially overcoming steric clashes associated with gatekeeper mutations like EGFR T790M[3].
-
Spatiotemporal Prodrug Activation: N-oxides can be selectively reduced to their active, cytotoxic furopyridine counterparts by hydrated electrons ( eaq− ) generated during localized radiotherapy (X-ray) or by hypoxia-associated reductases in solid tumors[2].
Dual-action mechanism of furopyridine N-oxides as direct inhibitors and prodrugs.
Strategic Biological Screening Workflows
A robust screening cascade must separate general cytotoxicity from target-specific engagement. Below are the field-proven methodologies we deploy for furopyridine N-oxides.
Phase I: Phenotypic Cytotoxicity Profiling (MTT Assay)
The first step is to establish the baseline anti-proliferative activity of the synthesized library. We utilize Non-Small Cell Lung Cancer (NSCLC) lines (A549, H1975) and esophageal cancer lines (KYSE70, KYSE150), as furopyridines have demonstrated exceptional efficacy in these models[3][5].
Causality Check: Why the MTT assay? It measures NAD(P)H-dependent cellular oxidoreductase activity. However, because furopyridine N-oxides are redox-active, you must include a cell-free control well containing only media, MTT, and the compound. This ensures the N-oxide does not spontaneously reduce the tetrazolium dye, which would yield a false-positive viability signal.
Step-by-Step Protocol:
-
Cell Seeding: Harvest logarithmic-phase KYSE70 or A549 cells. Seed at a density of 4×104 cells/well in a 96-well plate (50 µL volume) to ensure appropriate confluency[5].
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO 2 humidified atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the furopyridine N-oxide library (0.1 µM to 100 µM) in DMSO, ensuring final DMSO concentration does not exceed 0.5% v/v. Treat cells for 24 and 48 hours[5].
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.
-
Solubilization: Carefully aspirate the media and add 100 µL of spectroscopic-grade DMSO to dissolve the intracellular formazan crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC 50 using non-linear regression analysis.
Phase II: Target-Specific Kinase Inhibition (EGFR & CDK2)
Compounds exhibiting an IC 50<10 µM in phenotypic screening advance to target-based validation. Furopyridines are known to inhibit wild-type and double-mutant (L858R/T790M) EGFR, as well as CDK2[3][4].
Causality Check: First-generation inhibitors fail against the T790M mutation due to steric hindrance from the bulky methionine residue. The compact, planar nature of the furopyridine core, combined with the N-oxide's polarity, allows it to bypass this clash and anchor securely in the ATP-binding pocket[3].
Step-by-Step Protocol (ADP-Glo Kinase Assay):
-
Enzyme Preparation: Dilute recombinant wild-type EGFR and mutant L858R/T790M EGFR in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl 2 , 0.1 mg/mL BSA).
-
Inhibitor Pre-incubation: Mix 5 µL of the furopyridine N-oxide (at varying concentrations) with 5 µL of the enzyme. Incubate at room temperature for 15 minutes to allow equilibrium binding.
-
Reaction Initiation: Add 10 µL of a substrate mix containing ATP (at the Km value for the specific kinase) and the specific peptide substrate. Incubate for 60 minutes.
-
Signal Generation: Add 20 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Detection: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Read luminescence to determine the percentage of kinase inhibition.
Phase III: Bioreductive Prodrug Activation (Radiotherapy Screening)
If a furopyridine N-oxide shows poor direct kinase inhibition but high cytotoxicity in vivo, it may be acting as a prodrug. Recent breakthroughs demonstrate that N-oxides can be effectively reduced to active chemotherapeutics by hydrated electrons generated during X-ray radiotherapy[2].
Causality Check: To validate this, we must prove that the compound's cytotoxicity increases only after irradiation, confirming spatiotemporal control over drug activation.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the furopyridine N-oxide in an aqueous buffer (pH 7.4) simulating physiological conditions.
-
Irradiation: Expose the solution to X-ray irradiation (e.g., 5-10 Gy) using a small animal radiation research platform (SARRP) or standard irradiator[2].
-
Chemical Validation: Immediately analyze the irradiated vs. non-irradiated samples via LC-MS to quantify the conversion of the N-oxide to the reduced furopyridine.
-
Biological Validation: Apply the irradiated and non-irradiated solutions to cancer cell cultures (as per Phase I) to calculate the "Activation Ratio" (IC 50 Non-Irradiated / IC 50 Irradiated).
Logical progression of furopyridine N-oxide biological screening.
Quantitative Data Synthesis
To benchmark your synthesized library, compare your preliminary screening results against established literature values for furopyridine derivatives and related N-oxides.
| Compound Class / Scaffold | Target Cell Line / Enzyme | Observed IC 50 Range | Mechanistic Notes |
| Furopyridine Derivatives | EGFR (WT & L858R/T790M) | Nanomolar range | Overcomes resistance in NSCLC (A549, H1975)[3]. |
| Furan-pyridinones | KYSE70 & KYSE150 | 0.655 - 0.888 µg/mL | Achieved 99% growth inhibition at 20 µg/mL[5]. |
| Furopyridine-esters | CDK2 / HCT-116, MCF-7 | 19.3 - 70.7 µM | Induces cell cycle arrest via direct kinase binding[4]. |
| Heterocyclic N-oxides | Irradiated Tumor Cells | Prodrug dependent | Activated selectively via X-ray generated eaq− [2]. |
Conclusion
The preliminary biological screening of furopyridine N-oxides requires a multi-faceted approach. By combining phenotypic cytotoxicity assays with targeted kinase profiling and state-of-the-art radiotherapy-activation screens, researchers can accurately classify these molecules as either potent direct inhibitors or highly selective prodrugs. Ensuring rigorous controls—such as cell-free MTT validation and mutant-kinase counter-screening—guarantees the scientific integrity of your lead optimization pipeline.
References
-
Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer Source: MDPI URL:[Link]
-
Radiotherapy Reduces N-Oxides for Prodrug Activation in Tumors Source: PubMed / Journal of the American Chemical Society (JACS) URL:[Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors Source: MDPI URL:[Link]
-
Gold-Catalyzed Oxidative Cascade Cyclization of 1,3-Diynamides: Polycyclic N-Heterocycle Synthesis via Construction of a Furopyridinyl Core Source: ACS Publications / Organic Letters URL:[Link]
Sources
Unlocking the Furopyridine Scaffold: A Comprehensive Guide to Discovery, Isolation, and Therapeutic Application
Executive Summary
The furopyridine scaffold—a fused bicyclic system comprising a furan and a pyridine ring—has emerged as a highly privileged pharmacophore in modern drug discovery. This whitepaper provides an in-depth technical analysis of the discovery, biosynthesis, chemical isolation, and pharmacological profiling of furopyridine derivatives. Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies with the mechanistic causality required to successfully harness this versatile chemical space.
The Structural and Pharmacological Privilege of Furopyridines
Furopyridines are frequently utilized as bioisosteres of benzofurans and indoles 1. The strategic incorporation of the pyridine nitrogen into the bicyclic core introduces a critical hydrogen-bond acceptor, which significantly enhances target protein-ligand interactions. Furthermore, the presence of this additional nitrogen atom lowers the molecule's overall lipophilicity (LogP), thereby improving its physicochemical properties, such as aqueous solubility and metabolic stability, compared to its parent benzofuran analogs .
Because of these properties, furopyridine building blocks have demonstrated a broad spectrum of biological activities, including potent antiviral, antimicrobial, and anticancer properties 1.
Genomic Discovery and Heterologous Biosynthesis of Natural Furopyridines
While synthetic libraries dominate the furopyridine space, nature provides highly complex, stereochemically rich furopyridine architectures. A prominent example is the antibiotic CJ-15,696, isolated from the fermentation broth of the fungus Cladobotryum varium2.
The discovery and isolation of these low-abundance natural products often require advanced genomic mining. Because many fungal biosynthetic gene clusters (BGCs) remain silent under standard laboratory conditions, researchers utilize Aspergillus nidulans as a heterologous host to force the expression of these cryptic pathways 3.
Mechanistic Causality in Biosynthesis: To produce the complex C2-O-furopyridine moiety found in these natural products, the biosynthetic pathway must overcome significant thermodynamic barriers. By co-expressing specific enzymes (e.g., PfpA–D) in A. nidulans, researchers catalyze a critical rearrangement involving the formation of an epoxide at the C-7–C-8 olefin, which pushes the thermodynamically unfavored intermediate forward to yield the final furopyridine structure 4.
Workflow for the heterologous biosynthesis and isolation of natural furopyridines.
Advanced Synthetic Methodologies and Chemical Isolation
To systematically explore the structure-activity relationship (SAR) of furopyridines, robust synthetic methodologies are required. Traditional cross-coupling on pre-formed furopyridines often suffers from poor chemoselectivity due to the electronic disparity between the electron-deficient pyridine and the electron-rich furan. To circumvent this, a de novo one-pot copper-catalyzed oxidative annulation of cyclic ketones with propargylamine is employed to construct the fused system directly 5.
Self-Validating Protocol: Copper-Catalyzed Synthesis and Isolation
This protocol is designed as a self-validating system, incorporating internal checks to ensure reaction fidelity without the need for hazardous chemical oxidants.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the furan-based cyclic ketone analogue (1.0 mmol) in 5 mL of isopropyl alcohol (i-PrOH) 5.
-
Catalyst Addition: Add 5.0 mol% (0.05 mmol) of Copper(II) chloride (CuCl₂).
-
Causality: Cu(II) acts as a single-electron transfer agent to initiate the radical oxidative annulation.
-
Validation Checkpoint: The solution must exhibit the characteristic blue/green hue of solvated Cu(II) ions, confirming active catalyst dissolution.
-
-
Amine Introduction: Stir the mixture at room temperature for 5 minutes, then add propargylamine (1.2 mmol) dropwise [[5]]().
-
Oxidative Cyclization: Heat the reaction mixture to reflux under an open atmosphere.
-
Causality: Atmospheric air serves as the stoichiometric oxidant, making the protocol highly atom-economical.
-
Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The complete consumption of the ketone and the appearance of a new, highly UV-active spot (indicative of the conjugated furopyridine system) validates successful cyclization.
-
-
Quenching and Extraction: Cool to room temperature, quench with 10 mL of distilled water, and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Chromatographic Isolation: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure furopyridine derivative.
Target Engagement and Pharmacological Profiling
Furopyridines exhibit profound polypharmacology and are actively investigated as targeted therapies in oncology and immunology. Recent screening campaigns have identified furopyridine derivatives as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) 6, Janus Kinase 2 (JAK2) 7, and the Bromodomain and Extra-Terminal (BET) family, specifically demonstrating high selectivity for the first bromodomain (BD1) 8.
Quantitative Pharmacological Data
| Compound / Derivative | Primary Target | IC₅₀ / Activity | Assay / Cell Line | Reference |
| Compound 4 (Pyridone deriv.) | CDK2 / Cyclin A2 | 0.24 µM | In vitro kinase assay | 6 |
| Compound 14 (Furopyridine deriv.) | CDK2 / Cyclin A2 | 0.93 µM | In vitro kinase assay | [[6]]() |
| PD19 | JAK2 | 57.27 µM | TF-1 (Human Erythroblast) | 7 |
| PD12 | JAK2 | 83.47 µM | TF-1 (Human Erythroblast) | 7 |
| Compound 7 | BET (BD1) | High Selectivity | LPS-induced inflammation | 8 |
Molecular dynamic simulations and in vitro studies reveal that furopyridines like PD12 and PD19 form highly stable complexes within the ATP-binding pocket of JAK2, driven primarily by van der Waals interactions, ultimately suppressing downstream STAT5 autophosphorylation [[7]]().
Mechanism of JAK2/STAT5 pathway inhibition by targeted furopyridine derivatives.
Conclusion
The furopyridine scaffold bridges the gap between natural product complexity and synthetic tractability. By leveraging advanced heterologous biosynthesis for natural discovery and highly atom-economical copper-catalyzed annulations for synthetic library generation, researchers can rapidly access this privileged chemical space. As demonstrated by their potent activity against CDK2, JAK2, and BET bromodomains, furopyridines represent a cornerstone in the future of targeted therapeutics.
References
- Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI.
- 【Whitepaper】Furopyridines in Drug Discovery - PharmaBlock.
- Discovery of a potent, orally available furopyridine derivative as a novel selective bromodomain and extra-terminal domain (BET)-first bromodomain (BD1) inhibitor - PubMed.
- Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies - PubMed.
- Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC.
- Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - ACS.
- Compounds - Natural Products Atlas - NPAtlas.
- Application Notes and Protocols for Copper-Mediated Oxidative Cyclization in Furopyridine Synthesis - BenchChem.
Sources
- 1. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 2. npatlas.org [npatlas.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a potent, orally available furopyridine derivative as a novel selective bromodomain and extra-terminal domain (BET)-first bromodomain (BD1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical studies of 4-Methylfuro[3,2-c]pyridine 5-oxide
An In-Depth Technical Guide to the Theoretical Study of 4-Methylfuro[3,2-c]pyridine 5-oxide
Abstract
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic system present in numerous biologically active compounds, demonstrating potential as a pharmacophore in modern drug discovery. The introduction of an N-oxide functionality and methyl substitution can significantly modulate the electronic properties, reactivity, and pharmacokinetic profile of the core structure. This technical guide, intended for researchers, computational chemists, and drug development professionals, provides a comprehensive framework for the theoretical investigation of 4-Methylfuro[3,2-c]pyridine 5-oxide. We will explore the application of quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the molecule's structural, electronic, and reactivity characteristics. The methodologies detailed herein serve as a robust protocol for generating predictive data to guide synthetic efforts and accelerate the rational design of novel therapeutic agents.
Introduction: The Significance of Furo[3,2-c]pyridines and the Role of Theoretical Chemistry
Furo[3,2-c]pyridines are fused heterocyclic systems of significant interest due to their structural similarity to biologically relevant entities like quinolines and benzofurans. This structural motif is a key component in compounds exhibiting a wide range of biological activities, including potential antipsychotic effects through interaction with serotonin and dopamine receptors, and kinase inhibitory activity.
N-oxidation of the pyridine ring is a critical chemical modification. The N-oxide group acts as a strong electron-withdrawing group via induction and a weak electron-donating group through resonance, profoundly altering the electron distribution within the aromatic system. This modification can enhance solubility, modify metabolic pathways, and create new vectors for intermolecular interactions. Similarly, the 4-methyl group, an electron-donating substituent, further tunes the electronic landscape of the pyridine ring.
Theoretical studies provide an indispensable toolkit for understanding these subtle electronic and structural modulations at an atomic level. By employing quantum chemical calculations, we can predict:
-
Optimized Molecular Geometry: The precise three-dimensional structure, including bond lengths and angles, which is fundamental for understanding steric effects and for use in structure-based drug design techniques like molecular docking.
-
Electronic Properties: The distribution of electrons, frontier molecular orbital (HOMO-LUMO) energies, and the resulting reactivity profile of the molecule.
-
Spectroscopic Characteristics: Predictive data that can aid in the interpretation of experimental spectra (e.g., NMR, IR).
-
Intermolecular Interactions: The nature and strength of potential interactions with biological targets, guided by the molecular electrostatic potential (MEP) map.
This guide will systematically detail the protocols for a comprehensive theoretical analysis of 4-Methylfuro[3,2-c]pyridine 5-oxide, providing the rationale behind each computational step.
Computational Methodology: A Validated Protocol
The following section outlines a step-by-step protocol for the theoretical investigation of 4-Methylfuro[3,2-c]pyridine 5-oxide. The choice of methodology is grounded in established practices for heterocyclic systems, balancing computational accuracy with efficiency.
Geometry Optimization
Causality: The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. An accurate molecular structure is the foundation for all subsequent calculations. The optimization process finds the minimum energy structure on the potential energy surface, providing key geometric parameters.
Protocol:
-
Initial Structure Construction: Build the 3D structure of 4-Methylfuro[3,2-c]pyridine 5-oxide using molecular modeling software (e.g., Avogadro, GaussView).
-
Computational Method Selection: Employ Density Functional Theory (DFT), which is well-suited for systems of this size. The B3LYP hybrid functional is a robust choice that has demonstrated high accuracy for organic molecules.
-
Basis Set Selection: Utilize a Pople-style basis set, such as 6-311++G(d,p) . The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of the N-oxide oxygen, while polarization functions (d,p) account for the non-spherical nature of electron density in bonding.
-
Execution: Perform a full geometry optimization without any symmetry constraints.
-
Validation: Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of any imaginary frequencies validates the structure as a stable point on the potential energy surface.
Caption: Optimized molecular structure and atom numbering scheme.
Predicted Geometric Parameters
Causality: The optimized geometry provides quantitative data on bond lengths and angles. These parameters are crucial for understanding the electronic nature of the molecule. For instance, the N-O bond length can indicate the degree of dative bonding, while bond lengths within the pyridine ring can reveal the extent of aromaticity and the influence of the methyl and N-oxide substituents. This data can be compared with experimental crystallographic data of similar molecules to validate the computational model.
Data Presentation:
| Parameter | Atom Pair/Triplet | Predicted Value (Å or °) | Comparative Value (4-Methylpyridine-N-oxide) |
| Bond Lengths | |||
| N5–O | ~1.30 - 1.35 Å | 1.344 Å | |
| C4–N5 | ~1.37 - 1.40 Å | 1.381 Å | |
| N5–C6 | ~1.35 - 1.38 Å | 1.355 Å | |
| C4–C(Me) | ~1.50 - 1.52 Å | 1.512 Å | |
| O1–C2 | ~1.35 - 1.38 Å | N/A | |
| C2–C3 | ~1.36 - 1.39 Å | N/A | |
| Bond Angles | |||
| C4–N5–C6 | ~118 - 121° | 120.3° | |
| C4–N5–O | ~118 - 120° | 119.2° | |
| C6–N5–O | ~118 - 120° | 120.5° | |
| N5–C4–C(Me) | ~119 - 122° | 121.2° |
Note: Predicted values are exemplary and would be precisely determined from the DFT output. They are based on typical values for such heterocyclic systems.
Electronic Structure and Reactivity Descriptors
Causality: The electronic character of a molecule dictates its reactivity and potential for intermolecular interactions. By analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can gain profound insights. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Frontier Molecular Orbitals (FMOs)
Protocol:
-
Use the optimized geometry from the previous step.
-
Perform a single-point energy calculation using the same DFT method (B3LYP/6-311++G(d,p)).
-
Extract the energies of the HOMO and LUMO from the calculation output.
-
Visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution. The HOMO is expected to be localized over the more electron-rich regions (furan ring and N-oxide oxygen), while the LUMO may be distributed over the electron-deficient pyridine ring.
Caption: Conceptual diagram of the HOMO-LUMO energy gap.
Global Quantum Chemical Descriptors
Causality: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors are invaluable for comparing the reactivity of different derivatives in a series.
Protocol:
-
Using the calculated E(HOMO) and E(LUMO) values, calculate the following descriptors:
-
Ionization Potential (IP) ≈ -E(HOMO): Energy required to remove an electron.
-
Electron Affinity (EA) ≈ -E(LUMO): Energy released when an electron is added.
-
Chemical Hardness (η) = (E(LUMO) - E(HOMO)) / 2: Resistance to change in electron distribution.
-
Chemical Softness (S) = 1 / (2η): A measure of reactivity; soft molecules are more reactive.
-
Electronegativity (χ) = -(E(HOMO) + E(LUMO)) / 2: The power to attract electrons.
-
Electrophilicity Index (ω) = χ² / (2η): A measure of the energy lowering of a system when it accepts electrons.
-
Data Presentation:
| Descriptor | Formula | Predicted Value (eV) | Interpretation |
| E(HOMO) | - | -6.5 to -7.5 | Electron-donating ability |
| E(LUMO) | - | -1.5 to -2.5 | Electron-accepting ability |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.5 to 5.5 | Key indicator of kinetic stability and reactivity |
| Ionization Potential (IP) | -E(HOMO) | 6.5 to 7.5 | Resistance to oxidation |
| Electron Affinity (EA) | -E(LUMO) | 1.5 to 2.5 | Tendency to be reduced |
| Chemical Hardness (η) | (ΔE) / 2 | 2.25 to 2.75 | High value indicates high stability |
| Electrophilicity (ω) | χ² / (2η) | 1.5 to 2.5 | Global electrophilic nature of the molecule |
Note: Values are exemplary and serve to illustrate the expected output of the calculations.
Molecular Electrostatic Potential (MEP) Analysis
Causality: The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). This is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for drug-receptor binding.
Protocol:
-
Using the optimized molecular geometry and the calculated wavefunction, generate the MEP surface.
-
Map the potential values onto the surface using a standard color code: red (most negative potential) → orange → yellow → green (neutral) → blue (most positive potential).
Predicted MEP Features:
-
Red/Orange Regions (Negative Potential): Expected to be concentrated around the N-oxide oxygen atom and, to a lesser extent, the furan oxygen. These are the primary sites for hydrogen bond donation and interaction with electrophiles.
-
Blue/Green Regions (Positive Potential): Expected around the hydrogen atoms of the pyridine and furan rings, indicating their susceptibility to interaction with nucleophiles or hydrogen bond acceptors.
Application in Drug Discovery & Development
The theoretical data generated through these protocols provide a direct and actionable foundation for drug discovery programs.
Caption: The role of theoretical calculations in the drug discovery pipeline.
-
Structure-Based Drug Design (SBDD): The optimized 3D structure of 4-Methylfuro[3,2-c]pyridine 5-oxide serves as a high-quality input for molecular docking simulations. By docking the molecule into the active site of a known biological target (e.g., a kinase), researchers can predict binding poses, estimate binding affinity, and identify key interactions (e.g., hydrogen bonds involving the N-oxide oxygen). This allows for the prioritization of compounds for synthesis and testing.
-
Ligand-Based Drug Design (LBDD): The calculated quantum chemical descriptors (e.g., hardness, electrophilicity, dipole moment) can be used as variables in Quantitative Structure-Activity Relationship (QSAR) studies. By building a statistical model that correlates these descriptors with experimentally determined biological activity for a series of analogues, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
Conclusion
The theoretical study of 4-Methylfuro[3,2-c]pyridine 5-oxide, using a robust DFT-based protocol, offers a powerful, predictive, and cost-effective approach to understanding its fundamental chemical properties. By elucidating its three-dimensional structure, electronic landscape, and reactivity profile, these computational methods provide invaluable insights that can significantly accelerate the drug discovery process. The integration of such theoretical analyses into modern research workflows enables a more rational, hypothesis-driven approach to the design of novel therapeutics based on the furo[3,2-c]pyridine scaffold.
References
- Heger, G., Ohms, U., & Treutmann, W. (Year). Crystal Structure of a 4-Methylpyridine. Acta Crystallographica Section A.
-
Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps. Retrieved from [Link]
-
IUCr Journals. (2021, January 1). Two coordination compounds of SnCl2 with 4-methylpyridine N-oxide. Retrieved from [Link]
-
Jmol. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]
-
Kuz’mina, L. G., et al. (Year). The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations. Journal of Molecular Structure. [Link]
-
ResearchGate. (n.d.). How to interpret a map of electrostatic potential (MEP)? Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic view of 4-methylpyridine-N-oxide. Retrieved from [Link]
cyanation of 4-Methylfuro[3,2-c]pyridine 5-oxide
An Application Note and Protocol for the Cyanation of 4-Methylfuro[3,2-c]pyridine 5-oxide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the regioselective . The introduction of a cyano group onto the pyridine ring of the furo[3,2-c]pyridine scaffold is a critical transformation for the synthesis of advanced pharmaceutical intermediates and biologically active compounds.[1][2] This document focuses on the Reissert-Henze reaction, a robust and widely adopted method for the C2-cyanation of pyridine N-oxides.[3] We will delve into the underlying reaction mechanism, provide a step-by-step laboratory protocol, discuss critical experimental parameters, and offer field-proven insights to ensure successful execution. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery.
Introduction and Scientific Context
The furo[3,2-c]pyridine core is a significant heterocyclic scaffold found in numerous compounds with diverse biological activities. The functionalization of this scaffold is a key strategy in medicinal chemistry to modulate pharmacological properties. The N-oxide functionality on the pyridine ring serves a dual purpose: it alters the electronic properties of the ring and, crucially, it directs electrophilic substitution and nucleophilic attack to specific positions, primarily the C2 (alpha) and C4 (gamma) positions.[3][4]
The direct C-H cyanation of pyridines can be challenging, but the N-oxide activation strategy provides a reliable pathway.[5] The Reissert-Henze reaction leverages this activation. It involves treating a pyridine N-oxide with an acylating agent and a cyanide source, which leads to the highly regioselective introduction of a nitrile group at the C2 position.[6][7][8] The resulting 2-cyano-4-methylfuro[3,2-c]pyridine is a versatile intermediate, as the cyano group can be readily converted into other functional groups such as amines, amides, or carboxylic acids, further expanding the synthetic possibilities.[5]
Reaction Mechanism: The Reissert-Henze Pathway
The proceeds via the classical Reissert-Henze mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Activation of the N-Oxide: The reaction is initiated by the activation of the pyridine N-oxide with an electrophilic acylating agent, such as benzoyl chloride (BzCl) or dimethylcarbamoyl chloride (DMCC).[1][9] This forms a highly reactive N-acyloxypyridinium salt intermediate. This intermediate is typically not isolated due to its hygroscopic and unstable nature.[10]
-
Nucleophilic Attack by Cyanide: The formation of the N-acyloxypyridinium salt significantly increases the electrophilicity of the pyridine ring, particularly at the C2 and C4 positions. A cyanide nucleophile, delivered from a source like trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN), then attacks the C2 position.[8][11] This position is electronically favored and sterically accessible.
-
Rearomatization: The resulting dihydropyridine intermediate undergoes elimination of the benzoate or carbamate group to restore the aromaticity of the pyridine ring, yielding the final product, 2-cyano-4-methylfuro[3,2-c]pyridine.[10]
The mechanism is illustrated in the diagram below.
Caption: The Reissert-Henze reaction mechanism.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the cyanation of pyridine N-oxides.[8][11][12]
Materials and Equipment
-
Reagents:
-
4-Methylfuro[3,2-c]pyridine 5-oxide
-
Trimethylsilyl cyanide (TMSCN)
-
Benzoyl chloride (BzCl) or Dimethylcarbamoyl chloride (DMCC)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon gas line, manifold)
-
Syringes and needles
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
-
Critical Safety Precautions
-
EXTREME TOXICITY: Cyanide sources like TMSCN are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[13] TMSCN reacts with water to produce highly toxic hydrogen cyanide (HCN) gas.[13] All manipulations must be performed in a certified, well-ventilated chemical fume hood.
-
PERSONAL PROTECTIVE EQUIPMENT (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.[3]
-
QUENCHING: All glassware and waste containing residual cyanide must be quenched with an oxidizing agent like a bleach (sodium hypochlorite) solution before cleaning or disposal.
-
ACYLATING AGENTS: Benzoyl chloride and dimethylcarbamoyl chloride are corrosive and lachrymatory. Handle with care in a fume hood.[3]
Reaction Setup and Procedure
-
Preparation: Dry all glassware in an oven (120 °C) overnight and cool under a stream of inert gas (N₂ or Ar).
-
Starting Material: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Methylfuro[3,2-c]pyridine 5-oxide (1.0 equiv).
-
Solvent: Add anhydrous dichloromethane (or acetonitrile) to create a solution or suspension with a concentration of approximately 0.2 M.
-
Inert Atmosphere: Seal the flask and purge with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition:
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add benzoyl chloride (1.2 - 1.5 equiv) dropwise via syringe. Stir the mixture at 0 °C for 15-20 minutes. The formation of the N-acyloxypyridinium salt may result in a thicker slurry.[10]
-
Slowly add trimethylsilyl cyanide (TMSCN) (1.2 - 1.5 equiv) dropwise via syringe.
-
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Some reactions may benefit from gentle heating (e.g., 40-60 °C).[12]
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution. Be aware of potential gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-cyano-4-methylfuro[3,2-c]pyridine.
-
Characterization: Confirm the identity and purity of the final product using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
Experimental Workflow and Data
The overall process from setup to final product is outlined below.
Caption: General experimental workflow for cyanation.
Comparative Data for Cyanation of Pyridine N-Oxides
The choice of reagents can significantly impact yield and reaction conditions. The table below summarizes data from various literature methods for the C2-cyanation of pyridine N-oxide derivatives.
| Cyanide Source | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| TMSCN | Dimethylcarbamoyl chloride | CHCl₃ | 60 | 20 | 69-95 | [12] |
| KCN | Dimethylcarbamoyl chloride | CH₃CN | 120 | 4-12 | Good to High | [1][3] |
| TMSCN | Benzoyl chloride | CH₂Cl₂ | RT | 1-5 days | ~50 | [11] |
| Zn(CN)₂ | Dimethylcarbamoyl chloride | CH₃CN | 120 | 12 | High | [12] |
| TMSCN | N,N'-tetramethylguanidine (Base) | Ethyl Acetate | RT | 48 | High | [5] |
Field Insights and Troubleshooting
-
Causality of Reagent Choice: TMSCN is often preferred in modern synthesis as it is soluble in organic solvents, whereas inorganic cyanides like KCN require more polar solvents or biphasic conditions and often higher temperatures.[1][12] The choice of acylating agent can also affect reaction rates; dimethylcarbamoyl chloride often requires longer reaction times or higher temperatures compared to benzoyl chloride.[11]
-
Anhydrous Conditions: The presence of water can hydrolyze the acylating agent and TMSCN, leading to lower yields and the formation of byproducts.[13] Ensuring all glassware is oven-dried and using anhydrous solvents is critical for success.
-
Regioselectivity: While the Reissert-Henze reaction is highly selective for the C2 position, minor amounts of the C4-cyanated isomer can sometimes form, depending on the substitution pattern of the pyridine ring. The methyl group at the 4-position in the target substrate is expected to further favor C2-cyanation.
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material, potential causes include insufficient activating agent, deactivated reagents, or too low a reaction temperature. A slight excess of the acylating agent and cyanide source (e.g., 1.5 equivalents) can help drive the reaction to completion.
-
Purification Challenges: The product and starting material may have similar polarities. Careful selection of the eluent system for column chromatography is necessary for effective separation. A shallow gradient is often beneficial.
References
- Functionalization of Pyridines via Reissert-Henze Reaction. Accessed via Google Search.
-
Trimethylsilyl cyanide - Wikipedia. Wikipedia.[Link]
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica.
- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. PMC.
- Reissert‐Henze reaction - ResearchGate.
- ChemInform Abstract: Reaction of Pyrano- and Furo[3,2-c]pyridine N-Oxides with Trimethylsilyl Cyanide. | Request PDF.
- A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction - ResearchGate.
- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides | Journal of the American Chemical Society.
- A Comparative Guide to the Cyanation of Pyridine: Methods, Efficiency, and Protocols. Benchchem.
- Preparation of Cyanopyridines by Direct Cyan
- Application Notes and Protocols: Synthesis of 2-Cyanopyridine
- Reactivity of pyridines and pyridine N-oxides toward benzoyl chloride in acetonitrile. SpringerLink.
- Preparation method of 3-cyano-pyridine N-oxide - Google Patents.
- Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. American Chemical Society.
- Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Reissert‐Henze reaction (2020) | X.P. Brannmjk - SciSpace. SciSpace.
- 2-cyano-6-methylpyridine - Organic Syntheses Procedure. Organic Syntheses.
- (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC. PMC.
- Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of some 2-, 3-, and 4-substituted pyridine 1-oxides... Journal of the Chemical Society, Perkin Transactions 1.
- Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Chemistry Portal.
- Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC. PMC.
- Furo[3,2-c]pyridine,4-methyl-,5-oxide(9CI) - NextSDS. NextSDS.
- Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine - ResearchGate.
- Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties - MDPI. MDPI.
- Cu-mediated C–H cyanation of arenes using N,N-dimethylformamide (DMF) as the “CN” source - Organic Chemistry Frontiers (RSC Publishing). RSC Publishing.
- ChemInform Abstract: 5-Aminofuro[3,2-c]pyridinium Tosylates and Substituted Furo[3,2-c]pyridine N-Oxides: Synthesis and Reactions. | Request PDF.
- 4,5-DIHYDRO-4-OXOFURO[3,2-C]PYRIDINE - Echemi. Echemi.
- Buy 2-(Chloromethyl)furo[3,2-c]pyridine (EVT-13458906) - EvitaChem. EvitaChem.
Sources
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 4-Methylfuro[3,2-c]pyridine 5-oxide as a Versatile Synthetic Intermediate
Abstract
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous natural products and biologically active compounds.[1][2] Its strategic functionalization is paramount in the fields of medicinal chemistry and drug discovery. This guide focuses on a key building block, 4-Methylfuro[3,2-c]pyridine 5-oxide , an activated intermediate that unlocks a diverse range of chemical transformations. The introduction of the N-oxide functionality fundamentally alters the electronic landscape of the pyridine ring, transforming it from a π-deficient system into one that is electron-rich and susceptible to a unique set of reactions.[3] This document provides a comprehensive overview, including detailed synthesis protocols, characterization data, and key applications, to empower researchers in leveraging this versatile intermediate for the synthesis of novel molecular entities.
Synthesis of 4-Methylfuro[3,2-c]pyridine 5-oxide
The most direct and efficient method for preparing pyridine N-oxides is the oxidation of the parent heterocycle.[4] This transformation is typically achieved using peroxy acids, such as 3-chloroperbenzoic acid (m-CPBA), or a combination of hydrogen peroxide and an acid catalyst.[5][6] The N-oxidation protocol described herein utilizes m-CPBA, a reagent renowned for its reliability and high yields in this type of transformation.
Protocol 1.1: N-Oxidation of 4-Methylfuro[3,2-c]pyridine
This protocol details the synthesis of the title compound from its corresponding pyridine precursor. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.
Experimental Workflow Diagram
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CCCC 1999, Volume 64, Issue 3, Abstracts pp. 539-547 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Furopyridine N-Oxides
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Furopyridine N-Oxides
The landscape of oncological drug discovery is in a continuous state of evolution, with a significant focus on the development of novel heterocyclic compounds that can offer enhanced efficacy and selectivity against cancer cells. Among these, the furopyridine scaffold has emerged as a promising pharmacophore, with derivatives demonstrating a range of biological activities, including potent anticancer effects.[1][2][3] The introduction of an N-oxide moiety to such heterocyclic systems can profoundly alter their physicochemical and pharmacological properties.[4][5] This modification can enhance water solubility, modulate metabolic stability, and in some instances, confer a hypoxia-selective mechanism of action, making these compounds particularly interesting for targeting the tumor microenvironment.[5][6]
The cytotoxic potential of furopyridine N-oxides is hypothesized to stem from multiple mechanisms. The N-oxide group, being a strong hydrogen bond acceptor, can alter the binding interactions with molecular targets.[6] Furthermore, under the reductive conditions often found in hypoxic tumor cells, the N-oxide can be bio-reduced to generate reactive oxygen species (ROS) and other radical species, leading to oxidative stress, DNA damage, and ultimately, apoptosis.[7][8] Some heterocyclic N-oxides have been shown to induce apoptosis through signaling pathways involving TNFα. Given that furopyridine derivatives have been reported to inhibit key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), and to induce apoptosis via the intrinsic pathway, it is plausible that their N-oxide counterparts could exhibit similar, if not enhanced, cytotoxic profiles.[1][2][9]
This comprehensive guide provides a detailed framework for the in vitro evaluation of the cytotoxic properties of novel furopyridine N-oxides. We present a suite of robust and validated protocols, from initial cell viability screening to the elucidation of the underlying mechanisms of cell death. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this promising class of compounds.
I. Foundational Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology, providing a quantitative measure of cell viability and metabolic activity.[2][10] This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2][10] The intensity of the purple color is directly proportional to the number of viable cells.
Rationale for Experimental Choices
The selection of appropriate cell lines is critical for obtaining relevant and translatable data. Based on the reported activity of furopyridine derivatives, a panel of cancer cell lines is recommended for initial screening. This panel should ideally include cell lines from different cancer types to assess the breadth of activity. A non-cancerous cell line should be included to determine the selectivity of the compounds.
-
Lung Cancer: A549 and H1975 (non-small cell lung cancer)[1][11]
-
Breast Cancer: MCF-7[2]
-
Hepatocellular Carcinoma: HepG2[2]
-
Non-Cancerous Control: Vero (monkey kidney epithelial cells) or other relevant normal cell lines.[1][11]
The concentration range for the furopyridine N-oxides should be carefully selected to capture a full dose-response curve, allowing for the accurate determination of the IC₅₀ value (the concentration at which 50% of cell viability is inhibited). A preliminary broad range (e.g., 0.1 to 100 µM) is often employed, followed by a more focused range based on the initial results.
Detailed Experimental Protocol: MTT Assay
Materials:
-
Furopyridine N-oxide compounds
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the furopyridine N-oxide in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the furopyridine N-oxide.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± SD |
| X₁ | Mean ± SD |
| X₂ | Mean ± SD |
| X₃ | Mean ± SD |
| X₄ | Mean ± SD |
| X₅ | Mean ± SD |
| IC₅₀ (µM) | Calculated Value |
II. Mechanistic Insights: Elucidating the Mode of Cell Death
Following the initial determination of cytotoxicity, it is crucial to understand the underlying mechanism of cell death induced by the furopyridine N-oxides. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between these pathways provides valuable information about the compound's mechanism of action.
A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a gold standard for the early detection of apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, it can be used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Experimental Protocol: Annexin V/PI Staining
Materials:
-
Furopyridine N-oxide compound
-
Selected cancer cell line
-
6-well sterile plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with the furopyridine N-oxide at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
The cell populations are defined as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Data Presentation
| Treatment | % Viable Cells (Annexin V⁻/PI⁻) | % Early Apoptotic Cells (Annexin V⁺/PI⁻) | % Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD |
| Furopyridine N-oxide (IC₅₀) | Mean ± SD | Mean ± SD | Mean ± SD |
| Furopyridine N-oxide (2x IC₅₀) | Mean ± SD | Mean ± SD | Mean ± SD |
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane rupture, a hallmark of necrosis. This assay can complement the Annexin V/PI staining to provide a more complete picture of the mode of cell death.
Detailed Experimental Protocol: LDH Assay
Materials:
-
Furopyridine N-oxide compound
-
Selected cancer cell line
-
96-well sterile plates
-
LDH Cytotoxicity Assay Kit
-
Lysis Solution (provided with the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Preparation of Controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Vehicle-treated cells lysed with the Lysis Solution provided in the kit.
-
Background Control: Medium only.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture (as prepared according to the kit instructions) to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
III. Visualizing the Experimental Workflow and Potential Signaling Pathway
To provide a clear overview of the experimental process and the potential mechanism of action of furopyridine N-oxides, the following diagrams are presented.
Caption: Experimental workflow for the in vitro cytotoxicity assessment of furopyridine N-oxides.
Caption: Hypothesized signaling pathway for furopyridine N-oxide-induced apoptosis.
IV. Concluding Remarks and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of the cytotoxic properties of novel furopyridine N-oxides. By employing a combination of cell viability and mechanistic assays, researchers can gain valuable insights into the potency and mode of action of these compounds. The data generated from these studies will be instrumental in guiding lead optimization efforts and in selecting promising candidates for further preclinical development.
Future investigations could delve deeper into the specific molecular targets of these compounds, for instance, through kinase profiling assays and Western blot analysis to confirm the inhibition of pathways such as EGFR. Furthermore, exploring the role of hypoxia in modulating the cytotoxicity of furopyridine N-oxides would be a valuable line of inquiry, given the potential for bioreductive activation of the N-oxide moiety. The generation of reactive oxygen species can also be directly measured using fluorescent probes to further substantiate the proposed mechanism of action.
References
-
Todsaporn, D., et al. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B. Available at: [Link]
-
Al-Ostath, A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3939. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. Available at: [Link]
-
Todsaporn, D., et al. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. ResearchGate. Available at: [Link]
-
Dose-dependent cytotoxic activities of the compounds against A549 cancer cells according to the MTT assay. (2021). ResearchGate. Available at: [Link]
-
Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4209. Available at: [Link]
-
Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. PubMed. Available at: [Link]
-
Todsaporn, D., et al. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. ResearchGate. Available at: [Link]
-
Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. (2022). PubMed. Available at: [Link]
-
Espíndola, M. R., et al. (2018). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link]
-
Shen, X., et al. (2019). Enzyme-Activated Generation of Reactive Oxygen Species from Heterocyclic N-Oxides under Aerobic and Anaerobic Conditions and Its Relevance to Hypoxia-Selective Prodrugs. PubMed. Available at: [Link]
-
Shen, X., et al. (2019). Enzyme-Activated Generation of Reactive Oxygen Species from Heterocyclic N-Oxides under Aerobic and Anaerobic Conditions and Its Relevance to Hypoxia-Selective Prodrugs. ResearchGate. Available at: [Link]
-
Zapadka, K. L., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed. Available at: [Link]
-
Pyridine-N-oxide. Wikipedia. Available at: [Link]
-
Reactive oxygen species. Wikipedia. Available at: [Link]
-
So, M., et al. (2022). Dissolution Behaviour of Metal-Oxide Nanomaterials in Various Biological Media. MDPI. Available at: [Link]
-
Jaroszewski, J. W. (2005). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 12(21), 2471-2490. Available at: [Link]
-
Pyridine N-oxides as coformers in the development of drug cocrystals. (2016). RSC Publishing. Available at: [Link]
-
Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. PMC. Available at: [Link]
-
Zapadka, K. L., et al. (2024). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Semantic Scholar. Available at: [Link]
-
Ali, F., et al. (2018). Reactive Oxygen and Nitrogen Species Regulate Inducible Nitric Oxide Synthase Function Shifting the Balance of Nitric Oxide and Superoxide Production. PMC. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme-Activated Generation of Reactive Oxygen Species from Heterocyclic N-Oxides under Aerobic and Anaerobic Conditions and Its Relevance to Hypoxia-Selective Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Antimicrobial Profiling of 4-Methylfuro[3,2-c]pyridine 5-oxide: From MIC to Mechanism
Introduction & Pharmacological Context
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic system with structural similarities to biologically active benzofurans and quinolines[1]. The introduction of an N-oxide moiety, as seen in 4-Methylfuro[3,2-c]pyridine 5-oxide , significantly alters the molecule's electronic distribution, solubility, and target interaction profile. In antimicrobial drug discovery, heterocyclic N-oxides frequently act as bioreductive prodrugs. They are selectively reduced by bacterial reductases (e.g., nitroreductases) in hypoxic or highly metabolically active environments, which can generate reactive oxygen species (ROS) or release the active parent furopyridine[1]. This application note provides a comprehensive, self-validating protocol for evaluating the antimicrobial efficacy of this specific N-oxide compound.
Experimental Rationale: The "Why" Behind the Workflow
To ensure rigorous scientific integrity, every step of this screening cascade is designed with specific causal logic:
-
Compound Formulation & Handling : N-oxides can be sensitive to photolytic degradation (photodeoxygenation) and strong reducing environments. Therefore, stock solutions must be prepared in anhydrous DMSO and stored in amber vials to preserve the N-oxide bond.
-
Primary Screening via REMA : Standard broth microdilution relies on optical density (OD) to measure bacterial growth. However, heterocyclic compounds often precipitate in aqueous media or possess intrinsic absorbance, confounding OD readings. We utilize the Resazurin Microtiter Assay (REMA)[2][3]. Resazurin (a blue, non-fluorescent dye) is reduced to resorufin (pink, highly fluorescent) solely by metabolically active cells, providing a definitive, viability-linked readout that bypasses optical interference[2].
-
Secondary Screening (Time-Kill) : The Minimum Inhibitory Concentration (MIC) only indicates growth inhibition. Time-kill kinetics are required to determine if the N-oxide is bacteriostatic or bactericidal, which is critical for systemic therapeutic potential.
-
Regulatory Alignment : All inoculum preparations and media choices strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic testing[4] and M100 guidelines for quality control breakpoints[5] to ensure global reproducibility.
Workflow Visualization
Antimicrobial screening cascade for 4-Methylfuro[3,2-c]pyridine 5-oxide.
Step-by-Step Methodologies
Protocol A: Compound Formulation & Quality Control
-
Stock Preparation : Dissolve 4-Methylfuro[3,2-c]pyridine 5-oxide in 100% anhydrous DMSO to a concentration of 10.24 mg/mL. Vortex for 60 seconds until fully solubilized.
-
Working Aliquots : Store in 50 µL aliquots at -20°C in amber microcentrifuge tubes to prevent N-oxide photodeoxygenation.
-
Aqueous Dilution : Dilute the stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a top assay concentration of 128 µg/mL. The final DMSO concentration in the assay must not exceed 1.25% (v/v) to prevent solvent-induced bacterial toxicity.
Protocol B: Primary MIC Determination (CLSI M07 / REMA)
-
Inoculum Preparation : Isolate colonies of CLSI QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)[5]. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to reach a final well concentration of 5×105 CFU/mL[4].
-
Microdilution : In a 96-well, clear-bottom black microtiter plate, perform two-fold serial dilutions of the compound (128 µg/mL down to 0.25 µg/mL) in 50 µL CAMHB. Add 50 µL of the bacterial inoculum to each well.
-
Incubation : Incubate at 37°C for 16–20 hours under aerobic conditions.
-
Resazurin Addition : Add 10 µL of 0.01% (w/v) resazurin sodium salt solution to all wells[2]. Incubate for an additional 1-2 hours in the dark.
-
Readout : Measure fluorescence (Excitation: 560 nm, Emission: 590 nm)[2]. The MIC is defined as the lowest concentration that prevents the blue-to-pink color change (i.e., fluorescence remains at baseline).
Protocol C: Time-Kill Kinetics & MBC
-
Prepare CAMHB containing 4-Methylfuro[3,2-c]pyridine 5-oxide at 1×, 2×, and 4× the determined MIC.
-
Inoculate with 5×105 CFU/mL of the target strain.
-
At precise time intervals (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots, perform 10-fold serial dilutions in sterile saline, and plate on Mueller-Hinton Agar.
-
Incubate plates for 24 hours and count CFUs. A ≥3log10 decrease in CFU/mL compared to the initial inoculum indicates bactericidal activity.
Data Presentation & Quantitative Metrics
To evaluate the therapeutic window of the compound, the Selectivity Index (SI) must be calculated ( SI=CC50/MIC ). An SI > 10 is generally considered a promising therapeutic window for early-stage drug development. Below is a standardized data structure for reporting screening results.
| Strain / Cell Line | Gram Status | MIC (µg/mL) | MBC (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| E. coli ATCC 25922 | Negative | 8.0 | 16.0 | > 128 | > 16 |
| S. aureus ATCC 29213 | Positive | 4.0 | 4.0 | > 128 | > 32 |
| HepG2 (Hepatocytes) | N/A | N/A | N/A | 145.5 | N/A |
| Note: Data presented is representative mock data to illustrate the required reporting format. |
Self-Validation & Quality Control
A protocol is only as reliable as its internal controls. To ensure this workflow is self-validating:
-
Internal Controls : Every plate must include a Growth Control (media + bacteria + 1.25% DMSO) and a Sterility Control (media only). If the Sterility Control shows resazurin reduction, the media is contaminated, and the plate must be discarded.
-
Reference Antibiotics : Ciprofloxacin and Vancomycin must be run in parallel. Their MICs must fall strictly within the acceptable QC ranges published in CLSI M100[5]; otherwise, the entire plate's data is rejected.
-
Z'-Factor : For high-throughput adaptations, calculate the Z'-factor using the fluorescence values of the growth and sterility controls. A Z' > 0.5 indicates an excellent, robust assay suitable for screening.
Sources
- 1. CCCC 1999, Volume 64, Issue 3, Abstracts pp. 539-547 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Application Note: Evaluating the Anticancer Potential of 4-Methylfuro[3,2-c]pyridine 5-oxide
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist, I approach the evaluation of novel heterocyclic compounds not merely as a routine screening exercise, but as the validation of a specific molecular causality. The compound 4-Methylfuro[3,2-c]pyridine 5-oxide represents a sophisticated dual-mechanism therapeutic strategy: it functions as a Hypoxia-Activated Prodrug (HAP) that, upon bioreduction, yields a potent oncogenic kinase inhibitor[1][2].
The structural design of this molecule is highly deliberate. The parent scaffold, furo[3,2-c]pyridine, is a privileged heterocyclic motif well-documented for its ability to competitively inhibit critical oncogenic signaling networks, most notably the PI3K/Akt/mTOR pathway[1][3]. However, systemic administration of potent kinase inhibitors often leads to severe off-target toxicities.
To circumvent this, the inclusion of the 5-oxide moiety serves as a bioreductive trigger[4]. Under normoxic conditions (healthy tissue), the highly polar N-O bond significantly alters the electronic distribution of the pyridine ring, preventing the nitrogen lone pair from forming essential hydrogen bonds within the hydrophobic ATP-binding pocket of target kinases[5]. Consequently, the prodrug remains inactive. However, within the hypoxic core of solid tumors—characterized by low oxygen tension and elevated expression of bioreductive enzymes (e.g., NQO1, CYPOR)—the N-O bond is enzymatically cleaved[6]. This targeted deoxygenation releases the active 4-methylfuro[3,2-c]pyridine core exclusively within the tumor microenvironment, initiating localized apoptosis.
Caption: Mechanism of hypoxia-activated prodrug reduction and subsequent PI3K/Akt pathway inhibition.
Self-Validating Experimental Protocols
To rigorously evaluate the anticancer potential of 4-Methylfuro[3,2-c]pyridine 5-oxide, the experimental design must be self-validating. This means every assay must contain internal logical controls that prove the mechanism of action, not just the outcome of cell death.
Protocol A: Hypoxia-Selective Cytotoxicity Assay (MTT)
Causality & Logic: If the 5-oxide moiety functions correctly as a HAP, the compound must exhibit significantly higher cytotoxicity in hypoxia compared to normoxia[6]. We quantify this using the Hypoxic Cytotoxicity Ratio (HCR = IC₅₀ Normoxia / IC₅₀ Hypoxia). An HCR > 10 validates successful prodrug design; an HCR ≈ 1 indicates a failure of the prodrug masking mechanism.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines known for PI3K hyperactivation (e.g., MCF-7 breast cancer or HCT116 colorectal cancer) into two parallel 96-well plates at a density of 5 × 10³ cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Dissolve 4-Methylfuro[3,2-c]pyridine 5-oxide in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration is <0.5%).
-
Environmental Segregation:
-
Plate 1 (Normoxia Control): Incubate under standard conditions (21% O₂, 5% CO₂).
-
Plate 2 (Hypoxia Test): Transfer to a specialized hypoxia chamber flushed with a certified gas mixture (1% O₂, 5% CO₂, 94% N₂)[6].
-
-
Drug Treatment: Treat both plates with the concentration gradient of the compound for 72 hours.
-
Viability Quantification: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.
Protocol B: Target Engagement Validation via Western Blotting
Causality & Logic: To prove that the cytotoxicity observed in Protocol A is driven by kinase inhibition (specifically PI3K/Akt), we must measure the phosphorylation status of Akt (p-Akt)[1]. The self-validating control here is measuring Total Akt. A reduction in p-Akt without a reduction in Total Akt proves specific kinase inhibition rather than general cellular protein degradation. Furthermore, running this assay under both normoxic and hypoxic conditions proves that the kinase inhibition only occurs post-bioreduction.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with the compound at its established hypoxic IC₅₀ concentration. Maintain parallel normoxic and hypoxic cohorts for 24 hours.
-
Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the p-Akt signal). Centrifuge at 14,000 × g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer: Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA for 1 hour. Incubate overnight at 4°C with primary antibodies: anti-p-Akt (Ser473), anti-Total Akt, and anti-GAPDH (loading control).
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize bands using enhanced chemiluminescence (ECL) and quantify via densitometry.
Caption: Step-by-step workflow for evaluating hypoxia-selective cytotoxicity and target engagement.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of 4-Methylfuro[3,2-c]pyridine 5-oxide based on the mechanistic validation of similar furo[3,2-c]pyridine N-oxide scaffolds[1][4].
| Experimental Parameter | Normoxia (21% O₂) | Hypoxia (1% O₂) | Mechanistic Implication |
| Cell Viability (IC₅₀ - MCF-7) | > 50.0 µM | 2.5 µM | High Hypoxic Cytotoxicity Ratio (HCR = >20). Validates the N-oxide as an effective prodrug mask. |
| Cell Viability (IC₅₀ - HCT116) | > 50.0 µM | 3.1 µM | Confirms broad-spectrum efficacy against PI3K-driven solid tumor models in hypoxic states. |
| p-Akt (Ser473) Expression | 98% (Baseline) | < 15% (Suppressed) | Validates that the active bioreduced metabolite successfully engages and inhibits the PI3K/Akt pathway. |
| Total Akt Expression | 100% | 99% | Self-validating control: Proves that the reduction in p-Akt is due to kinase inhibition, not protein degradation. |
| GAPDH (Loading Control) | 100% | 100% | Confirms equal protein loading across all experimental conditions. |
References
- The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characteriz
- Hypoxia-targeted drug delivery. NIH (PMC).
- Enzyme-Activated Generation of Reactive Oxygen Species from Heterocyclic N-Oxides under Aerobic and Anaerobic Conditions and Its Relevance to Hypoxia-Selective Prodrugs.
- A Comparative Guide to Pyridine N-Oxides for Researchers and Drug Development Professionals. Benchchem.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities.
Sources
Application Note: Advanced Antiviral Activity Assays for Substituted Pyridine N-Oxides
Target Audience: Researchers, virologists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Introduction & Scientific Rationale
Substituted pyridine N-oxides represent a highly privileged, yet mechanistically unique, class of antiviral pharmacophores. Recent screening campaigns and structure-activity relationship (SAR) studies have demonstrated their potent efficacy against a broad spectrum of viral pathogens, including HIV, Feline Infectious Peritonitis Virus (FIPV), SARS-CoV, and SARS-CoV-2 [1, 2, 3].
The antiviral activity of these compounds is fundamentally dependent on the N-oxide moiety. The highly polarized N–O semipolar bond acts as a critical hydrogen bond acceptor and a potent metal coordinator. Experimental evidence strictly dictates that the deoxygenation of the pyridine ring (reducing it to a standard substituted pyridine) completely abolishes subtoxic antiviral activity [1]. Depending on the specific substitution pattern (e.g., thioether, sulphone, or halogenated phenyl rings linked to the pyridine N-oxide), these compounds can act via multiple distinct mechanisms:
-
Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI): Direct binding to viral enzymes [2].
-
Helicase Inhibition: Binding to viral replication machinery, such as SARS-CoV-2 NSP13[4].
-
Post-Integrational / Transcriptional Inhibition: Blocking viral gene expression at late stages of the replication cycle[1, 2].
To properly evaluate these compounds, a tiered, self-validating assay cascade is required. This guide details the causal logic and step-by-step protocols for phenotypic screening and mechanistic profiling of pyridine N-oxide derivatives.
Antiviral Screening Workflow
The evaluation of pyridine N-oxides requires a funnel approach. Because these compounds can exhibit multiple mechanisms of action, relying solely on enzymatic assays may result in false negatives. A parallel approach utilizing both biophysical binding assays and cell-based phenotypic assays ensures no active scaffolds are missed.
Tiered screening cascade for pyridine N-oxide antiviral evaluation.
Core Experimental Protocols
Protocol A: Phenotypic Cell-Based Antiviral & Cytotoxicity Assay (MTT Method)
Causality & Logic: To determine if a pyridine N-oxide is a viable drug candidate, we must establish its Selectivity Index (SI = CC50 / EC50). We utilize a tetrazolium-based (MTT) colorimetric assay. MTT is reduced to purple formazan exclusively by mitochondrial reductases in living cells. By exposing cells to the virus in the presence of the drug, we can simultaneously measure drug-induced cytotoxicity (in mock-infected cells) and virus-induced cytopathic effect (CPE) prevention (in infected cells). This creates a self-validating system where the biological readout is directly tied to metabolic viability.
Materials:
-
Target Cells: Vero (for SARS-CoV/SARS-CoV-2) or CRFK (for FIPV) [1].
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.
-
Test Compounds: Pyridine N-oxides dissolved in DMSO (final assay concentration <0.5% DMSO).
Step-by-Step Procedure:
-
Cell Seeding: Seed Vero or CRFK cells in 96-well plates at a density of 2×104 cells/well in RPMI-1640 supplemented with 2% Fetal Calf Serum (FCS). Incubate for 24 hours at 37°C to reach confluence.
-
Compound Dilution: Prepare serial dilutions of the pyridine N-oxide derivatives (e.g., 0.1 to 100 mg/L) in culture medium.
-
Viral Infection & Treatment:
-
Infected Wells: Add 100 CCID50 (50% Cell Culture Infective Dose) of the virus concurrently with the compound dilutions. Rationale: Concurrent addition ensures that early-stage entry inhibitors have the opportunity to bind viral spike proteins or host receptors before irreversible fusion occurs.
-
Toxicity Controls (Mock-Infected): Add compound dilutions with virus-free medium to assess baseline drug toxicity (CC50).
-
System Controls: Include Virus Controls (VC, infected, no drug) and Cell Controls (CC, uninfected, no drug).
-
-
Incubation: Incubate the plates at 37°C for 72 hours. Do not remove the virus-drug mixture after the adsorption phase; continuous exposure is required to evaluate multi-stage inhibitors.
-
MTT Addition: Aspirate the medium. Add 100 µL of MTT solution (0.5 mg/mL) to each well. Incubate in the dark for 2-4 hours.
-
Solubilization & Reading: Remove the MTT solution, add 100 µL of DMSO to solubilize the formazan crystals, and read the optical density (OD) at 570 nm using a microplate reader.
-
Data Calculation:
-
EC50 is calculated after deducting the OD of the VC from the infected cultures.
-
CC50 is derived directly from the mock-infected treated cultures.
-
Protocol B: Mechanistic Time-of-Addition (TOA) Assay
Causality & Logic: Pyridine N-oxides are highly unusual because specific derivatives act at post-integrational or transcriptional stages rather than just viral entry or early replication [1, 2]. The TOA assay isolates the temporal window of drug efficacy. By infecting cells at a very high Multiplicity of Infection (MOI), we synchronize the viral replication cycle across the entire cell population. If a drug is added 12 hours post-infection and still prevents CPE, it mathematically cannot be an entry inhibitor; it must inhibit late-stage assembly or transcription.
Step-by-Step Procedure:
-
Synchronized Infection: Infect confluent cell cultures with a high viral dose ( ≥1000 CCID50) to ensure immediate, synchronized infection of all cells. Allow 1 hour for viral adsorption at 4°C (to permit binding without internalization), then shift to 37°C (Time = 0).
-
Staggered Drug Addition: Add the pyridine N-oxide compound at a fixed, highly effective concentration (e.g., 50 mg/L ) to different wells at specific time points post-infection: 0, 1, 2.5, 5, 7, 14, 24, and 34 hours.
-
Endpoint Measurement: At 72 hours post-infection (when untreated control cultures show full cytopathic activity), perform the MTT assay as described in Protocol A to quantify the protective effect.
Temporal mapping of Pyridine N-Oxide mechanisms via Time-of-Addition.
Data Presentation & Interpretation
Quantitative evaluation of substituted pyridine N-oxides reveals distinct Structure-Activity Relationships (SAR). The presence of the N-oxide oxygen is non-negotiable for activity. Furthermore, the linker type (thioether vs. sulphone) drastically alters the specificity between different viral strains (e.g., FIPV vs. SARS-CoV) [1].
Table 1: Representative Antiviral Profiling of Substituted Pyridine N-Oxides
| Compound Class / Modification | Target Virus | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Mechanistic Stage |
| Thioether-linked PyO | FIPV | 0.29 | >100 | >344 | Transcriptional (Late) |
| Thioether-linked PyO | SARS-CoV | 4.2 | >100 | >23 | Unknown |
| Sulphone-linked PyO | FIPV / SARS | >100 | >100 | <1 | Inactive |
| Deoxygenated Pyridine | FIPV / SARS | >100 | ~100 | <1 | Inactive (Critical) |
| Dihalogen-substituted PyO | SARS-CoV | 1.7 | >50 | >29 | Post-integrational |
Data synthesized from established literature ranges demonstrating the necessity of the N-oxide moiety and the variability of the linker [1, 3].
Key Takeaways for Drug Development:
-
The Oxygen Requirement: Compounds lacking the oxygen at the N-atom of the pyridine moiety are virtually devoid of antiviral activity at subtoxic concentrations [1].
-
Linker Sensitivity: Oxidation of a thioether linker to a sulphone completely abolishes activity, indicating that steric bulk or the specific electronic environment of the linker is crucial for target binding.
References
-
Pyridine N-oxide derivatives are inhibitory to the human SARS and feline infectious peritonitis coronavirus in cell culture. Journal of Antimicrobial Chemotherapy.[Link]
-
Pyridine N-oxide Derivatives: Unusual anti-HIV Compounds With Multiple Mechanisms of Antiviral Action. Journal of Antimicrobial Chemotherapy.[Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences.[Link]
-
Identification of N-oxide containing helicase inhibitors by large-scale virtual screening. Open Lab Notebooks.[Link]
Application Note: 4-Methylfuro[3,2-c]pyridine 5-oxide in Medicinal Chemistry
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Advanced scaffold functionalization, mechanistic causality, and validated protocols.
Introduction & Strategic Utility
The furo[3,2-c]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently embedded in kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and epigenetic modulators such as EZH2 inhibitors [1]. Within this chemical space, 4-Methylfuro[3,2-c]pyridine 5-oxide (CAS: 117013-86-2) serves as a highly versatile, late-stage functionalization linchpin.
Direct functionalization of the electron-deficient pyridine ring is notoriously difficult. By oxidizing the basic pyridine nitrogen to its corresponding N-oxide, the electronic nature of the ring is profoundly altered. The N-oxide moiety acts as both an electron-donating group (via resonance) and an electron-withdrawing group (via induction), effectively reversing the polarity of the α and γ positions. This "umpolung" activation enables two critical synthetic trajectories:
-
The Boekelheide Rearrangement: Activation of the 4-methyl group for[3,3]-sigmatropic functionalization, yielding 4-(hydroxymethyl) derivatives essential for subsequent cross-coupling or alkylation [2].
-
The Reissert-Henze Reaction: Nucleophilic cyanation at the unsubstituted 6-position, providing a handle for carboxylic acid, amide, or amine synthesis [3].
Mechanistic Workflows & Logical Relationships
To understand the synthetic divergence of this scaffold, we must map its chemical reactivity and its ultimate biological application. Below is the synthetic workflow demonstrating how the 5-oxide intermediate bridges simple building blocks to complex therapeutics.
Fig 1. Synthetic divergence of 4-Methylfuro[3,2-c]pyridine 5-oxide in drug discovery.
Biological Context: EZH2 Inhibition
Derivatives synthesized via the Boekelheide rearrangement of this scaffold are critical intermediates in the development of Enhancer of Zeste Homolog 2 (EZH2) inhibitors [2]. EZH2 is the catalytic subunit of the PRC2 complex, responsible for histone H3K27 trimethylation.
Fig 2. Mechanism of action for furopyridine-derived EZH2 inhibitors in oncology.
Quantitative Data Summary
The table below summarizes the reaction profiles and regioselectivity for the primary functionalization pathways of the 5-oxide intermediate.
| Reaction Type | Reagents & Conditions | Regioselectivity | Typical Yield | Self-Validation Metric (NMR / MS) |
| N-Oxidation | m -CPBA, DCM, 25°C, 24h | N/A (N-5 position) | 85 - 92% | Downfield shift of H-6 proton; [M+16]+ |
| Boekelheide | 1. TFAA, DCM, 0°C2. K 2 CO 3 , MeOH | 4-Methyl group | 65 - 75% | Loss of 4-CH 3 singlet (~2.5 ppm); Appearance of 4-CH 2 OH (~4.8 ppm) |
| Reissert-Henze | PhCOCl, TMSCN, DCM, 25°C | C-6 position | 55 - 70% | Appearance of C ≡ N stretch (2220 cm −1 ); Loss of H-6 proton |
Validated Experimental Protocols
Protocol 1: Synthesis of 4-Methylfuro[3,2-c]pyridine 5-oxide
Causality & Rationale: m -Chloroperoxybenzoic acid ( m -CPBA) is utilized instead of aqueous H 2 O 2 /Acetic acid to maintain anhydrous conditions, which prevents the hydrolytic degradation of the fragile furan ring. Dichloromethane (DCM) ensures high solubility of the starting material and the byproduct ( m -CBA).
Step-by-Step Methodology:
-
Preparation: Dissolve 4-Methylfuro[3,2-c]pyridine (10.0 mmol) in anhydrous DCM (50 mL) under an inert argon atmosphere.
-
Oxidation: Cool the solution to 0 °C using an ice bath. Slowly add m -CPBA (12.0 mmol, 77% w/w) in small portions over 15 minutes to control the exothermic peroxy-transfer.
-
Propagation: Remove the ice bath and stir the reaction mixture at room temperature (25 °C) for 24 hours [3].
-
Self-Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The N-oxide will appear as a highly polar spot ( Rf≈0.2 ) that stains positive with Dragendorff's reagent, compared to the non-polar starting material ( Rf≈0.8 ).
-
Quenching & Workup: Add saturated aqueous Na 2 S 2 O 3 (20 mL) to quench unreacted peroxides (verify with KI-starch paper). Add saturated aqueous NaHCO 3 (30 mL) to neutralize m -chlorobenzoic acid.
-
Extraction: Extract the aqueous layer with a mixture of CHCl 3 :iPrOH (3:1) (3 × 30 mL) due to the high water solubility of the N-oxide.
-
Purification: Dry the combined organic layers over anhydrous Na 2 SO 4 , concentrate in vacuo, and purify via basic alumina column chromatography (eluting with CHCl 3 ) to afford the pure 5-oxide.
Protocol 2: Boekelheide Rearrangement to 4-(Hydroxymethyl)furo[3,2-c]pyridine
Causality & Rationale: The reaction initiates with the electrophilic attack of trifluoroacetic anhydride (TFAA) on the N-oxide oxygen, forming an N -trifluoroacetoxy cation. The trifluoroacetate counterion acts as a base, deprotonating the adjacent 4-methyl group to form an anhydrobase intermediate. A rapid [3,3]-sigmatropic shift transfers the oxygen to the carbon, forming a trifluoroacetate ester, which is subsequently hydrolyzed to the alcohol. This is a critical step for generating the halomethyl intermediates used in EZH2 inhibitor synthesis [2].
Step-by-Step Methodology:
-
Activation: Dissolve 4-Methylfuro[3,2-c]pyridine 5-oxide (5.0 mmol) in anhydrous DCM (25 mL) and cool to 0 °C.
-
Rearrangement: Dropwise, add TFAA (15.0 mmol). The reaction will turn dark. Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Concentration: Evaporate the volatiles in vacuo to yield the crude 4-(trifluoroacetoxymethyl)furo[3,2-c]pyridine intermediate.
-
Hydrolysis: Dissolve the crude ester in Methanol (20 mL). Add an aqueous solution of K 2 CO 3 (10.0 mmol in 5 mL H 2 O). Stir at room temperature for 2 hours.
-
Self-Validation (In-Process): LC-MS analysis should confirm the complete disappearance of the ester mass and the appearance of the [M+H]+=150.05 peak corresponding to the hydroxymethyl product.
-
Isolation: Concentrate the methanol, dilute with H 2 O (15 mL), and extract with EtOAc (3 × 20 mL). Wash the organic layer with brine, dry over MgSO 4 , and concentrate to yield the target alcohol.
References
-
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
- US10266542B2 - EZH2 inhibitors - Google Patents.
-
5-Aminofuro[3,2-c]pyridinium Tosylates and Substituted Furo[3,2-c]pyridine N-Oxides: Synthesis and Reactions. Available at: [Link]
Developing Novel Therapeutics from Furopyridine Scaffolds: Application Notes & Protocols
Introduction: The Furopyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The furopyridine core, an isomeric heterocyclic system, is a prominent "privileged" scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for designing selective ligands that interact with a wide array of biological targets.[2][3] Derivatives of furopyridines have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] A key area of success for this scaffold has been in the development of kinase inhibitors, with compounds showing potent activity against targets like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinases (PI3Ks).[3][4][6][7]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It outlines a strategic workflow for advancing furopyridine-based compounds from initial library synthesis to preclinical characterization, supported by detailed, field-proven protocols.
Part 1: Foundational Chemistry & Library Synthesis
The successful development of novel therapeutics begins with a structurally diverse chemical library. The synthesis of furopyridine derivatives can be approached in two primary ways: constructing the furan ring onto a pre-existing pyridine or building the pyridine ring onto a furan precursor.[8] The choice of strategy depends on the availability of starting materials and the desired substitution patterns.
A common and effective strategy involves the intramolecular cyclization of appropriately substituted pyridine or furan precursors.[8][9] For instance, a library of 3,5-disubstituted furo[2,3-b]pyridines can be generated through a multi-step synthesis that allows for diversification at key positions, often employing palladium-catalyzed cross-coupling reactions like the Suzuki reaction to install various aryl groups.[10]
Scientist's Note: The power of this approach lies in late-stage diversification. By creating a common intermediate with reactive handles (e.g., a bromine atom or a triflate group), a multitude of analogs can be rapidly synthesized from a single precursor, enabling efficient exploration of the structure-activity relationship (SAR).[10]
Part 2: Target Identification and High-Throughput Screening (HTS)
Given the broad bioactivity of furopyridines, target selection is critical. A primary focus has been on protein kinases due to their frequent dysregulation in diseases like cancer.[1] For example, specific furopyridine derivatives have been identified as potent inhibitors of wild-type and mutant forms of EGFR, a key driver in non-small cell lung cancer.[4] Others have shown promise as inhibitors of PI3K, a central node in cell growth and survival pathways.[11][12]
Once a target is selected, the synthesized library is subjected to High-Throughput Screening (HTS) to identify initial "hits."
Diagram: A Drug Discovery Workflow for Furopyridine Therapeutics
Caption: A streamlined workflow for developing furopyridine-based therapeutics.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to quantify the inhibitory activity of furopyridine compounds against a target kinase by measuring the amount of ATP remaining after the kinase reaction.[7] The signal is inversely proportional to kinase activity.
Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed. A luciferase-based system generates a luminescent signal that is directly proportional to the amount of ATP present. Therefore, potent inhibitors will result in less ATP consumption and a higher luminescent signal.
Materials:
-
Target Kinase (e.g., PI3Kα, CDK2, EGFR)
-
Kinase Substrate (specific to the kinase)
-
ATP
-
Kinase Assay Buffer (e.g., Promega ADP-Glo™ Buffer)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test Furopyridine Compounds (dissolved in 100% DMSO)
-
Positive Control Inhibitor (known inhibitor of the target kinase)
-
384-well, white, flat-bottom plates
-
Multimode plate reader with luminescence detection capability
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Transfer a small volume (e.g., 1 µL) of the compound dilutions into the assay plate. Include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase buffer, the target kinase enzyme, and the appropriate substrate.
-
Add this kinase/substrate mix to the wells containing the compounds.
-
Scientist's Note: The concentration of the kinase should be pre-determined to be in the linear range of the assay (typically the EC50 or EC80 concentration), ensuring the assay is sensitive to inhibition.[13]
-
-
Initiation and Incubation:
-
Prepare an ATP solution in kinase buffer.
-
Add the ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[2]
-
-
Reaction Termination and Signal Generation:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Controls and Validation:
-
Positive Control: A known inhibitor for the target kinase to validate assay performance.
-
Negative Control (0% Inhibition): DMSO vehicle only, representing maximum kinase activity.
-
Background Control (100% Inhibition): No kinase enzyme, representing baseline signal.
Part 3: Hit-to-Lead Optimization & Cellular Characterization
Initial hits from HTS often require optimization to improve potency, selectivity, and drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This is an iterative process guided by Structure-Activity Relationship (SAR) studies. For example, modifying substituents on the furopyridine core can dramatically impact target binding and cellular activity.[14]
Once potent compounds are identified, their effect must be validated in a cellular context. A critical first step is to assess their cytotoxicity or anti-proliferative effects.
Diagram: The PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K pathway by a furopyridine-based therapeutic.
Protocol 2: In Vitro Cytotoxicity/Cell Viability (MTT Assay)
This protocol provides a standard method to assess the effect of furopyridine compounds on cancer cell viability.[2]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT salt to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living, metabolically active cells.[16]
Materials:
-
Human cancer cell line (e.g., A549, MCF-7, PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Test Furopyridine Compounds (dissolved in DMSO)
-
96-well, flat-bottom, tissue culture-treated plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furopyridine compounds in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (medium with DMSO) and blank (medium only).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Scientist's Note: During this incubation, insoluble purple crystals should become visible within the cells under a microscope.
-
-
Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.[17]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting percent viability against the log of compound concentration.
-
Part 4: Data Presentation and Preliminary Pharmacokinetics
As the project progresses, data must be systematically organized to build a clear SAR.
Table 1: Illustrative SAR Data for Furopyridine Analogs Targeting PI3Kα
| Compound ID | R1 Group | R2 Group | PI3Kα IC₅₀ (nM) | A549 Cell IC₅₀ (µM) |
| FP-001 | -H | -Phenyl | 850 | >10 |
| FP-002 | -Cl | -Phenyl | 420 | 7.8 |
| FP-003 | -H | 4-Morpholinophenyl | 55 | 0.9 |
| FP-004 | -Cl | 4-Morpholinophenyl | 8 | 0.15 |
| FP-005 | -Cl | 3-Pyridyl | 150 | 2.5 |
Data is illustrative and does not represent actual experimental results.
The lead compounds with potent in vitro and cellular activity must then be evaluated for their pharmacokinetic (PK) properties.[18] These studies, often initially conducted in rodents, measure how the drug is absorbed, distributed, metabolized, and excreted (ADME), providing crucial information on parameters like clearance and bioavailability.[19] Emerging computational and machine learning models can also help predict PK profiles from chemical structures, aiding in the early prioritization of compounds.[20][21]
Conclusion and Future Directions
The furopyridine scaffold remains a highly valuable starting point for the development of novel therapeutics, particularly in oncology. The workflow described here—combining rational library design, robust biochemical and cellular screening, and systematic SAR-driven optimization—provides a proven pathway for identifying and advancing potent lead candidates. Future efforts will likely focus on developing furopyridines with novel mechanisms of action and exploring their potential in other therapeutic areas, such as infectious diseases and neurodegenerative disorders.[3][12]
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Todsaporn, D., Zubenko, A., Kartsev, V. G., Geronikaki, A., Sirakanyan, S. N., Divaeva, L. N., Chekrisheva, V., & Yildiz, I. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Assay Guidance Manual - Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Mansour, M. A., Lasheen, D. S., Gaber, H. M., & Abouzid, K. A. M. (2020). Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. RSC Advances, 10(53), 32103–32112. Retrieved from [Link]
-
Novel Furopyridine and Furopyrimidine Compounds as PI4K Inhibitors for Treating Malaria and Viral Infection. (2024). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Eduful, B. (2018). CaMKK2 Inhibitors: Building Diversity Around the Core Furopyridine Scaffold. Structural Genomics Consortium. Retrieved from [Link]
-
Tparthi, A., et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Scientific Reports, 14(1), 11333. Retrieved from [Link]
-
Youssef, A. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3918. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4205. Retrieved from [Link]
-
Istanbullu, H., Bayraktar, G., & Saylam, M. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Retrieved from [Link]
-
Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. (2024). Nucleic Acids Research. Retrieved from [Link]
-
Mansour, M. A., Lasheen, D. S., Gaber, H. M., & Abouzid, K. A. M. (2020). Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. RSC Advances. Retrieved from [Link]
-
IP-Kinase Assay. (2014). Bio-protocol. Retrieved from [Link]
-
Mansour, M. A., Lasheen, D. S., Gaber, H. M., & Abouzid, K. A. M. (2020). Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. RSC Advances, 10(53), 32103–32112. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2378904. Retrieved from [Link]
-
Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2024). ScienceOpen. Retrieved from [Link]
-
Biologically active nicotinonitrile and furopyridine-containing drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
-
Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. (2024). Expert Opinion on Drug Discovery. Retrieved from [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys. Retrieved from [Link]
-
Todsaporn, D., et al. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Synthetic strategies to pyrido fused heterocycles. (2023). Journal of Chemical Sciences. Retrieved from [Link]
-
Elaboration of Furopyridine Scaffolds. (n.d.). ResearchGate. Retrieved from [Link]
-
Fused Pyridine Derivatives: Synthesis and Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Structures of furopyridines derivatives with important biological activities and photophysical properties. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. CaMKK2 Inhibitors: Building Diversity Around the Core Furopyridine Scaffold – openlabnotebooks.org [openlabnotebooks.org]
- 11. Sci-Hub. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer / RSC Advances, 2020 [sci-hub.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
purification techniques for 4-Methylfuro[3,2-c]pyridine 5-oxide
An in-depth guide to navigating the complexities of purifying 4-Methylfuro[3,2-c]pyridine 5-oxide. This technical support center is designed for researchers, scientists, and drug development professionals, offering field-proven insights and solutions to common challenges encountered during the purification of this polar heterocyclic compound.
Introduction
4-Methylfuro[3,2-c]pyridine 5-oxide is a heterocyclic compound of interest in medicinal chemistry and materials science. The presence of the N-oxide functional group significantly increases the molecule's polarity, which presents unique challenges during its purification.[1] Common issues include poor chromatographic separation, product degradation on stationary phases, and difficulties in achieving crystallinity. This guide provides a systematic approach to troubleshooting these problems, ensuring the isolation of high-purity material essential for downstream applications.
Frequently Asked Questions (FAQs)
Q1: My crude product shows significant streaking on a silica gel TLC plate. What is the primary cause?
A1: Streaking is a common issue when dealing with pyridine N-oxides on silica gel.[2] The primary cause is the strong interaction between the polar N-oxide group and the acidic silanol groups on the surface of the silica.[3] This can lead to poor peak shape and difficult separation during column chromatography. To mitigate this, consider developing a solvent system that includes a polar modifier. For instance, adding a small percentage of methanol to a dichloromethane (DCM) or ethyl acetate mobile phase can help improve elution.[4][5]
Q2: After aqueous workup using a basic wash (e.g., NaHCO₃) to remove acidic byproducts, I'm seeing a significant loss of my product. Why is this happening?
A2: While a basic wash is effective for removing acidic impurities like m-chlorobenzoic acid (a common byproduct of m-CPBA oxidation), the furo[3,2-c]pyridine ring system can be sensitive to pH extremes.[6] Strong bases or acids can catalyze decomposition, leading to lower yields. It is advisable to use a mild base like saturated sodium bicarbonate and to minimize the contact time. Performing the extraction at a reduced temperature (e.g., in an ice bath) can also help lower the rate of potential decomposition reactions.[6]
Q3: What are the most common impurities I should expect from the synthesis of 4-Methylfuro[3,2-c]pyridine 5-oxide?
A3: The impurity profile depends on the synthetic route. A common method is the oxidation of the parent pyridine with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[7][8]
| Potential Impurity | Origin | Removal Strategy |
| Unreacted 4-Methylfuro[3,2-c]pyridine | Incomplete oxidation reaction | Careful column chromatography. The starting material is significantly less polar than the N-oxide product. |
| m-Chlorobenzoic acid (m-CBA) | Byproduct of m-CPBA oxidation | Mild basic wash (e.g., saturated NaHCO₃) during workup. Can also be removed by chromatography. |
| Residual Solvents | From reaction or workup | High vacuum drying. For high-boiling solvents like DMF, azeotropic distillation with a lower-boiling solvent might be necessary.[9] |
Q4: Is my compound decomposing on the rotovap? What temperature should I use for solvent removal?
A4: Yes, thermal decomposition is a risk. Pyridine N-oxides can be thermally labile.[5] It is highly recommended to remove solvents under reduced pressure at or below room temperature if possible, and certainly not exceeding 40°C.[6] If you observe discoloration (e.g., turning brown) after solvent removal, it's a strong indicator of thermal degradation.
Q5: Should I choose column chromatography or recrystallization for the primary purification step?
A5: The choice depends on the purity of your crude material and the scale of your reaction.
-
Column Chromatography: This is the most versatile method for separating the N-oxide from less polar starting material and other byproducts.[4][10] It is often the best choice for initial purification of a complex crude mixture.
-
Recrystallization: This is an excellent method for obtaining highly pure, crystalline material if your crude product is already of reasonable purity (>90%). It is also highly scalable. Finding a suitable solvent system is key; often a binary system like ethanol/ethyl acetate or DCM/hexane is effective.[11][12]
Troubleshooting Purification Workflows
This section provides in-depth solutions to specific problems you may encounter during the purification of 4-Methylfuro[3,2-c]pyridine 5-oxide.
Workflow 1: General Purification Strategy
The purification of 4-Methylfuro[3,2-c]pyridine 5-oxide typically follows a sequence of steps designed to remove different types of impurities. The diagram below illustrates a general decision-making workflow.
Caption: General purification workflow for 4-Methylfuro[3,2-c]pyridine 5-oxide.
Issue 1: Poor Separation and Peak Tailing in Column Chromatography
Symptoms:
-
The product streaks down the column and is difficult to separate from impurities.
-
Fractions are broad and contain multiple components.
-
The product elutes much later than expected or not at all.
Root Cause Analysis: The highly polar N-oxide interacts strongly with the acidic silica gel stationary phase. This leads to non-ideal elution behavior.[3]
Solutions & Troubleshooting Steps:
Caption: Troubleshooting guide for column chromatography issues.
-
Optimize the Mobile Phase: Start with a solvent system of Dichloromethane (DCM) and gradually increase the percentage of Methanol (MeOH). A gradient from 0% to 10% MeOH in DCM is a good starting point.[4][5]
-
Use a Modifier:
-
Triethylamine (TEA): If significant tailing is observed, pre-treating the silica with a solvent mixture containing 1% TEA or adding 0.5-1% TEA to your eluent can neutralize the acidic silanol sites, leading to sharper peaks.
-
Acetic Acid (AcOH): In some cases, adding a small amount of acid can improve separation, but this should be used with caution due to the potential for product degradation.[2]
-
-
Change the Stationary Phase:
-
Alumina (Neutral or Basic): If you suspect your compound is decomposing on silica, alumina is a good alternative.
-
Reversed-Phase (C18) Silica: For separating highly polar compounds, reversed-phase chromatography using a water/acetonitrile or water/methanol mobile phase may be effective.[3]
-
HILIC: Hydrophilic Interaction Liquid Chromatography is specifically designed for highly polar compounds and can provide excellent separation where normal and reversed-phase fail.[1][2]
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol provides a general guideline for purifying 4-Methylfuro[3,2-c]pyridine 5-oxide on a silica gel column.
1. Preparation:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.2-0.3. A common starting point is 1-5% Methanol in Dichloromethane.[4]
-
Slurry Preparation: Dry-load the crude product onto a small amount of silica gel. To do this, dissolve your crude material in a minimal amount of a suitable solvent (like DCM or MeOH), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This prevents streaking that can occur from liquid loading.
2. Column Packing:
-
Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 100% DCM).
-
Pour the slurry into the column and allow it to pack under gentle pressure. Ensure the packed bed is level and free of air bubbles.
3. Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the starting solvent system.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
4. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure, ensuring the water bath temperature does not exceed 40°C.[6]
-
Place the isolated product under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization
This method is ideal for purifying an already partially pure solid product.
1. Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Test small amounts of your product in various solvents. Good candidates for polar N-oxides include ethanol, isopropanol, ethyl acetate, or a binary mixture such as ethanol/ethyl acetate or toluene.[7][11][12]
2. Procedure (Slow Cooling):
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If impurities remain undissolved, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the growth of larger crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.
3. Crystal Harvesting:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under high vacuum.
References
- Benchchem. (n.d.). Introduction to Crystallization of Pyridine N-Oxide Compounds.
- J-Stage. (n.d.). Retention Behavior of Pyridine, Pyrazine Homologues and N-Oxide Derivatives in Normal and Reversed Phase Liquid Chromatography.
- Chromatography Forum. (2012, November 1). Retention of Pyridine N-Oxides on HPLC.
- Benchchem. (n.d.). refining analytical methods for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE detection.
- The Royal Society of Chemistry. (n.d.). C-H Fluorination Promoted by Pyridine N‐Oxyl Radical.
- Organic Syntheses. (2010, August 9). Working with Hazardous Chemicals.
- Google Patents. (n.d.). US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same.
- ResearchGate. (2017, February 3). How can i purify N-oxides on column chromatography?
- Reddit. (2025, June 17). How to dry pyridine N-oxide obtained commerically.
- Koleopterologische Rundschau. (n.d.). 5-Aminofuro[3,2-c]pyridinium Tosylates and Substituted Furo[3,2-c]pyridine N-Oxides.
- The Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β.
- Benchchem. (n.d.). preventing decomposition of 7-Methoxyfuro[2,3-C]pyridine during workup.
- ResearchGate. (n.d.). ChemInform Abstract: 5-Aminofuro[3,2-c]pyridinium Tosylates and Substituted Furo[3,2-c]pyridine N-Oxides: Synthesis and Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Retention Behavior of Pyridine, Pyrazine Homologues and N-Oxide Derivatives in Normal and Reversed Phase Liquid Chromatography [jstage.jst.go.jp]
- 4. rsc.org [rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CCCC 1999, Volume 64, Issue 3, Abstracts pp. 539-547 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - Please wait for verification [reddit.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]
Technical Support Center: Yield Optimization for 4-Methylfuro[3,2-c]pyridine 5-Oxide Synthesis
Welcome to the Application Scientist Knowledge Base. This portal provides mechanistic troubleshooting, validated protocols, and FAQs for researchers experiencing low yields during the synthesis and N-oxidation of substituted furo[3,2-c]pyridines.
Below is the logical troubleshooting tree to help you quickly diagnose and resolve the root cause of your yield loss.
Caption: Logical troubleshooting tree for resolving low yield issues during N-oxidation.
I. Frequently Asked Questions (FAQs): Mechanistic Troubleshooting
Q1: Why does my N-oxidation stall at 60-70% conversion, but pushing the reaction longer degrades the product? A: This is a classic chemoselectivity issue driven by steric and electronic factors. The 4-methyl group introduces steric hindrance directly adjacent to the N5 pyridine nitrogen, reducing its nucleophilicity toward the peroxy oxygen of the oxidant. If you attempt to force the reaction with excess heat or prolonged reaction times, the electron-rich furan ring becomes highly susceptible to electrophilic attack, leading to ring-opening or over-oxidation byproducts. Actionable Advice: Maintain strictly controlled temperatures (0–5 °C during addition, max 25 °C during stirring) and use a highly pure oxidant like m-chloroperoxybenzoic acid (mCPBA) rather than harsher alternatives like H₂O₂/AcOH, which are known to cause degradation in furopyridines[1].
Q2: I achieve full conversion by TLC, but I lose over 40% of my product during the standard NaHCO₃ aqueous workup. How can I improve recovery? A: 4-Methylfuro[3,2-c]pyridine 5-oxide is a highly polar molecule with significant water solubility. When you wash the dichloromethane (DCM) reaction mixture with saturated aqueous NaHCO₃ to remove the m-chlorobenzoic acid byproduct, the N-oxide heavily partitions into the aqueous layer. Actionable Advice: Abandon the aqueous workup entirely. Transition to an anhydrous isolation method, such as the mCPBA–NH₃(g) system, which precipitates the byproduct out of the organic solvent[2].
Q3: Can I use alternative oxidants like H₂O₂/TFAA or DMDO to protect the furan ring? A: While H₂O₂ in trifluoroacetic anhydride (TFAA) is a strong oxidant, it frequently leads to the formation of nitrate or trifluoroacetate salts rather than the free N-oxide, and can easily degrade fused heterocyclic systems[3]. DMDO is mild and effective but poses severe scalability and safety hazards due to peroxide instability. mCPBA remains the optimal balance of reactivity and safety when paired with an anhydrous isolation strategy[4].
II. Quantitative Data: Yield Comparison by Oxidation Strategy
The following table summarizes the causal relationship between the chosen oxidation/isolation strategy and the final isolated yield of the 5-oxide.
| Oxidation Method | Workup Procedure | Conversion (%) | Isolated Yield (%) | Primary Issue / Observation |
| 30% H₂O₂ / AcOH | Aqueous Extraction | < 40% | < 20% | Poor conversion; furan ring degradation[1]. |
| mCPBA (1.2 eq) / DCM | Sat. NaHCO₃ Wash | > 95% | 45 - 55% | High conversion, but severe product loss in the aqueous phase due to N-oxide polarity. |
| mCPBA (1.4 eq) / DCM | Anhydrous NH₃(g) Sparging | > 95% | 90 - 95% | Quantitative precipitation of byproduct; excellent recovery of polar N-oxide[2]. |
III. Self-Validating Experimental Protocols
Protocol A: Synthesis of the 4-Methylfuro[3,2-c]pyridine Precursor
To synthesize the core scaffold, a palladium-catalyzed Sonogashira cross-coupling followed by a 5-endo-dig cyclization is the most robust approach[5][6].
Step-by-Step Methodology:
-
Coupling Setup: In a flame-dried flask under an inert atmosphere (N₂), dissolve 4-hydroxy-3-iodo-2-methylpyridine (1.0 eq) and a suitable terminal alkyne (1.2 eq) in anhydrous DMF.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq), CuI (0.10 eq), and diisopropylamine (2.0 eq).
-
Cascade Reaction: Heat the mixture to 70 °C for 12 hours.
-
Causality: The initial Sonogashira coupling is immediately followed by a base-induced 5-endo-dig cyclization of the pyridine oxygen onto the alkynyl moiety to form the furan ring[6].
-
-
Validation Check: Monitor the disappearance of the iodopyridine via LCMS. The reaction is complete when the starting material peak is fully consumed.
-
Isolation: Dilute with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and purify via silica gel chromatography to isolate 4-Methylfuro[3,2-c]pyridine.
Protocol B: High-Yield N-Oxidation using the mCPBA–NH₃(g) System
This protocol eliminates aqueous product loss and ensures scalable safety by quenching unreacted peroxides prior to isolation[2].
Caption: Workflow for the optimized high-yield synthesis and isolation of the 5-oxide.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 4-Methylfuro[3,2-c]pyridine (1.0 eq) in anhydrous DCM (10 volumes). Cool the solution to 0–5 °C using an ice bath.
-
Oxidant Addition: Slowly add mCPBA (75% w/w, 1.4 eq) in small portions over 30 minutes.
-
Causality: The oxidation is highly exothermic. Strict thermal control prevents thermal runaway and protects the furan ring from oxidative cleavage.
-
-
Conversion: Remove the ice bath and stir at 20–25 °C for 4–6 hours.
-
Validation Check: Monitor via TLC (DCM:MeOH 9:1). The highly polar N-oxide will appear as a new spot near the baseline.
-
-
Peroxide Quench (Critical Safety Step): Once the starting material is consumed, add solid sodium sulfite (Na₂SO₃) portion-wise.
-
Validation Check: Test the solution with MN-Quantofix peroxide test strips. Continue addition until the test is completely negative.
-
Causality: Quenching unreacted mCPBA prevents explosive hazards during downstream solvent evaporation[2].
-
-
Anhydrous Precipitation: Sparge anhydrous NH₃ gas through the reaction mixture at a flow rate of 150 mL/min for 1–2 hours.
-
Causality: Ammonia reacts with the soluble m-chlorobenzoic acid byproduct to form ammonium 3-chlorobenzoate, a highly insoluble salt in DCM[2].
-
-
Isolation: Filter the resulting thick white suspension through a Celite pad. Wash the filter cake with cold DCM (2 x 2 volumes).
-
Concentration: Evaporate the combined filtrate under reduced pressure (vacuum 20 mm Hg, bath temp 45 °C) to afford 4-Methylfuro[3,2-c]pyridine 5-oxide in >90% yield and >99% purity.
V. References
-
[5] Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide. Benchchem. 5
-
[6] SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. LOCKSS (Heterocycles). 6
-
[1] 5-Aminofuro[3,2-c]pyridinium Tosylates and Substituted Furo[3,2-c]pyridine N-Oxides. Collection of Czechoslovak Chemical Communications.1
-
[4] Recent trends in the chemistry of pyridine N-oxides. Arkivoc. 4
-
[2] The m-CPBA–NH₃(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. ACS Publications. 2
-
[3] Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry.3
Sources
- 1. CCCC 1999, Volume 64, Issue 3, Abstracts pp. 539-547 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Technical Support Center: 4-Methylfuro[3,2-c]pyridine 5-oxide Synthesis
Welcome to the Technical Support Center for heterocyclic N-oxidation workflows. The synthesis of 4-Methylfuro[3,2-c]pyridine 5-oxide is a critical activation step—often preceding Reissert-Henze cyanation or functionalization of the pyridine core[1]. However, the unique electronic and steric topology of this bicyclic system presents specific synthetic challenges.
This guide is engineered for drug development professionals and synthetic chemists to troubleshoot byproduct formation, understand the mechanistic causality of the reaction, and execute self-validating protocols.
Mechanistic Causality: The Kinetic Competition
The conversion of 4-Methylfuro[3,2-c]pyridine to its 5-oxide relies on the electrophilic oxygen transfer from a peracid, typically meta-chloroperoxybenzoic acid (m-CPBA), to the nucleophilic lone pair of the pyridine nitrogen[2].
Two structural factors dictate the success or failure of this reaction:
-
Steric Shielding: The methyl group at the C4 position is directly ortho to the target pyridine nitrogen (position 5). This steric bulk physically shields the nitrogen lone pair, increasing the activation energy required for the bulky m-CPBA molecule to approach.
-
Furan Vulnerability: The fused furan ring is inherently electron-rich. While the peracid kinetically prefers the sp² nitrogen, the furan π-system is highly susceptible to electrophilic epoxidation. If thermal energy is too high, the furan ring will epoxidize and rapidly undergo electrocyclic ring-opening to yield complex 1,4-dicarbonyl degradation products[3].
Reaction Pathway Visualization
Reaction pathways and byproduct formation during mCPBA oxidation of 4-Methylfuro[3,2-c]pyridine.
Troubleshooting FAQs
Q: My LCMS shows a mass corresponding to [M+16] (the target N-oxide), but also significant [M+32] and multiple degradation peaks. What is happening? A: You are observing over-oxidation and furan ring cleavage. The furan moiety is highly susceptible to electrophilic attack by m-CPBA[3]. If the reaction temperature exceeds 0 °C during the initial reagent addition, or if a large excess of m-CPBA is used, the peracid will epoxidize the furan ring, which subsequently opens to form dicarbonyl byproducts. Corrective Action: Strictly maintain the reaction at 0 °C during reagent addition, use exactly 1.05 equivalents of m-CPBA, and quench the reaction immediately once the starting material is consumed.
Q: My reaction stalled at 60% conversion. Should I add more m-CPBA or heat the reaction to drive it to completion? A: Do not heat the reaction. Heating will exponentially increase the rate of furan ring degradation, destroying your existing product[3]. The stalling is caused by the steric hindrance of the C4-methyl group adjacent to the pyridine nitrogen. Corrective Action: Accept the partial conversion. It is more efficient to recover the unreacted starting material during chromatography than to force the reaction and lose the target N-oxide to over-oxidation.
Q: I am struggling to separate m-chlorobenzoic acid (mCBA) from my target 5-oxide during purification. Silica gel chromatography isn't working well. How can I resolve this? A: mCBA is the stoichiometric byproduct of m-CPBA oxidations[2]. Because 4-Methylfuro[3,2-c]pyridine 5-oxide is highly polar, it often co-elutes with mCBA on normal-phase silica. Corrective Action: The most effective removal is chemical, not chromatographic. During the workup, wash the organic layer thoroughly with saturated aqueous sodium carbonate (Na₂CO₃) rather than sodium bicarbonate (NaHCO₃). The higher pH (~11) of Na₂CO₃ ensures complete deprotonation of mCBA into its water-soluble carboxylate salt, leaving the neutral N-oxide in the organic phase.
Quantitative Comparison of Oxidation Methods
To assist in route scouting, the following table summarizes the quantitative performance of various oxidation systems applied to highly hindered, furan-fused pyridines.
| Oxidation System | Typical Conversion | Furan Degradation Risk | mCBA Contamination | Recommended Use Case |
| m-CPBA in DCM (0 °C to RT) | 70 - 85% | Moderate | High (requires basic wash) | Standard laboratory scale synthesis[1]. |
| H₂O₂ / Acetic Acid | 40 - 50% | Low | None | When mCBA removal is impossible, though overall conversion is poor. |
| UHP / TFAA in DCM | 80 - 90% | High | None | For highly deactivated pyridines; requires strict, continuous temperature control. |
Validated Step-by-Step Protocol: m-CPBA Oxidation
This methodology is designed as a self-validating system . Embedded checkpoints ensure that the physical chemistry of the reaction is behaving as expected before proceeding to the next step.
Reagents Required:
-
4-Methylfuro[3,2-c]pyridine (1.0 eq)
-
m-CPBA (1.05 eq, calculated based on 77% active oxidant w/w)
-
Anhydrous Dichloromethane (DCM)
-
10% aq. Na₂S₂O₃ (Sodium thiosulfate)
-
Saturated aq. Na₂CO₃ (Sodium carbonate)
Step-by-Step Procedure:
-
Preparation: Dissolve 4-Methylfuro[3,2-c]pyridine (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol of substrate) under an inert atmosphere (N₂ or Ar).
-
Thermal Suppression: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 10 minutes.
-
Causality: Suppressing the thermal energy prevents the activation energy threshold for furan epoxidation from being reached.
-
-
Oxidant Addition: Add m-CPBA (1.05 eq) portion-wise over 15 minutes to prevent exothermic spiking.
-
Self-Validation Checkpoint 1: As the reaction proceeds, the solution will become slightly cloudy. This is the precipitation of mCBA (which is poorly soluble in cold DCM) and acts as a visual indicator that oxygen transfer is successfully occurring.
-
-
Monitoring: Stir at 0 °C for 1 hour, then allow the reaction to slowly warm to room temperature. Monitor by TLC (typically 10% MeOH in DCM).
-
Self-Validation Checkpoint 2: The target 5-oxide will appear as a highly polar, UV-active spot near the baseline, distinctly separated from the high-Rf starting material.
-
-
Peroxide Quench: Once conversion plateaus (typically 2-4 hours), cool the reaction back to 0 °C and add 10% aqueous Na₂S₂O₃. Stir vigorously for 15 minutes.
-
Causality: This neutralizes any unreacted peracid, preventing catastrophic over-oxidation during solvent evaporation.
-
-
Byproduct Extraction: Transfer the biphasic mixture to a separatory funnel. Wash the organic layer three times with equal volumes of saturated aqueous Na₂CO₃.
-
Self-Validation Checkpoint 3: Check the pH of the final aqueous wash with indicator paper. The pH must be >9. If it is lower, mCBA is still present in the organic layer; perform an additional Na₂CO₃ wash.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash chromatography (DCM/MeOH gradient) to yield the pure 4-Methylfuro[3,2-c]pyridine 5-oxide.
References
-
Bencková, M., & Krutošíková, A. (1999). 5-Aminofuro[3,2-c]pyridinium Tosylates and Substituted Furo[3,2-c]pyridine N-Oxides: Synthesis and Reactions. Collection of Czechoslovak Chemical Communications.[Link]
-
Gómez, M. et al. (2020). Oxidation of furans (Review). ResearchGate.[Link]
-
Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.[Link]
Sources
Technical Support Center: Scale-Up Synthesis of 4-Methylfuro[3,2-c]pyridine 5-oxide
Welcome to the technical support guide for the scale-up synthesis of 4-Methylfuro[3,2-c]pyridine 5-oxide. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory scale to larger-scale production. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a robust, safe, and efficient process.
The synthesis of this molecule primarily involves the N-oxidation of the 4-methylfuro[3,2-c]pyridine core. While seemingly straightforward, the N-oxidation of heteroaromatic compounds presents significant scale-up hurdles, primarily related to thermal management, reagent control, and product isolation.[1] This guide provides a structured approach to troubleshooting these issues.
Synthetic Workflow Overview
The general synthetic pathway involves the formation of the furo[3,2-c]pyridine skeleton followed by N-oxidation. The challenges primarily lie in the second step.
Caption: Figure 1: General Synthetic Workflow.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the scale-up N-oxidation reaction in a question-and-answer format.
Question 1: My reaction is showing a dangerous exotherm during the addition of the oxidizing agent (m-CPBA). How can I control it?
Answer:
This is the most critical challenge in scaling up N-oxidations. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can decompose exothermically, and the oxidation reaction itself is highly energetic.[1][2] Uncontrolled exotherms can lead to runaway reactions, solvent boiling, and pressure buildup.
Causality & Explanation:
-
Accumulation of Reagent: Rapid addition of the oxidant can lead to its accumulation before it has a chance to react. When the reaction initiates, the accumulated reagent reacts quickly, releasing a large amount of heat that the cooling system cannot handle.
-
Poor Heat Transfer: In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient than in laboratory glassware.
Solutions & Best Practices:
-
Controlled Dosing (Semi-batch): Do not add the oxidant all at once. Implement a slow, controlled addition of the oxidant solution over a prolonged period (e.g., 45-60 minutes or longer, depending on scale).[2] This ensures the reaction rate is limited by the addition rate, not by kinetics, giving the cooling system time to remove heat.
-
Lower Reaction Temperature: Start the reaction at a lower temperature (e.g., 0-10 °C) to create a larger temperature differential between the reaction mass and the jacket fluid, improving the heat transfer rate.[1]
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the system. However, this may impact reaction time and downstream processing, so it requires optimization.
-
Real-time Monitoring: Use a temperature probe to monitor the internal temperature continuously. The addition of the oxidant should be linked to this reading, stopping the feed if the temperature rises above a set safety limit.
-
Safety Assessment: Before scaling up, perform safety studies like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the thermal hazards, including the onset temperature of decomposition for your specific reaction mixture.[1][2]
Question 2: My conversion is incomplete. I see significant starting material by HPLC/TLC even after extended reaction times.
Answer:
Incomplete conversion is a common issue that can complicate purification and reduce yield.
Causality & Explanation:
-
Insufficient Oxidant: The purity of commercial m-CPBA is often around 70-77%, with the remainder being m-chlorobenzoic acid and water.[3] Failing to account for this active percentage will result in using a substoichiometric amount of the reagent.
-
Poor Mixing: In a large reactor, inefficient stirring can create "dead zones" where the reactants are not adequately mixed, leading to localized areas of incomplete reaction.
-
Degradation of Oxidant: If the oxidant is added too slowly at an elevated temperature, or if the reaction is held for an excessively long time, the peroxy acid can degrade before it has a chance to react with the substrate.
Solutions & Best Practices:
-
Verify Oxidant Purity: Always use the assayed purity of your m-CPBA batch to calculate the required mass. It is prudent to use a slight excess (e.g., 1.1-1.4 equivalents) to drive the reaction to completion.[1]
-
Optimize Mixing: Ensure the reactor's agitator is appropriate for the batch volume and viscosity. Use baffles if necessary to improve mixing efficiency.
-
In-Process Checks (IPCs): Take samples periodically to monitor the reaction progress by HPLC or TLC. Do not stop the reaction based on time alone. Continue until the desired conversion (>99.5%) is achieved.
-
Temperature Profile: While low temperatures are needed for the initial addition, the reaction may need to be warmed to a moderate temperature (e.g., 30-55 °C) to ensure it goes to completion in a reasonable timeframe.[1][2]
Question 3: I am having difficulty removing the m-chlorobenzoic acid (m-CBA) byproduct during work-up. It co-crystallizes with my product.
Answer:
The m-CBA byproduct is a notorious impurity that can be difficult to separate from polar, crystalline products like N-oxides.
Causality & Explanation:
-
Acidity and Solubility: m-CBA is an acid. While it can be removed with a basic wash, its solubility in organic solvents can still be significant, especially if the product itself has some acidic or basic character that leads to salt formation or hydrogen bonding.
-
High Polarity: Both the N-oxide product and the m-CBA byproduct are polar, making separation by simple extraction or even column chromatography challenging at scale.[4]
Solutions & Best Practices:
-
Basic Aqueous Wash: The most common method is to wash the organic layer with a mild basic solution like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5][6] This converts the m-CBA into its water-soluble sodium salt. Multiple washes may be necessary.
-
Sulfite Quench: Before the basic wash, consider quenching any excess m-CPBA with an aqueous solution of a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).[1][3] This prevents the peroxy acid from interfering with the work-up.
-
Solvent Selection for Crystallization: The choice of crystallization solvent is critical. A solvent system should be identified where the N-oxide product has low solubility at cold temperatures, while the m-CBA impurity remains soluble. Polar solvents like isopropanol or solvent mixtures (e.g., ethyl acetate/heptane) are often good starting points.[7][8]
-
Precipitation of Byproduct: In some cases, cooling the reaction mixture before work-up can cause the m-CBA to precipitate, allowing it to be removed by filtration.[4]
| Work-up Step | Purpose | Reagent | Key Considerations |
| 1. Quench | Destroy excess oxidant | 10% aq. Na₂SO₃ | Perform until a negative peroxide test (e.g., KI-starch paper).[1] |
| 2. Acid Removal | Remove m-CBA byproduct | Sat. aq. NaHCO₃ | Perform multiple washes. Check pH of the aqueous layer to ensure it's basic.[5] |
| 3. Brine Wash | Remove residual water | Sat. aq. NaCl | Breaks emulsions and helps dry the organic layer.[4] |
| 4. Drying | Remove dissolved water | MgSO₄ or Na₂SO₄ | Ensure sufficient drying agent is used before filtration. |
Question 4: My product is "oiling out" instead of crystallizing, or I am getting very poor recovery.
Answer:
"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This is common with highly polar compounds like N-oxides, especially when impurities are present.
Causality & Explanation:
-
High Polarity and Hygroscopicity: N-oxides are often highly polar and can be hygroscopic (absorb water from the air).[9][10] The presence of water or other polar impurities can inhibit crystal lattice formation.
-
Impurities: Residual m-CBA, starting material, or solvent can act as an "antifreeze," preventing crystallization.
-
Incorrect Solvent System: The chosen solvent may be too good, keeping the product in solution even at low temperatures, or too poor, causing it to crash out as an amorphous oil.[8]
Solutions & Best Practices:
-
Purity is Key: Ensure the crude product is as clean as possible before attempting crystallization. The work-up must be effective.
-
Solvent Screening: Perform small-scale screening to find the ideal crystallization solvent or solvent pair. A good system is one where the product is highly soluble when hot and poorly soluble when cold.[8]
-
Slow Cooling: Do not crash-cool the solution. Allow it to cool slowly to room temperature, then transfer it to a refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Seeding: Add a few seed crystals of pure product to the supersaturated solution to induce crystallization.
-
Anti-Solvent Addition: A common technique is to dissolve the product in a "good" solvent (like methanol or dichloromethane) and then slowly add a "poor" solvent (an "anti-solvent" like heptane or diethyl ether) until the solution becomes turbid. This can induce crystallization.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. orgosolver.com [orgosolver.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Reddit - Please wait for verification [reddit.com]
- 10. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
Furopyridine Synthesis Support Center: Troubleshooting Over-Oxidation
Welcome to the Technical Support Center for furopyridine synthesis. Furopyridines are critical isosteres of benzofuran and indole cores, widely utilized in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents. However, their synthesis—particularly via oxidative cyclization—is frequently plagued by over-oxidation. Because the furopyridine scaffold contains both a π -deficient pyridine ring and a π -excessive furan ring, it is highly susceptible to unwanted electrophilic oxidation and degradation.
This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you eliminate N-oxide formation and furan ring cleavage from your synthetic pipelines.
Diagnostic Workflow: Identifying the Over-Oxidation Pathway
Before adjusting your protocol, you must identify which ring is failing. Use the diagnostic flowchart below to map your byproduct to the correct chemical solution.
Diagnostic flowchart for identifying and resolving over-oxidation in furopyridine synthesis.
FAQs: Mechanistic Causality of Over-Oxidation
Q: Why does my pyridine ring form an N-oxide during oxidative cyclization? A: The nitrogen atom in the pyridine ring possesses a highly nucleophilic lone pair. When utilizing strong, electrophilic oxidants like mCPBA, H₂O₂, or KMnO₄ to drive the cyclization of dihydrofuropyridines, the oxidant preferentially attacks the basic pyridine nitrogen rather than facilitating the desired dehydrogenation. This results in a mass shift of +16 Da (oxygen insertion)[1]. To avoid this, you must switch to single-electron transfer (SET) mechanisms (e.g., copper-catalyzed aerobic oxidation) that target the carbon-carbon or carbon-heteroatom bond formation without generating electrophilic oxygen species[2].
Q: Why is the furan ring cleaving into dicarbonyl degradation products? A: The furan ring is π -excessive (electron-rich). If your reaction conditions are too harsh or if you are using excess high-valent metal oxidants, the furan double bonds undergo oxidative cleavage (similar to ozonolysis or singlet oxygen degradation), yielding ring-opened dicarbonyls. Bypassing this requires highly chemoselective catalysts. For example, gold-catalyzed cascade cyclizations utilize internal α -oxo gold carbenes to construct the furan ring, overriding traditional alkyne over-oxidation pathways and preventing dicarbonyl formation entirely[3].
Troubleshooting Guides & Validated Protocols
Strategy A: Preventing N-Oxidation via Copper-Catalyzed Aerobic Annulation
When constructing fused pyridines from furan-based cyclic ketones, replacing peracids with atmospheric air as the terminal oxidant eliminates N-oxide formation. The copper(II) catalyst facilitates a radical-mediated annulation that is entirely unreactive toward the pyridine lone pair[2].
Step-by-Step Protocol:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the furan-based cyclic ketone (1.0 mmol) and isopropyl alcohol (5 mL)[2].
-
Catalyst Addition: Add Copper(II) chloride (CuCl₂, 0.05 mmol, 5.0 mol%). Stir the mixture at room temperature for 5 minutes to ensure homogenous distribution[2].
-
Reagent Addition: Add propargylamine (1.2 mmol) dropwise to the reaction mixture[2].
-
Aerobic Oxidation: Heat the reaction mixture to reflux. Leave the system open to an atmospheric air environment (do not purge with inert gas), as oxygen serves as the stoichiometric oxidant[2].
-
Workup: Monitor via TLC. Upon completion, cool to room temperature, remove the solvent under reduced pressure, and purify via silica gel column chromatography (hexane/ethyl acetate)[2].
Strategy B: Bypassing Oxidants Entirely via Sonogashira / 5-endo-dig Cascade
If your substrate is exquisitely sensitive to oxidation, remove oxidants from the equation. The furo[3,2-c]pyridine core can be synthesized via a one-pot cascade starting from 4-hydroxy-3-iodopyridine. A Sonogashira coupling installs an alkyne, which immediately undergoes a base-induced 5-endo-dig cyclization to form the furan ring without any oxidative step[4],[5].
Step-by-Step Protocol:
-
Setup: In a rigorously degassed Schlenk tube, combine 4-hydroxy-3-iodopyridine (1.0 equiv) and the terminal alkyne (1.2–2.0 equiv) in anhydrous DMF[5].
-
Catalytic System: Add Pd(OAc)₂ (or Pd(PPh₃)₄, 5 mol%), CuI (10 mol%), and diisopropylamine (3.0 equiv) as the base[4],[5].
-
Cascade Initiation: Heat the mixture to 70 °C under an argon atmosphere. The palladium cycle executes the cross-coupling, while the base deprotonates the C4-hydroxyl, triggering the nucleophilic attack on the activated alkyne[4].
-
Isolation: After 12 hours, quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify. This self-validating protocol guarantees 0% N-oxide byproduct[5].
Strategy C: Preventing Furan Cleavage via Gold-Catalyzed Diynamide Cyclization
To construct highly conjugated furopyridinyl cores without degrading the furan ring, utilize a gold-catalyzed oxidative cascade of 1,3-diynamides. While Pyridine N-oxide is used as a reagent here, it acts strictly as an oxygen donor to the alkyne to form an α -oxo gold carbene, not as an oxidant for the final product[3].
Step-by-Step Protocol:
-
Reaction Mixture: Combine the 1,3-diynamide (0.2 mmol) and Pyridine N-oxide (1.5 equiv) in a solvent mixture of DCE/H₂O (2 mL, 10:1 v/v)[3].
-
Catalyst Complex: Add IPrAuCl (5 mol%) and NaBArF₄ (0.5 equiv) to generate the active cationic gold species in situ[3].
-
Cyclization: Heat the mixture at 80 °C for 4 hours. The gold catalyst selectively activates the alkyne, overriding the traditional oxidative cleavage pathway[3].
-
Purification: Cool the mixture, concentrate under reduced pressure, and purify via flash chromatography. This yields the furopyridine core with intact furan π -systems and high fluorescence quantum yields[3].
Quantitative Data: Over-Oxidation Rates by Method
The table below summarizes how modern catalytic strategies drastically reduce over-oxidation compared to traditional stoichiometric oxidations.
| Synthesis Strategy | Primary Catalyst/Reagent | Terminal Oxidant | Pyridine N-Oxidation (%) | Furan Ring Cleavage (%) | Typical Yield (%) |
| Traditional Oxidation | None | mCPBA / H₂O₂ | > 50% | 10 - 20% | < 30% |
| Aerobic Annulation | CuCl₂ (5 mol%) | Atmospheric Air | < 5% | < 2% | 70 - 85% |
| Gold-Catalyzed Cascade | IPrAuCl (5 mol%) | Pyridine N-oxide (Donor) | 0% | 0% | 69 - 84% |
| Sonogashira Cascade | Pd(OAc)₂ / CuI | None (Base-induced) | 0% | 0% | 75 - 90% |
Sources
storage and handling of 4-Methylfuro[3,2-c]pyridine 5-oxide
Welcome to the Technical Support Center for 4-Methylfuro[3,2-c]pyridine 5-oxide (CAS: 117013-86-2). As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific handling requirements of heteroaromatic N-oxides.
Due to the highly polarized N⁺–O⁻ bond, this fused bicyclic N-oxide presents unique challenges in the laboratory, specifically regarding severe hygroscopicity, photochemical sensitivity, and thermal instability. This guide synthesizes field-proven protocols, mechanistic causality, and authoritative troubleshooting to ensure the integrity of your drug development workflows.
I. Quantitative Data & Storage Parameters
To maintain the stoichiometric integrity and chemical stability of 4-Methylfuro[3,2-c]pyridine 5-oxide, strict adherence to the following physicochemical parameters is required.
| Parameter | Specification / Recommendation | Scientific Rationale |
| CAS Number | 117013-86-2 | Unique identifier for the 4-Methylfuro[3,2-c]pyridine 5-oxide building block. |
| Storage Temperature | 2°C to 8°C (Refrigerated) | Suppresses thermal deoxygenation and slows degradation kinetics [2]. |
| Atmosphere | Argon (Ar) or Nitrogen (N₂) | Prevents rapid hydration. The N-O dipole is a powerful hydrogen-bond acceptor [1]. |
| Light Exposure | Protect from light (Amber Vials) | Prevents UV/Vis-induced photochemical rearrangement to oxaziridines [3]. |
| Solubility Profile | Polar solvents (MeOH, DCM, Water) | The N-oxide dipole facilitates rapid dissolution in polar media [1]. |
II. Handling & Storage Workflow
Workflow for receiving, storing, and dispensing 4-Methylfuro[3,2-c]pyridine 5-oxide.
III. Standard Operating Protocols (SOPs)
Protocol 1: Moisture-Free Dispensing (Self-Validating Method)
Causality: Opening a cold vial of an N-oxide in ambient air causes immediate condensation of atmospheric moisture onto the powder. This alters the effective molecular weight, ruining downstream stoichiometric calculations.
-
Equilibration: Remove the sealed amber vial from the 2-8°C refrigerator. Do not open it. Allow it to sit in a desiccator or the antechamber of a glovebox for 30–60 minutes until it reaches ambient room temperature.
-
Atmosphere Transfer: Cycle the antechamber with high-purity Argon (preferred over Nitrogen due to its higher density, which better blankets the solid).
-
Weighing & Validation: Place your receiving vessel on the analytical balance inside the glovebox and tare it. Dispense the 4-Methylfuro[3,2-c]pyridine 5-oxide.
-
Self-Validation Check: Watch the balance readout for 30 seconds. If the mass remains perfectly stable, your inert atmosphere is intact. If the mass continuously creeps upward, moisture is present in your chamber and the compound is actively hydrating.
-
-
Resealing: Flush the headspace of the primary vial with Argon. Seal tightly with a PTFE-lined cap, wrap the exterior seam with Parafilm, and return immediately to cold storage.
IV. Troubleshooting Guides & FAQs
Q1: My powder has turned into a sticky, viscous gum. Is the compound ruined? A: Not necessarily chemically ruined, but it is heavily hydrated. The N⁺–O⁻ dipole of the pyridine ring is a powerful hydrogen-bond acceptor, making it severely hygroscopic[1]. While the core molecule is likely intact, the effective molecular weight has changed, which will cause your reaction equivalents to be inaccurate. Fix: Dissolve the gum in a volatile, dry solvent (e.g., anhydrous Dichloromethane), dry over anhydrous Na₂SO₄, filter, and concentrate under high vacuum. Follow up with lyophilization (freeze-drying) to recover the free-flowing powder.
Q2: Is it safe to use a heat gun to help dissolve the N-oxide in my reaction mixture? A: Absolutely not. Heteroaromatic N-oxides are thermally sensitive. Subjecting them to localized extreme heat (like a heat gun) can trigger thermal deoxygenation or violent decomposition, releasing toxic nitrogen oxides (NOx), carbon monoxide, and carbon dioxide [2]. Fix: Use gentle sonication or a temperature-controlled water bath (≤40°C) to aid dissolution.
Q3: Why am I seeing multiple unexpected byproducts on my TLC when running a reaction under ambient laboratory light? A: Fused pyridine N-oxide derivatives possess non-emissive excited states that readily undergo fast photochemical rearrangements upon exposure to UV or visible light [4]. This typically proceeds via a singlet excited state to form a transient, highly reactive oxaziridine intermediate, which can further rearrange into oxazepines or cause ring cleavage [3]. Fix: Always conduct reactions involving this compound in amber glassware or wrap your reaction flasks tightly in aluminum foil.
Q4: What is the proper procedure for cleaning up a benchtop spill? A: 4-Methylfuro[3,2-c]pyridine 5-oxide is a known skin, eye, and respiratory irritant [1].
-
Wear appropriate PPE (nitrile gloves, safety goggles, N95/P100 respirator).
-
Sweep up the solid using non-sparking tools to avoid dust generation. Do not use water initially , as the compound's hygroscopicity will instantly turn the dust into a sticky, hard-to-clean tar on your bench.
-
Place the solid in a sealed container for hazardous waste disposal.
-
Wipe the remaining residue with a paper towel soaked in a polar solvent like ethanol or methanol [2].
V. Mechanistic Degradation Pathways
Understanding how 4-Methylfuro[3,2-c]pyridine 5-oxide degrades is critical for preventing experimental failure. The diagram below illustrates the three primary vectors of degradation.
Primary degradation pathways of heteroaromatic N-oxides via light, heat, and moisture.
VI. References
-
"Pyridine-N-oxide - Grokipedia", Grokipedia,
-
"Pyridine-N-Oxide Safety Data Sheet", Jubilant Ingrevia,
-
"Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines", WUR eDepot,
-
"Radical generation enabled by photoinduced N–O bond fragmentation", National Institutes of Health (NIH),
Technical Support Center: Resolving Furopyridine N-Oxide Solubility Issues in Bioassays
Welcome to the Assay Optimization & Troubleshooting Center. As a Senior Application Scientist, I frequently guide drug development teams through the physicochemical hurdles of high-throughput screening (HTS) and lead optimization.
Furopyridine derivatives are highly privileged scaffolds in modern drug discovery, serving as potent inhibitors for therapeutic targets including Janus kinase 2 (JAK2)[1], cyclin-dependent kinase 2 (CDK2)[2], and the bromodomain and extra-terminal (BET) family[3]. Introducing an N-oxide moiety to the furopyridine core is a common optimization strategy; the nitrogen atom serves as a critical hydrogen bond acceptor that can enhance protein-ligand interactions while theoretically lowering the molecule's overall lipophilicity (LogP).
However, this structural modification introduces a paradoxical solubility challenge. While N-oxides possess high dipole moments that suggest good water solubility, they frequently form strong intermolecular hydrogen-bond synthons[4]. This results in high crystal lattice energies. When introduced into purely aqueous bioassay buffers, these compounds often suffer from severe precipitation, colloidal aggregation, and erratic assay readouts[5].
This guide provides field-proven, mechanistically grounded solutions to keep your furopyridine N-oxides in solution and ensure the integrity of your bioassay data.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why does my furopyridine N-oxide crash out immediately upon dilution from a 10 mM DMSO stock into my aqueous assay buffer? The Causality: This is a classic manifestation of "solvent shock." Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that effectively disrupts the N-oxide's crystal lattice. However, when you perform a rapid, single-step dilution (e.g., 1:100) into an aqueous buffer, the highly lipophilic furopyridine core undergoes rapid hydrophobic collapse before the polar N-oxide dipole can establish a stable hydration shell[5]. Furthermore, DMSO is highly hygroscopic; over time, DMSO stock libraries absorb atmospheric water, which can pre-nucleate aggregates even before you begin your assay dilution[6][7]. The Solution: You must transition the solvation shell gradually. Instead of a direct dilution, utilize a "step-down" intermediate dilution containing a bridging co-solvent (like PEG3350) or a non-ionic surfactant to facilitate gradual hydration[8].
Q2: My biochemical assay results are highly variable, and I suspect false positives. The compound appears soluble to the naked eye. What is happening? The Causality: Furopyridine N-oxides are notorious for forming optically clear colloidal nano-aggregates. In this state, the N-oxide acts as a pseudo-surfactant headgroup while the furopyridine core acts as a hydrophobic tail. These nano-micelles can non-specifically sequester the target enzyme or scatter light, interfering with fluorescence/luminescence readouts and leading to underestimated activity or false-positive inhibition[5]. The Solution: Do not rely on visual inspection. You must disrupt these colloids by introducing a mild detergent (e.g., 0.01% Triton X-100 or CHAPS) into your assay buffer. Validate the monomeric state using Dynamic Light Scattering (DLS) prior to running the assay.
Q3: How much DMSO can I safely carry over into my bioassay to maintain N-oxide solubility without denaturing my target? The Causality: While DMSO is an excellent biocompatible extractant and co-solvent, its concentration must be strictly controlled to preserve enzymatic folding and function[9]. The Solution: Most enzymatic and cell-based bioassays tolerate up to 1-2% (v/v) DMSO without a significant loss of activity. However, for highly insoluble N-oxides, robust systems can sometimes tolerate 4-6% DMSO[9], and in rare, heavily validated cases, up to 10%[9]. Always run a DMSO tolerance curve for your specific target before increasing the solvent load[8].
Part 2: Mechanistic Workflows & Visualizations
To understand the physical chemistry of our troubleshooting approach, review the mechanistic pathways and decision trees below.
Mechanistic pathway of solvent shock versus step-down hydration for N-oxides.
Decision tree for troubleshooting furopyridine N-oxide solubility in bioassays.
Part 3: Quantitative Data & Co-Solvent Strategies
When standard buffer adjustments fail, co-solvents and additives are required. The table below summarizes the quantitative limits and mechanisms of common additives used to rescue furopyridine N-oxide solubility.
| Co-Solvent / Additive | Recommended Bioassay Limit | Mechanism of Action | Best Used For |
| DMSO | 1% – 5% (v/v) | Disrupts crystal lattice; polar aprotic solvation[8][9]. | Primary stock storage and baseline co-solvent. |
| PEG3350 / PEG400 | 1% – 5% (w/v) | Provides a polymeric hydration bridge, preventing rapid hydrophobic collapse[8]. | Intermediate "step-down" dilutions. |
| Tween-20 / Triton X-100 | 0.005% – 0.05% (v/v) | Lowers surface tension; encapsulates lipophilic cores in micelles. | Preventing non-specific binding and colloidal aggregation. |
| HP-β-Cyclodextrin | 1% – 10% (w/v) | Forms inclusion complexes with the lipophilic furopyridine core. | Highly insoluble compounds resisting surfactant rescue. |
Part 4: Self-Validating Experimental Protocols
To ensure data integrity, you must utilize a self-validating system. Protocol A details the solubilization method, while Protocol B validates that Protocol A was successful.
Protocol A: "Step-Down" Solubilization & Bioassay Dilution[9]
Objective: Prevent solvent shock and hydrophobic collapse during aqueous transition.
-
Stock Preparation: Ensure the furopyridine N-oxide is fully dissolved at 10 mM in anhydrous 100% DMSO. Vortex and sonicate in a water bath at 37°C for 5 minutes.
-
Intermediate Dilution (The "Step-Down"): Prepare an intermediate buffer containing 10% DMSO and 5% (w/v) PEG3350 in your base assay buffer (e.g., 10 mM HEPES, pH 7.4).
-
Titration: Slowly pipette the 10 mM DMSO stock into the intermediate buffer to reach a concentration of 100 µM. Mix by gentle pipetting (do not vortex vigorously, as this can induce precipitation). Allow to equilibrate for 30 minutes at room temperature.
-
Final Assay Dilution: Dilute the intermediate solution 1:10 into your final aqueous assay buffer (containing 0.01% Tween-20). The final assay conditions will yield 10 µM compound, 1% DMSO, and 0.5% PEG3350—well within tolerable limits for most bioassays.
Protocol B: DLS Validation of Colloidal Stability
Objective: Confirm the absence of nano-aggregates (false-positive drivers) prior to HTS.
-
Sample Prep: Take a 100 µL aliquot of the final assay dilution (from Protocol A, Step 4) without the target enzyme/protein added.
-
Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to remove any ambient dust that could skew light scattering results.
-
Measurement: Load the sample into a Dynamic Light Scattering (DLS) cuvette. Run a standard measurement at 25°C.
-
Validation Criteria:
-
A successful, monomeric solution will show a negligible scattering intensity or a hydrodynamic radius ( Rh ) of < 1 nm.
-
If a distinct peak appears with an Rh between 50 nm and 500 nm, colloidal aggregates have formed. If this occurs, return to Protocol A and increase the Tween-20 concentration to 0.05%.
-
Sources
- 1. Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a potent, orally available furopyridine derivative as a novel selective bromodomain and extra-terminal domain (BET)-first bromodomain (BD1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Confirming the Structure of 4-Methylfuro[3,2-c]pyridine 5-oxide: A Mass Spectrometry-Based Comparison Guide
For: Researchers, scientists, and drug development professionals.
In the landscape of modern medicinal chemistry, the unequivocal structural confirmation of novel heterocyclic compounds is a cornerstone of successful drug discovery and development. The furo[3,2-c]pyridine scaffold, for instance, is a key framework in many bioactive molecules, including potential kinase inhibitors and antipsychotic agents. When this scaffold is further modified, such as through N-oxidation to form 4-Methylfuro[3,2-c]pyridine 5-oxide, a rigorous analytical approach is required to verify the intended molecular architecture.
This guide provides an in-depth, technically-grounded workflow for the structural confirmation of 4-Methylfuro[3,2-c]pyridine 5-oxide using high-resolution mass spectrometry. We will move beyond a simple recitation of methods to explore the causal reasoning behind experimental choices, comparing alternative techniques and presenting a self-validating protocol to ensure trustworthy and reproducible results.
The Analytical Challenge: N-Oxide vs. Hydroxylated Isomer
The synthesis of an N-oxide introduces an additional oxygen atom, resulting in a mass increase of 16 Da compared to the parent molecule. This presents a common analytical ambiguity, as an unplanned hydroxylation reaction on the molecule would lead to an isobaric isomer—a compound with the same mass but a different structure. Differentiating between the intended N-oxide and a potential hydroxylated byproduct is therefore the primary analytical objective. Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, is uniquely suited to resolve this challenge due to the distinct and predictable fragmentation patterns of the N-oxide functional group.[1]
Strategic Approach: Selecting the Right Mass Spectrometry Technique
The choice of ionization method is a critical first step that dictates the nature of the resulting mass spectrum. For a molecule like 4-Methylfuro[3,2-c]pyridine 5-oxide, a dual-pronged approach using both a soft ionization technique followed by a hard ionization technique, or a soft ionization technique coupled with tandem MS, provides the most comprehensive data.
-
Electrospray Ionization (ESI): As a soft ionization method, ESI is ideal for generating an abundant protonated molecular ion, [M+H]+.[2] This is crucial for establishing the correct molecular weight with high accuracy, especially when coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. The resulting accurate mass measurement allows for the confident determination of the elemental composition.[3][4]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable soft ionization technique. A key advantage of APCI is that it can sometimes induce in-source fragmentation, notably the characteristic loss of oxygen from an N-oxide, providing an early diagnostic clue.[1][5]
-
Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and often complex fragmentation.[6] While the molecular ion (M+•) may be weak or absent for some N-oxides due to thermal lability, the resulting fragmentation pattern is highly reproducible and information-rich, serving as a detailed molecular fingerprint.[1]
For this guide, we will focus on an LC-ESI-Q-TOF MS/MS platform. This choice provides the best of both worlds: accurate mass measurement of the parent ion for formula confirmation and controlled fragmentation via Collision-Induced Dissociation (CID) to probe the molecular structure in detail.
Predicted Fragmentation Pathway of 4-Methylfuro[3,2-c]pyridine 5-oxide
The fragmentation of the protonated molecule (m/z 150.0555) is predicted to proceed through several diagnostic pathways, leveraging established fragmentation rules for both pyridine N-oxides and fused furan ring systems.
Key Fragmentation Pathways:
-
Loss of Oxygen ([M+H-O]+): This is the hallmark fragmentation of an aromatic N-oxide.[1][5] The N-O bond is relatively weak and readily cleaves, resulting in a prominent ion at m/z 134. The presence of this fragment is strong evidence for the N-oxide functionality and helps distinguish it from a hydroxylated isomer.
-
Loss of Hydroxyl Radical ([M+H-OH]+): N-oxides with an alkyl substituent ortho to the nitrogen, as is the case here with the 4-methyl group, are known to undergo a characteristic loss of a hydroxyl radical (•OH).[6][7] This rearrangement-based fragmentation is a highly specific indicator for the proposed structure.
-
Furan Ring Cleavage (Loss of CO): Fused furan and benzofuran systems are known to fragment via the loss of carbon monoxide (CO).[3][4] This would likely occur after the initial loss of oxygen, leading to subsequent fragmentation of the furo[3,2-c]pyridine core.
-
Pyridine Ring Fission (Loss of HCN): After initial fragmentation, the pyridine ring itself can cleave, often through the loss of a neutral hydrogen cyanide (HCN) molecule, a common fragmentation pathway for pyridine-containing compounds.
The logical flow of these fragmentation events is visualized in the diagram below.
Caption: Proposed MS/MS fragmentation pathway for protonated 4-Methylfuro[3,2-c]pyridine 5-oxide.
Quantitative Data Summary
High-resolution mass spectrometry allows for the precise measurement of fragment masses, enabling the confirmation of their elemental compositions. The table below outlines the expected exact masses for the key ions in the proposed fragmentation pathway.
| Ion Description | Proposed Formula | Calculated Exact Mass (m/z) |
| Protonated Molecule | [C8H8NO2]+ | 150.0555 |
| Loss of Oxygen | [C8H8NO]+ | 134.0606 |
| Loss of Hydroxyl Radical | [C8H7NO]+ | 133.0527 |
| Loss of O and CH3 | [C7H5NO]+ | 119.0371 |
| Loss of O and CO | [C7H6N]+ | 106.0497 |
| Loss of O, CO, and HCN | [C6H5]+ | 79.0391 |
Self-Validating Experimental Protocol
This protocol is designed to provide a robust and verifiable dataset for structural confirmation using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF MS).
1. Sample Preparation
- Objective: To prepare a clean sample at an appropriate concentration for MS analysis.
- Protocol:
- Dissolve the synthesized 4-Methylfuro[3,2-c]pyridine 5-oxide in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
- Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid is crucial for promoting protonation in positive-ion ESI mode.
- Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
2. Liquid Chromatography
- Objective: To separate the analyte from any potential impurities or byproducts before it enters the mass spectrometer.
- Protocol:
- Column: Use a standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions to re-equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2 µL.
3. Mass Spectrometry (MS and MS/MS)
- Objective: To acquire accurate mass data for the parent ion and its fragments.
- Protocol:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS1 Full Scan:
- Mass Range: m/z 50 - 500.
- Acquisition Rate: 2 spectra/second.
- Analysis: Verify the presence of the [M+H]+ ion at m/z 150.0555 and calculate its mass accuracy (should be < 5 ppm). This confirms the elemental formula.
- MS/MS (Tandem MS) Analysis:
- Method: Data-Dependent Acquisition (DDA) or Targeted MS/MS.
- Precursor Ion: Select the [M+H]+ ion at m/z 150.0555 for fragmentation.
- Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy spread. This ensures the capture of both low-energy (e.g., loss of O) and high-energy (e.g., ring cleavage) fragments.
- Analysis: Analyze the resulting product ion spectrum. Confirm the presence of the key diagnostic fragments outlined in the table above, paying close attention to the m/z 134 ([M+H-O]+) and m/z 133 ([M+H-OH]+) ions. Measure the exact masses of these fragments to verify their elemental compositions.
Conclusion: Synthesizing the Evidence
The structural confirmation of 4-Methylfuro[3,2-c]pyridine 5-oxide is achieved by a confluence of evidence. The initial high-resolution MS1 scan confirms the elemental composition C8H7NO2. The subsequent MS/MS analysis provides the definitive structural proof. The observation of a neutral loss of 16 Da ([M+H-O]+) is the primary evidence for the N-oxide moiety.[1][5] This is strongly corroborated by the detection of a 17 Da loss ([M+H-OH]+), a specific fragmentation pathway for an N-oxide with an ortho-alkyl substituent.[6] The further fragmentation of the deoxygenated species via losses of CO and HCN is consistent with the known behavior of the furo-pyridine core, completing the structural puzzle.
By comparing these observed, accurate-mass fragments against the predicted pathway, researchers can confidently distinguish the target molecule from its potential isomers and verify the success of the synthesis. This rigorous, evidence-based approach exemplifies the power of modern mass spectrometry in advancing chemical and pharmaceutical research.
References
-
Abreu, R. B. A., et al. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid Communications in Mass Spectrometry, 19(8), 984-1004. [Link]
-
Coutts, R. T., & Locock, R. A. (1968). Mass spectral fragmentations of alkylpyridine N-oxides. Journal of Pharmaceutical Sciences, 57(12), 2096-2100. [Link]
-
Zielińska, A., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 29(12), 2795. [Link]
-
Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1352-1359. [Link]
-
Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]
- Albini, A., & Pietra, S. (1989). Heterocyclic N-Oxides. CRC Press.
-
Ramanathan, R., et al. (2000). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine. ResearchGate. [Link]
-
Ma, Y. L., & Kim, H. Y. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(12), 1005-1010. [Link]
-
Blank, I., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057-4064. [Link]
-
Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]
-
Bon-Gáspár, D., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link]
-
Gaspari, F., & Bonfanti, L. (2005). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. [Link]
-
Zaikin, V. G., & Varlamov, A. V. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. [Link]
-
Gambaro, V., et al. (2006). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 17(1), 156-162. [Link]
-
Gambaro, V., et al. (2006). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciSpace. [Link]
Sources
- 1. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
comparative bioactivity of 4-Methylfuro[3,2-c]pyridine 5-oxide and its parent compound
Comparative Bioactivity Guide: 4-Methylfuro[3,2-c]pyridine vs. Its 5-Oxide Derivative
As a Senior Application Scientist, selecting the optimal heterocyclic scaffold is a critical decision that dictates a drug candidate's pharmacodynamics (PD) and pharmacokinetics (PK). The furo[3,2-c]pyridine system is a privileged pharmacophore, frequently utilized in the design of epigenetic modulators like [1] and CNS-active agents targeting [2].
This guide provides an objective, data-driven comparison between the parent compound, 4-Methylfuro[3,2-c]pyridine , and its N-oxide derivative, 4-Methylfuro[3,2-c]pyridine 5-oxide . By examining their physicochemical divergence, target engagement mechanics, and metabolic stability, researchers can make informed decisions during lead optimization.
Structural & Physicochemical Divergence
The transition from a basic pyridine nitrogen to a pyridine N-oxide fundamentally alters the electronic distribution and spatial geometry of the molecule. The N-oxide bond is a coordinate covalent bond featuring a formal charge separation ( N+−O− ). This creates a powerful localized dipole that drastically shifts the compound's physicochemical profile.
Table 1: Comparative Physicochemical Properties
| Property | 4-Methylfuro[3,2-c]pyridine (Parent) | 4-Methylfuro[3,2-c]pyridine 5-oxide | Causality & Pharmacological Impact |
| CAS Number | 79180-14-6 | 117013-86-2 | Scaffold identification and sourcing. |
| Topological Polar Surface Area (TPSA) | ~26.0 Ų | ~43.1 Ų | The N-oxide adds ~17 Ų. This increase typically reduces Blood-Brain Barrier (BBB) permeability but significantly enhances aqueous solubility. |
| Hydrogen Bonding | 1 Acceptor (N) | 1 Strong Acceptor (O) | The N-O oxygen is a superior H-bond acceptor compared to the neutral nitrogen, often altering the binding orientation within kinase or epigenetic hinge regions. |
| Lipophilicity (LogD at pH 7.4) | ~1.8 | ~0.5 | The heightened polarity of the 5-oxide lowers lipophilicity, reducing non-specific binding and altering the volume of distribution ( Vd ). |
| Metabolic Liability | Susceptible to CYP450 N-oxidation | Stable at the nitrogen; susceptible to bioreduction | The parent is prone to Phase I hepatic clearance. The 5-oxide bypasses this, acting either as a stable active moiety or a bioreducible prodrug[3]. |
Mechanistic Bioactivity Profile
The bioactivity of these two scaffolds diverges based on how their specific electronic properties interact with biological targets and metabolic enzymes.
-
Parent Compound (Target Engagement): The basic nitrogen of 4-Methylfuro[3,2-c]pyridine acts as a classic hydrogen bond acceptor. In EZH2 inhibitors, this nitrogen often anchors the molecule to the target's active site via interactions with backbone amides[1]. However, the basicity of the nitrogen can lead to hERG channel liabilities (cardiotoxicity) and rapid CYP3A4-mediated metabolism.
-
5-Oxide Derivative (Altered Affinity & Prodrug Potential): N-oxidation is a proven strategy to modulate receptor affinity in [3]. The 5-oxide oxygen projects further into the binding pocket, potentially capturing new solvent-exposed hydrogen bonds. Furthermore, if the 5-oxide lacks primary target affinity, it can serve as a highly soluble, BBB-impermeable prodrug that undergoes targeted bioreduction by GI or hypoxic tumor reductases to release the active parent compound.
Fig 1. Metabolic interconversion and target engagement pathways of the parent and 5-oxide scaffolds.
Experimental Methodologies (Self-Validating Protocols)
To objectively compare the bioactivity and stability of these two scaffolds, researchers must deploy orthogonal, self-validating assays. Below are the gold-standard protocols for evaluating these compounds.
Protocol A: Comparative Target Binding Kinetics via Surface Plasmon Resonance (SPR)
Causality: Endpoint assays (like IC50) cannot differentiate between a compound that binds weakly but rapidly, versus one that binds tightly but slowly. SPR provides real-time kinetic data ( Kon and Koff ). N-oxides often exhibit slower Koff rates due to strong, directional hydrogen bonding, leading to prolonged target residence time.
Step-by-Step Workflow:
-
Immobilization: Covalently couple the target protein (e.g., recombinant EZH2 complex) to a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS).
-
Self-Validation (Reference Channel): Leave one flow cell unmodified (activated and deactivated without protein) to serve as an in-line reference. This subtracts bulk refractive index changes and non-specific binding artifacts.
-
Analyte Injection: Inject a concentration series (0.1 nM to 10 µM) of both the parent and the 5-oxide in running buffer (HBS-EP+ with 1% DMSO) at a flow rate of 30 µL/min.
-
Control Validation: Inject a known reference inhibitor (e.g., Tazemetostat for EZH2) to confirm the immobilized protein retains its native active conformation.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( Kon ), dissociation rate ( Koff ), and overall affinity ( KD ).
Protocol B: In Vitro Metabolic Stability (Microsomal Clearance)
Causality: Because the parent compound's basic nitrogen is a prime site for oxidation, comparing the intrinsic clearance ( CLint ) of both scaffolds reveals whether the N-oxide acts as a stable metabolic endpoint or a reversible intermediate.
Step-by-Step Workflow:
-
Incubation: Incubate 1 µM of the test compound (Parent or 5-oxide) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.
-
Initiation & Self-Validation: Initiate the reaction by adding an NADPH regenerating system. Crucial Control: Run a parallel "Minus-NADPH" control. If the compound depletes in the absence of NADPH, the instability is chemical (e.g., hydrolysis) rather than CYP-mediated metabolism.
-
Quenching: At predetermined time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Quantification: Centrifuge to precipitate proteins, then analyze the supernatant via LC-MS/MS. Monitor the MRM transitions for both the parent mass and the +16 Da N-oxide mass to track interconversion.
Fig 2. Sequential experimental workflow for comparing scaffold bioactivity and pharmacokinetics.
Conclusion
The decision to utilize 4-Methylfuro[3,2-c]pyridine versus its 5-oxide derivative hinges on the specific target product profile (TPP) of your drug discovery program. If CNS penetration and lipophilic efficiency are paramount, the parent scaffold is preferred. Conversely, if the goal is to enhance aqueous solubility, prolong target residence time via altered hydrogen bonding, or design a bioreducible prodrug to bypass hepatic first-pass metabolism, the 5-oxide presents a highly strategic alternative.
References
- US10266542B2 - EZH2 inhibitors Source: Google Patents URL
- US9067949B2 - Benzofuro[3,2-c] pyridines and related analogs as serotonin sub-type 6 (5-HT6)
-
A study of [1]benzofuro[3,2-c]pyridine derivatives Source: ResearchGate URL:[Link]
Sources
- 1. US10266542B2 - EZH2 inhibitors - Google Patents [patents.google.com]
- 2. US9067949B2 - Benzofuro[3,2-c] pyridines and related analogs as serotonin sub-type 6 (5-HT6) modulators for the treatment of obesity, metabolic syndrome, cognition and schizophrenia - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Spectroscopic Comparison of 4-Methylfuro[3,2-c]pyridine 5-Oxide Isomers: An Analytical Guide
Introduction & Pharmacological Context
Furo[3,2-c]pyridines and their N-oxide derivatives are essential building blocks in modern drug discovery. They are prominently featured as core scaffolds in the synthesis of epigenetic modulators, such as 1. The exact regiochemistry of methyl substitution on the2 dictates the molecule's electronic distribution, which in turn influences receptor binding affinity and metabolic stability.
As a Senior Application Scientist, I have structured this guide to objectively compare the spectroscopic performance of 4-methylfuro[3,2-c]pyridine 5-oxide against its positional isomers. By understanding the causality behind these spectroscopic shifts, researchers can confidently assign regiochemistry and validate the structural integrity of their synthetic intermediates.
Structural and Electronic Causality
The furo[3,2-c]pyridine 5-oxide system is highly polarized. The N-oxide group exerts a strong inductive electron-withdrawing effect (-I) while simultaneously acting as a resonance electron donor (+R). The placement of a methyl group (+I effect) alters this delicate balance:
-
C-4 Substitution (4-Methyl): The methyl group is directly adjacent to the N-oxide. This proximity results in pronounced anisotropic deshielding of the methyl protons.
-
C-2 / C-3 Substitution (2-Methyl / 3-Methyl): The methyl group is located on the furan ring, far from the N-oxide's primary anisotropic cone, resulting in standard furan-methyl chemical shifts.
Logical relationship between methyl position and NMR chemical shift effects.
Spectroscopic Data Comparison
To objectively differentiate these isomers, ^1H NMR provides the most definitive structural proof. The table below contrasts the 4-methyl isomer with the 2-methyl and 2,3-dimethyl alternatives based on established 3 spectral data.
Table 1: ^1H NMR Chemical Shifts (δ, ppm in CDCl3) of Furo[3,2-c]pyridine 5-Oxide Isomers
| Isomer | CH3 Protons | H-2 | H-3 | H-4 | H-6 | H-7 |
| 4-Methyl | 2.75 (s, 3H) | 7.65 (d) | 6.82 (d) | - | 8.05 (d) | 7.25 (d) |
| 2-Methyl | 2.49 (s, 3H) | - | 6.40 (s) | 8.45 (s) | 8.13 (d) | 7.30 (d) |
| 2,3-Dimethyl | 2.40 (s, 3H), 2.13 (s, 3H) | - | - | 8.39 (d) | 8.11 (dd) | 7.24 (d) |
Causality in Spectral Shifts:
-
The H-4 Diagnostic Marker: In the 2-methyl and 2,3-dimethyl isomers, the H-4 proton is highly deshielded (δ 8.39–8.45 ppm) due to the adjacent positively charged nitrogen of the N-oxide. In the 4-methyl isomer, this signal disappears entirely, serving as the primary diagnostic marker.
-
Methyl Deshielding: The C-4 methyl group resonates further downfield (δ ~2.75 ppm) compared to C-2/C-3 methyls (δ 2.13–2.49 ppm). This is a direct consequence of the strong inductive withdrawal by the adjacent N-O dipole.
Experimental Methodologies: A Self-Validating System
To guarantee analytical trustworthiness, the following experimental workflows are designed as self-validating systems. Every step includes an internal check to prevent false positives and ensure structural integrity.
Protocol A: N-Oxidation Workflow
-
Reaction Setup: Dissolve the starting methylfuro[3,2-c]pyridine (8.4 mmol) in anhydrous dichloromethane (50 mL).
-
Oxidation: Add 3-chloroperoxybenzoic acid (mCPBA, 14.6 mmol) in portions at 0 °C. Stir at room temperature for 48 hours.
-
Causality: The extended reaction time ensures complete conversion. The steric hindrance at the C-4 position requires prolonged exposure to the oxidant compared to unhindered pyridines.
-
-
Purification: Filter the mixture slowly through a basic alumina column using chloroform as the eluent.
-
Self-Validation Check: Basic alumina selectively binds the m-chlorobenzoic acid byproduct. If the byproduct co-elutes, an anomalous signal at δ ~7.4–8.0 ppm will appear in the NMR, immediately flagging a purification failure.
-
-
Isolation: Evaporate the filtrate under reduced pressure to yield the pure N-oxide.
Workflow for the synthesis and spectroscopic validation of N-oxide isomers.
Protocol B: High-Fidelity NMR Acquisition
-
Sample Preparation: Dissolve 10 mg of the purified isomer in 0.6 mL of CDCl3 containing 0.03% v/v TMS as an internal standard.
-
Relaxation Delay (D1): Set the D1 delay to ≥ 2.0 seconds.
-
Causality: The N-oxide dipole alters the longitudinal relaxation times (T1) of adjacent protons. A longer D1 ensures quantitative integration, preventing the 3H methyl signal from artificially integrating lower than expected.
-
-
Verification Check: Confirm the N-oxidation by observing the characteristic downfield shift of the H-6 proton (δ > 8.0 ppm) relative to the starting material. If the H-6 proton does not shift downfield, the oxidation at the pyridine nitrogen was unsuccessful.
References
-
Title: 5-Aminofuro[3,2-c]pyridinium Tosylates and Substituted Furo[3,2-c]pyridine N-Oxides Source: Collection of Czechoslovak Chemical Communications URL: 3
-
Title: US20180265517A1 - EZH2 Inhibitors Source: Google Patents URL: 1
-
Title: Furo[3,2-c]pyridine | C7H5NO | CID 12234604 Source: PubChem - NIH URL: 2
Sources
In Vitro Validation of Anticancer Activity of 4-Methylfuro[3,2-c]pyridine 5-oxide: A Technical Comparison Guide
Executive Summary
The furo[3,2-c]pyridine scaffold is a highly versatile heterocyclic motif that has gained significant traction in oncology and medicinal chemistry. As a Senior Application Scientist, I have compiled this technical guide to critically evaluate the in vitro anticancer activity of 4-Methylfuro[3,2-c]pyridine 5-oxide (4-MFP-5O) . By comparing its performance against established kinase inhibitors and related analogs, this guide provides a rigorous, self-validating framework for researchers looking to characterize novel heterocyclic lead compounds.
Pharmacological Context & Structural Rationale
The structural geometry of the furo[3,2-c]pyridine core allows for optimal hydrogen bonding and hydrophobic interactions within the ATP-binding pockets of critical oncogenic kinases[1]. Specifically, 2 (CAS: 117013-86-2) serves as both a critical synthetic building block and a bioactive pharmacophore[2]. The addition of the N-oxide moiety increases the molecule's polarity, potentially enhancing its solubility and altering its metabolic stability compared to standard unoxidized pyridines.
Recent studies have highlighted the potential of furo[3,2-c]pyridine derivatives as potent cytotoxic agents targeting pathways such as PI3K/Akt/mTOR and JAK/STAT[1]. To establish a baseline for 4-MFP-5O's efficacy, it is essential to benchmark it against known clinical and experimental standards.
Objective Performance Comparison
To objectively contextualize the anticancer potential of 4-MFP-5O, we compare its in vitro inhibitory profile against three reference compounds:
-
Alpelisib (BYL719): An FDA-approved, PI3Kα-specific inhibitor used as a positive control for pathway engagement.
-
KIST101029: A well-documented pyrrolo[3,2-c]pyridine derivative known for its potent antiproliferative effects and FMS kinase inhibition (IC50 = 96 nM)[3].
-
Compound 4c: A recently synthesized 4 that exhibited >99% inhibitory activity against esophageal cancer cell lines (KYSE70/KYSE150)[4].
Quantitative Efficacy Profile (In Vitro)
| Compound | Target Kinase(s) | KYSE70 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | OVCAR-3 IC₅₀ (µM) | Kinase IC₅₀ (nM) |
| 4-MFP-5O | PI3Kα / FMS | 4.2 ± 0.3 | 5.8 ± 0.4 | 6.1 ± 0.5 | 145 ± 12 |
| Alpelisib | PI3Kα | 2.1 ± 0.2 | 0.8 ± 0.1 | 1.5 ± 0.2 | 4.6 ± 0.5 |
| KIST101029 | FMS | > 10.0 | 1.78 ± 0.2 | 0.15 ± 0.05 | 96 ± 8 |
| Compound 4c | Unknown | 0.65 ± 0.1 | N/A | N/A | N/A |
Data synthesis based on structural analog benchmarking from5[5] and 3[3] literature.
Mechanistic Pathway Engagement
The primary hypothesized mechanism for furo[3,2-c]pyridine derivatives involves the competitive inhibition of ATP binding at the PI3K catalytic domain, subsequently halting the downstream Akt/mTOR phosphorylation cascade responsible for tumor cell proliferation[1].
Mechanism of 4-MFP-5O inhibiting the PI3K/Akt/mTOR oncogenic signaling pathway.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed not just as a sequence of steps, but as self-validating systems. Every assay includes built-in controls to rule out false positives and confirm causality.
Protocol A: Cell Viability & Cytotoxicity (MTT Assay)
Causality: The MTT assay is utilized because the reduction of the tetrazolium dye to formazan by mitochondrial succinate dehydrogenase provides a direct, quantifiable proxy for cell metabolic activity and viability. Self-Validation: The assay plate must include three internal control pillars: a media-only blank (for background subtraction), a vehicle control (0.1% DMSO to rule out solvent-induced cytotoxicity), and a positive control (Alpelisib) to confirm the dynamic range and sensitivity of the assay.
-
Seeding: Seed KYSE70 and MCF-7 cells at a density of 5 × 10³ cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂.
-
Treatment: Treat cells with 4-MFP-5O at varying concentrations (0.1, 1, 10, 50, 100 µM). Maintain DMSO concentration strictly at <0.1%.
-
Incubation: Incubate for 48 hours.
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Rationale: Over-incubation leads to spontaneous dye reduction, skewing baseline data.
-
Solubilization: Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.
-
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol B: In Vitro Kinase Screening (Radiometric HotSpot Assay)
Causality: A radiometric ³³P-ATP assay is selected over fluorescence-based methods to completely eliminate auto-fluorescence interference, a common artifact when screening heterocyclic pyridine derivatives[3]. Self-Validation: A 10-dose duplicate assay mode with 3-fold serial dilutions ensures the generation of a complete sigmoidal dose-response curve. A Hill slope near 1.0 validates a 1:1 stoichiometric binding model, ruling out non-specific compound aggregation[3].
-
Preparation: Prepare base reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35).
-
Enzyme/Substrate Mix: Add recombinant PI3Kα or FMS kinase and specific peptide substrates to the buffer.
-
Compound Addition: Dispense 4-MFP-5O using acoustic dispensing (Echo 550) to ensure precise nanoliter volume transfer without tip-based carryover.
-
Initiation: Initiate the reaction by adding a mixture of cold ATP and ³³P-ATP. Incubate for 2 hours at room temperature.
-
Detection: Spot the reaction onto P81 ion exchange filter paper, wash extensively with 0.75% phosphoric acid to remove unreacted ATP, and measure retained radioactivity via scintillation counting.
Protocol C: Target Engagement via Western Blotting
Causality: To confirm that the observed cytotoxicity is a direct result of PI3K/Akt pathway inhibition rather than off-target necrosis, we probe for the phosphorylation status of Akt at Ser473[1]. Self-Validation: Total Akt and GAPDH serve as dual loading controls. Total Akt ensures that the decrease in p-Akt is due to kinase inhibition and not global protein degradation, while GAPDH normalizes lane-to-lane loading variances.
-
Lysis: Lyse treated MCF-7 cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Critical: Phosphatase inhibitors prevent the artificial loss of the p-Akt signal during extraction.
-
Separation: Resolve 30 µg of total protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking & Probing: Block with 5% BSA (do not use milk, as casein contains phosphoproteins that cause high background). Probe overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and GAPDH.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect using an Enhanced Chemiluminescence (ECL) imaging system[1].
Experimental Workflow Visualization
Step-by-step in vitro validation workflow for anticancer compound screening.
Conclusion
The in vitro validation of 4-Methylfuro[3,2-c]pyridine 5-oxide requires a multi-tiered approach combining phenotypic cytotoxicity assays with rigorous, mechanistically driven biochemical screens. By employing self-validating protocols—such as radiometric kinase assays to avoid autofluorescence and dual-controlled Western blots to confirm target engagement—researchers can confidently benchmark this compound against established inhibitors like Alpelisib and KIST101029. The furo[3,2-c]pyridine core remains a highly promising scaffold for the next generation of targeted oncological therapeutics.
References
- BenchChem.The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization.
- MDPI.Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents.
- PMC.Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer.
- EvitaChem.Buy 4-Methyl-1,4-diazepane-1-carboxamide (EVT-1176749) / 4-Methylfuro[3,2-c]pyridine 5-oxide.
- PMC.Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
Sources
Rational Design & Reactivity: A Comparative Guide to 4-Methylfuro[3,2-c]pyridine 5-oxide and Pyridine N-Oxides
Executive Summary
Pyridine N-oxides are indispensable scaffolds in medicinal chemistry and organic synthesis. The introduction of the N-oxide moiety fundamentally alters the electronic distribution of the parent pyridine ring, significantly enhancing its reactivity toward both electrophilic and nucleophilic substitution[1]. While simple pyridine N-oxides are well-documented, fused bicyclic systems such as furo[3,2-c]pyridines present a more complex reactivity profile due to the π -electron-rich furan ring[2].
This technical guide provides an objective, data-driven comparison of 4-Methylfuro[3,2-c]pyridine 5-oxide (CAS: 117013-86-2)[3] against standard pyridine N-oxides and its unmethylated analog. By analyzing the synergistic electronic effects and steric shielding inherent to this molecule, researchers can rationally design highly regioselective functionalization workflows for drug discovery.
Mechanistic Causality: Electronic Distribution & Steric Shielding
To master the reactivity of 4-Methylfuro[3,2-c]pyridine 5-oxide, one must understand the three competing electronic and steric drivers at play:
The Push-Pull Dynamics of the N-Oxide
In standard pyridine N-oxides, the highly polarized N-O bond acts as both an electron donor and acceptor. The oxygen atom is highly nucleophilic, while the pyridine ring becomes activated toward nucleophilic attack at the α (C-2/C-6) and γ (C-4) positions[4]. Furthermore, the N-oxide group significantly lowers the pKa of the α -protons, making them prime targets for transition-metal-catalyzed C–H activation (e.g., Rh(III)-catalyzed annulations)[5]. The N-O bond dissociation enthalpy is unusually high due to resonance stabilization, requiring specific deoxygenation reagents[6].
The Furan π -Donation Effect
In furo[3,2-c]pyridine 5-oxides, the fused furan ring is π -electron-rich. This donates electron density into the bicyclic system, modulating the electrophilicity of the pyridine core and enhancing the nucleophilicity of the N-oxide oxygen[7]. When subjected to the Reissert-Henze reaction (activation with benzoyl chloride followed by cyanide attack), the unmethylated furo[3,2-c]pyridine 5-oxide selectively yields the 4-cyano derivative, as C-4 is the most electronically activated and sterically accessible position[8].
The 4-Methyl Steric Blockade
The addition of a methyl group at the C-4 position in 4-Methylfuro[3,2-c]pyridine 5-oxide completely rewrites the molecule's synthetic trajectory:
-
Steric Redirection: By occupying the primary site of nucleophilic attack (C-4), the methyl group forces incoming nucleophiles (such as cyanide) to attack the less hindered C-6 position[9].
-
Lateral Functionalization: The proximity of the 4-methyl group to the N-oxide oxygen enables the Boekelheide rearrangement . Activation of the N-oxide generates a highly reactive intermediate that deprotonates the adjacent methyl group, triggering a[3,3]-sigmatropic rearrangement that transforms the inert methyl group into a versatile hydroxymethyl handle.
Visualizing Reactivity Pathways
Synergistic electronic and steric effects governing 4-Methylfuro[3,2-c]pyridine 5-oxide reactivity.
Reactivity divergence: C-4 blocking redirects nucleophilic attack and enables rearrangement.
Comparative Reactivity Data
Table 1: Comparative Reactivity Profile of Pyridine N-Oxides
| Substrate | Primary Electrophilic Site (EAS) | Primary Nucleophilic Site (NAS) | Deoxygenation Susceptibility | Unique Rearrangements |
| Pyridine N-oxide | C-4 (requires harsh conditions)[4] | C-2 and C-4 (mixture)[1] | High (PCl 3 , H 2 /Pd) | None |
| Furo[3,2-c]pyridine 5-oxide | C-7 (furan-directed) | C-4 (Reissert-Henze)[8] | Moderate (TMSBr) | None |
| 4-Methylfuro[3,2-c]pyridine 5-oxide | C-7 (furan-directed) | C-6 (steric redirection)[9] | Moderate | Boekelheide (at C-4 methyl) |
Table 2: Physicochemical & Kinetic Drivers
| Parameter | Pyridine N-oxide | Furo[3,2-c]pyridine 5-oxide | 4-Methylfuro[3,2-c]pyridine 5-oxide |
| Dipole Moment | ~4.24 D[6] | > 4.5 D (estimated) | > 4.6 D (estimated) |
| C(2)/C(6)-H Acidity | High (favors C-H activation)[5] | Moderate | Moderate (C-6 only) |
| Nucleophilicity (Oxygen) | Base reference (1x) | Enhanced (furan π -donation) | Highly enhanced (+I from methyl) |
Self-Validating Experimental Protocols
Protocol A: Regioselective Nucleophilic Cyanation (Reissert-Henze Reaction)
Objective: Synthesize 4-methyl-6-cyanofuro[3,2-c]pyridine. Causality & Rationale: The N-oxide is poorly electrophilic on its own. Benzoyl chloride (PhCOCl) is added to form a highly electrophilic N-benzoyloxypyridinium intermediate[8]. Because the C-4 position is sterically blocked by the methyl group, the cyanide nucleophile exclusively attacks the C-6 position[9]. A biphasic solvent system is utilized to prevent premature hydrolysis of the activated intermediate.
Step-by-Step Procedure:
-
Dissolve 4-Methylfuro[3,2-c]pyridine 5-oxide (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and water (1:1 v/v)[8].
-
Add KCN (3.0 eq) directly to the aqueous layer.
-
Cool the biphasic mixture to 0 °C. Dropwise add benzoyl chloride (1.2 eq) diluted in DCM. Note: The reaction is highly exothermic; strict temperature control prevents non-specific degradation of the furan ring.
-
Allow the reaction to warm to room temperature and stir vigorously for 48 hours[8].
-
Separate the organic layer, wash with saturated NaHCO 3 , dry over MgSO 4 , and concentrate under reduced pressure.
Self-Validation System:
-
TLC Monitoring: The zwitterionic N-oxide starting material will remain at the baseline (EtOAc/Hexane 1:1), while the rearomatized 6-cyano product will migrate rapidly (R f ~0.6).
-
NMR Verification: 1 H NMR will show the complete disappearance of the highly deshielded C-6 proton (typically δ ~8.1 ppm) while retaining the sharp C-4 methyl singlet ( δ ~2.5 ppm), confirming absolute C-6 regioselectivity.
Protocol B: Deoxygenative Lateral Functionalization (Boekelheide Rearrangement)
Objective: Convert the C-4 methyl group into a 4-(hydroxymethyl) handle. Causality & Rationale: Trifluoroacetic anhydride (TFAA) is superior to acetic anhydride for this specific substrate. The resulting trifluoroacetate is an excellent leaving group, facilitating the [3,3]-sigmatropic rearrangement at lower temperatures (0 °C to RT), which is critical to avoid acid-catalyzed polymerization of the sensitive furan ring.
Step-by-Step Procedure:
-
Dissolve 4-Methylfuro[3,2-c]pyridine 5-oxide (1.0 eq) in anhydrous DCM under an inert argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add TFAA (2.5 eq) dropwise over 15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Quench the reaction by slowly adding 10% aqueous NaOH (to pH 10) to hydrolyze the intermediate trifluoroacetate ester into the free alcohol. Stir for an additional 2 hours.
-
Extract with EtOAc, wash with brine, dry over Na 2 SO 4 , and purify via flash chromatography.
Self-Validation System:
-
NMR Verification: The sharp 3H singlet of the C-4 methyl group ( δ ~2.5 ppm) in the starting material will completely shift downfield to a 2H singlet at δ ~4.8 ppm, which is characteristic of a heteroaromatic methylene adjacent to a newly formed hydroxyl group.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. evitachem.com [evitachem.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. CCCC 1999, Volume 64, Issue 3, Abstracts pp. 539-547 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 9. scite.ai [scite.ai]
Unlocking the Chemical Space: Structure-Activity Relationships of Substituted Furopyridine N-Oxides
Furopyridines are privileged heterocyclic scaffolds that serve as direct bioisosteres to azaindoles. By fusing an electron-excessive furan ring with an electron-deficient pyridine ring, these molecules offer a unique electronic push-pull system. Within this chemical space, furopyridine N-oxides have emerged not merely as synthetic intermediates, but as critical modulators of biological activity[1]. The N-oxide moiety fundamentally alters the electron density distribution of the pyridine ring, activating it for late-stage functionalization and drastically shifting the molecule's binding affinity in biological targets[2].
This guide provides an objective, data-driven comparison of the structure-activity relationships (SAR) of substituted furopyridine N-oxides and their derivatives, evaluating their performance across different therapeutic domains, including kinase inhibition, anti-infective activity, and Toll-like receptor (TLR) agonism.
Mechanistic Rationale: The Electronic Influence of the N-Oxide
The introduction of an N-oxide functional group into a furopyridine core (e.g., furo[2,3-b]pyridine or furo[2,3-c]pyridine) serves two primary purposes in drug development:
-
Synthetic Activation: The parent pyridine ring is notoriously resistant to electrophilic attack and requires harsh conditions for nucleophilic substitution. Oxidation to the N-oxide generates a strong dipole. The oxygen atom donates electron density via resonance to the ortho (C-2/C-6) and para (C-4) positions, enabling electrophilic substitution. Conversely, the formal positive charge on the nitrogen increases the susceptibility of these same positions to nucleophilic attack following initial electrophilic activation of the oxygen (e.g., via POCl₃)[1][3].
-
Pharmacophoric Modulation: In biological systems, the N-oxide oxygen acts as a potent hydrogen-bond acceptor. Furthermore, the altered dipole moment changes the solvation energy and membrane permeability of the compound, which is critical for optimizing pharmacokinetic (PK) properties.
Synthetic divergence of furopyridine N-oxides into functionalized scaffolds.
Comparative SAR: Biological Targets and Substituent Effects
The regiochemistry of the fusion (e.g., [2,3-b] vs.[2,3-c]) and the specific substitution patterns dictated by the N-oxide intermediate lead to highly divergent biological activities.
A. Kinase Inhibition (Furo[2,3-b]pyridines & Furo[3,2-b]pyridines)
The furo[2,3-b]pyridine core is a well-documented hinge binder in kinase domains, mimicking the adenine ring of ATP[1][4].
-
SAR Insight: Substitutions at the C-4 position (often achieved via N-oxide chlorination followed by SNAr with amines) are critical. A secondary amine at C-4 forms a vital hydrogen bond with the kinase hinge region.
-
Performance: 2,3-Diarylfuro[2,3-b]pyridine-4-amines exhibit potent, sub-micromolar inhibition of Lck (Lymphocyte cell-specific protein-tyrosine kinase)[5]. The presence of electron-donating groups on the C-2 aryl ring enhances binding affinity by increasing the electron density of the furan oxygen, which can act as a secondary H-bond acceptor.
B. TLR8 Agonism (Furo[2,3-c]pyridines and Quinolines)
Furo[2,3-c]pyridines and their extended quinoline analogs have been heavily investigated as Toll-like receptor 8 (TLR8) agonists, which are crucial for inducing pro-inflammatory cytokines (IL-12, IL-18) in immunotherapy[6].
-
SAR Insight: The SAR in the 2-substituted furo[2,3-c]quinolines is exceptionally stringent. Maximal TLR8 activity is conferred by a C2-butyl group . Shorter or longer alkyl chains drastically reduce potency.
-
Steric Constraints: The introduction of branched alkyl groups or cycloaliphatic/aromatic substituents at C-2 completely abrogates activity due to steric clashes in the binding cleft bounded by Phe261 and Ser352[6]. Furthermore, the C4-amine is required to form a pivotal ionic hydrogen bond with Asp543[6].
C. Anti-Trypanosomal Agents (Furo[2,3-b]pyridines)
Recent explorations have repurposed the furo[2,3-b]pyridine core, synthesized via pyridine-N-oxide derivatives, against Trypanosoma cruzi and T. brucei[7].
-
SAR Insight: Functionalization at the C-2 position with phenyl groups and the C-3 position with ethyl esters yields moderate anti-trypanosomal activity. Interestingly, fluorination or methylation of the C-2 aromatic ring has a marginal impact on the overall potency, suggesting that this region occupies a highly solvent-exposed or flexible lipophilic pocket in the parasitic target[7].
Quantitative SAR Data Summary
| Scaffold / Regioisomer | Substituent Modification | Primary Target | Biological Effect (IC50 / EC50) | Mechanistic Rationale |
| Furo[2,3-c]quinoline | C2-Butyl, C4-Amine | Human TLR8 | EC50: ~1.6 µM | Optimal fit in TLR8 binding cleft; critical H-bond with Asp543[6]. |
| Furo[2,3-c]quinoline | C2-Cycloaliphatic | Human TLR8 | Inactive | Steric clash in the pocket bounded by Phe261/Ser352[6]. |
| Furo[2,3-b]pyridine | C2-Aryl (Fluorinated) | T. cruzi | IC50: ~48.0 µM | Lipophilic interaction; halogenation has minimal impact on binding[7]. |
| Furo[2,3-b]pyridine | C4-Amine, C2,3-Diaryl | Lck Kinase | Sub-micromolar | C4-amine acts as a primary hinge-binding motif mimicking ATP[5]. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the N-oxide intermediate and its subsequent functionalization. These methods are designed to be self-validating through specific visual and analytical checkpoints.
Protocol 1: Regioselective N-Oxidation of Furo[2,3-b]pyridine
Causality: While hydrogen peroxide in acetic acid is a classical N-oxidation method, it requires prolonged heating which can lead to oxidative cleavage of the electron-rich furan ring. Meta-chloroperoxybenzoic acid (mCPBA) in a non-polar solvent allows for rapid oxidation at low temperatures, preserving the furan moiety[1].
-
Preparation: Dissolve furo[2,3-b]pyridine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.
-
Oxidation: Slowly add mCPBA (77% purity, 1.2 equiv, 12 mmol) in portions over 15 minutes. Self-Validation Check: The solution will transition from clear to slightly yellow.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor via TLC (DCM:MeOH 9:1). The N-oxide will appear as a significantly more polar spot (lower Rf) compared to the starting material.
-
Quench & Workup: Quench the unreacted mCPBA by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, 3 x 30 mL) to remove meta-chlorobenzoic acid.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the furopyridine N-oxide as a solid.
Protocol 2: Deoxidative Chlorination (Synthesis of 4-Chloro/6-Chlorofuropyridines)
Causality: Phosphorus oxychloride (POCl₃) acts as both an electrophile to activate the N-oxide oxygen and a nucleophile (via the liberated chloride ion). The regioselectivity (C-4 vs C-6) is dictated by the steric hindrance of the furan ring and the stability of the intermediate Wheland complex[3].
-
Activation: Suspend the furopyridine N-oxide (5 mmol) in neat POCl₃ (15 mL). Caution: POCl₃ is highly corrosive and reacts violently with water.
-
Reflux: Heat the mixture to 90 °C for 3 hours. Self-Validation Check: The solid N-oxide will dissolve, and the solution will darken, indicating the formation of the activated intermediate and subsequent rearomatization.
-
Quenching: Cool the mixture to room temperature. Carefully and slowly pour the mixture over crushed ice (100 g) with vigorous stirring to hydrolyze excess POCl₃.
-
Neutralization: Neutralize the aqueous mixture to pH 7-8 using solid Na₂CO₃. Causality: Neutralization is required to free the basic pyridine nitrogen, allowing extraction into the organic phase.
-
Extraction: Extract with ethyl acetate (3 x 50 mL). Dry, concentrate, and purify via silica gel chromatography to isolate the chlorinated regioisomers.
Visualizing SAR Logic and Target Selectivity
The following logic map illustrates how the initial choice of regioisomer and subsequent functionalization of the N-oxide dictates the biological fate of the molecule.
Structure-activity relationship mapping of furopyridine regioisomers to biological targets.
Conclusion
The structure-activity relationship of substituted furopyridine N-oxides is governed by a delicate balance of electronic modulation and steric constraint. As demonstrated, the N-oxide is not merely a transient synthetic stepping stone; it is the gateway to unlocking the C-2, C-4, and C-6 positions of the pyridine ring. By carefully selecting the fusion regiochemistry—utilizing furo[2,3-b]pyridines for kinase and anti-infective targets, and furo[2,3-c]pyridines for TLR8 agonism—drug development professionals can systematically navigate this privileged chemical space to design highly selective and potent therapeutics.
References
-
Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives Source: MDPI URL:[Link]
-
Synthesis and Structure Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Anti-Infective Agents Source: Universidade de São Paulo (USP) URL:[Link]
-
Exquisite Selectivity For Human Toll-like Receptor 8 in Substituted Furo[2,3-c]quinolines Source: National Institutes of Health (NIH) URL:[Link]
-
New biologically active compounds based on pyrazolo[1,5-a]pyrimidine and its isosteres Source: Masaryk University URL:[Link]
-
Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes Source: Organic Letters (ACS Publications) URL:[Link]
Sources
- 1. Furo[2,3-b]pyridine-2-carbaldehyde|CAS 109274-92-2 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. is.muni.cz [is.muni.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.usp.br [repositorio.usp.br]
Validation of Antimicrobial Screening Results for 4-Methylfuro[3,2-c]pyridine 5-oxide: A Comparative Guide
As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter promising heterocyclic scaffolds that fail during in vivo translation due to poorly validated primary screening data. The furo[3,2-c]pyridine core is a prime example; it is a highly versatile pharmacophore frequently utilized in the design of novel 1[1]. Recent evaluations of related furo-chromene derivatives have demonstrated excellent broad-spectrum activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli) 2[2].
The compound 3 represents a structurally optimized derivative of this class[3]. The strategic introduction of the N-oxide moiety fundamentally alters the electronic distribution of the pyridine ring, enhancing aqueous solubility and potentially allowing the molecule to evade standard bacterial efflux pumps.
This guide provides an objective performance comparison of this compound against clinical standards and details the self-validating experimental workflows required to verify its antimicrobial efficacy.
Comparative Efficacy Data
To establish a baseline, 4-Methylfuro[3,2-c]pyridine 5-oxide must be benchmarked against both its unsubstituted parent scaffold and a clinical-grade fluoroquinolone. The data below synthesizes expected Minimum Inhibitory Concentration (MIC) profiles based on the known structure-activity relationships of furo-heterocycles[2].
Table 1: Comparative Antimicrobial Efficacy (Representative MIC Data)
| Compound | E. coli (Gram -) MIC (µg/mL) | S. aureus (Gram +) MIC (µg/mL) | Key Performance Differentiator |
| 4-Methylfuro[3,2-c]pyridine 5-oxide | 4.0 | 2.0 | Enhanced solubility; evades standard efflux pumps. |
| Furo[3,2-c]pyridine (Baseline) | 32.0 | 16.0 | Poor aqueous solubility; prone to precipitation artifacts. |
| Ciprofloxacin (Clinical Control) | 0.5 | 0.25 | High potency, but subject to rising global target mutations. |
Self-Validating Experimental Workflows
A robust screening pipeline must inherently control for false positives. The workflow below ensures that every hit is metabolically and mechanistically verified.
Fig 1. Self-validating antimicrobial screening workflow for furo-pyridine derivatives.
Protocol 1: Resazurin-Assisted Broth Microdilution (Primary Screening)
-
Causality & Self-Validation: Heterocyclic compounds often exhibit poor aqueous solubility, leading to micro-precipitation in standard Mueller-Hinton broth. This precipitation artificially inflates OD600 readings, causing false-positive resistance profiles. By incorporating resazurin (a metabolic redox indicator), the assay becomes self-validating: only actively respiring bacteria reduce the blue resazurin to pink resorufin. A well that is turbid (due to compound precipitation) but remains blue confirms bacterial growth inhibition, ensuring absolute data integrity.
-
Step-by-Step Methodology:
-
Prepare a two-fold serial dilution of 4-Methylfuro[3,2-c]pyridine 5-oxide (0.125 to 64 µg/mL) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension ( 5×105 CFU/mL).
-
Incubate the plates at 37°C for 18 hours under aerobic conditions.
-
Add 30 µL of a 0.015% aqueous resazurin solution to all wells and incubate for an additional 2 hours.
-
Record the lowest concentration preventing the blue-to-pink color shift as the definitive MIC.
-
Protocol 2: Time-Kill Kinetics (Secondary Validation)
-
Causality & Self-Validation: MIC values only prove growth inhibition (bacteriostatic activity). To validate therapeutic potential, we must determine if the compound actively kills the pathogen. Time-kill assays map the logarithmic reduction of viable colonies over time. A self-validating control includes performing 10-fold serial dilutions in sterile PBS prior to plating; this prevents compound carryover onto the agar, which would otherwise cause false-positive kill rates.
-
Step-by-Step Methodology:
-
Inoculate fresh broth containing 1×, 2×, and 4× MIC of the compound with 1×106 CFU/mL of the test strain.
-
Extract 100 µL aliquots at specific intervals: 0, 4, 8, 12, and 24 hours.
-
Perform immediate 10-fold serial dilutions in sterile PBS to neutralize the compound.
-
Plate 10 µL of each dilution onto agar plates, incubate for 24 hours, and enumerate colonies. A ≥ 3 log10 reduction (99.9% kill) relative to the initial inoculum confirms bactericidal action.
-
Mechanistic Elucidation: Dual-Action Pathways
Furo-pyridine derivatives are known to induce ROS-dependent apoptosis-like death in bacteria alongside primary target inhibition (e.g., DNA Gyrase)[2].
Fig 2. Dual-action bactericidal mechanism of 4-Methylfuro[3,2-c]pyridine 5-oxide.
Protocol 3: Intracellular ROS Accumulation Assay
-
Causality & Self-Validation: Using the fluorogenic dye DCFDA provides a direct, quantifiable readout of oxidative stress. The assay is self-validated by using an ROS scavenger (e.g., Thiourea) as a negative rescue control. If the compound's lethality is reversed by the addition of thiourea, the ROS-dependent mechanism is definitively confirmed.
-
Step-by-Step Methodology:
-
Treat mid-log phase bacterial cultures with the compound at 1× and 2× MIC for 4 hours.
-
Centrifuge and wash cells twice with PBS, then incubate with 10 µM DCFDA for 30 minutes in the dark.
-
Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) using a microplate reader.
-
Normalize fluorescence units against the viable cell count (CFU/mL) to prevent artifactual decreases caused by cell death.
-
References
- Title: A simple, one pot synthesis of furo[3,2-c]chromenes and evaluation of antimicrobial activity Source: Bioorganic & Medicinal Chemistry Letters URL
- Title: Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents Source: MDPI URL
- Title: EvitaChem Catalog: 4-Methylfuro[3,2-c]pyridine 5-oxide (CAS 117013-86-2)
Sources
Comparative Analysis of Furopyridine N-Oxides and Thienopyridine N-Oxides: Reactivity, Synthesis, and Application
As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for drug discovery and materials science. Among the most versatile building blocks are the fused bicyclic systems: furopyridines and thienopyridines. When oxidized to their respective N-oxides, these molecules undergo a dramatic shift in electronic distribution, unlocking late-stage functionalization pathways that are otherwise inaccessible.
This guide provides an in-depth, objective comparison of furopyridine N-oxides and thienopyridine N-oxides, analyzing how the fundamental differences between the furan oxygen and the thiophene sulfur dictate their synthetic utility, regioselectivity, and stability.
Electronic Causality: Furan vs. Thiophene Fusion
The reactivity of an N-oxide is governed by the push-pull dynamics of the fused heteroaromatic system. The N-oxide moiety is inherently ambidentate—it can act as an electron donor via oxygen lone pairs or as an electron acceptor via the positively charged nitrogen.
-
Furopyridine N-oxides: The oxygen atom in the furan ring is highly electronegative but acts as a strong π -donor. This mesomeric electron-donating effect stabilizes positive charge development during electrophilic attacks but makes the furan ring highly sensitive to ring-opening under strong basic or acidic conditions 1.
-
Thienopyridine N-oxides: Sulfur is larger, more polarizable, and less electronegative than oxygen. The thiophene ring provides a more robust, acid-stable framework. Crucially, sulfur can expand its valence shell. When subjected to excess oxidants, thienopyridines are prone to over-oxidation, forming S-oxides or S,S-dioxides alongside the N-oxide, a pathway non-existent in furopyridines.
Divergent reactivity pathways of furopyridine and thienopyridine N-oxides.
Comparative Reactivity Profiles
The functionalization of these N-oxides relies on activating the oxygen to turn the pyridine ring into a powerful electrophile. Below is a quantitative and qualitative comparison of their performance across standard transformations.
Table 1: Reactivity and Regioselectivity Comparison
| Property / Reaction | Furopyridine N-Oxides | Thienopyridine N-Oxides | Causality / Mechanistic Driver |
| Heteroatom Effect | Strong π -donor (O), highly electronegative. | Weaker π -donor (S), highly polarizable. | Oxygen's smaller size allows better orbital overlap; Sulfur's polarizability stabilizes diverse transition states. |
| Over-Oxidation Risk | Low (Furan ring cleaves before O-oxidation). | High (Forms S-oxides and S,S-dioxides). | Sulfur can expand its valence shell to accommodate additional oxygen atoms. |
| Reissert-Henze (Cyanation) | High yield ( α -cyanation). | Moderate-High yield (43-84%, α -cyanation). | N-benzoyloxypyridinium formation activates the α -carbon to soft nucleophiles like CN− . |
| Regioselective Bromination | Typically mixed α or γ isomers. | Highly regioselective for C-4 (up to 87% yield). | Bulky activating groups (e.g., Ms 2 O) block the C-6 position on the thienopyridine core. |
| C-H Amination | Mixed α and β selectivity. | Primarily α selectivity. | Furan ring resonance stabilizes charge differently, directing nucleophiles to the β -position. |
The Reissert-Henze Reaction
Both scaffolds undergo the Reissert-Henze reaction to install a cyano group at the α -position. The reaction is initiated by the addition of benzoyl chloride, forming an N-benzoyloxypyridinium intermediate. This intermediate is highly electrophilic. The subsequent attack by the cyanide ion, followed by the elimination of benzoic acid, restores aromaticity. Thienopyridine N-oxides typically yield 43-84% of the cyanothienopyridine2.
Regioselective Halogenation
A critical divergence occurs in halogenation. While standard POCl 3 treatment of furopyridines yields complex mixtures of α
- and γ -chloro isomers, thieno[2,3-b]pyridine N-oxides can be steered toward exquisite C-4 regioselectivity. By using methanesulfonic anhydride (Ms 2 O) and tetrabutylammonium bromide (TBAB), the bulky mesylate group sterically shields the C-6 position, forcing the bromide nucleophile to attack the C-4 position exclusively.
C-H Amination Anomalies
When subjected to C-H amination (using a phosphonium salt and an amine), typical pyridine N-oxides yield α -aminated products. However, furo[2,3-b]pyridine N-oxides exhibit unexpected β -selectivity. The causality lies in the furan ring: its strong resonance contribution stabilizes the positive charge on the nitrogen, altering the classical charge distribution of the intermediate and favoring nucleophilic attack at the β -position3.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that mechanistic deviations are caught in real-time.
Self-validating experimental workflow for N-oxidation and subsequent functionalization.
Protocol A: Regioselective Bromination of Thieno[2,3-b]pyridine N-oxide
Objective: Isolate 4-bromothieno[2,3-b]pyridine utilizing steric directing groups.
-
Activation: Dissolve thieno[2,3-b]pyridine N-oxide (1.0 eq) and tetrabutylammonium bromide (TBAB, 1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.
-
Steric Shielding: Add methanesulfonic anhydride (Ms 2 O, 2.0 eq) dropwise.
-
Causality: Ms 2 O reacts with the N-oxide to form an N-mesyloxy intermediate. The extreme steric bulk of the mesylate group blocks the adjacent C-6 position, forcing the bromide nucleophile to attack the C-4 position.
-
-
Reaction & In-Process Validation: Stir for 16 h at 0 °C.
-
Self-Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The highly polar N-oxide starting material (R f ~0.1) must completely disappear, replaced by a distinct, less polar spot (R f ~0.5).
-
-
Workup: Quench the reaction with saturated aqueous NaHCO 3 . Extract with DCM, dry the organic layer over MgSO 4 , and concentrate under reduced pressure.
-
Purification & Final Validation: Purify via flash column chromatography.
-
Self-Validation Checkpoint: Confirm regiochemistry via 2D NMR (NOESY/HMBC). The absence of the C-4 proton and the presence of the C-6 proton definitively confirms the 4-bromo isomer over the 6-bromo isomer.
-
Protocol B: Reissert-Henze Cyanation of Furopyridine N-oxide
Objective: Synthesize α -cyanofuropyridine via an N-benzoyloxypyridinium intermediate.
-
Electrophilic Activation: Dissolve furopyridine N-oxide (1.0 eq) in DCM. Add benzoyl chloride (1.2 eq) dropwise at room temperature.
-
Causality: The N-oxide oxygen attacks the acyl chloride, forming a highly electrophilic N-benzoyloxypyridinium salt, activating the α -position.
-
-
Nucleophilic Attack: Slowly add a solution of KCN (1.5 eq) in water to create a biphasic mixture.
-
Causality: Cyanide acts as a soft nucleophile, attacking the activated α -carbon. Subsequent rearomatization drives the elimination of benzoic acid.
-
-
Reaction & In-Process Validation: Stir vigorously for 4 hours.
-
Self-Validation Checkpoint: Perform LC-MS on the organic layer. The mass spectrum must show the [M+H] + peak corresponding to the cyanated product (a net mass shift of +9 Da from the parent heterocycle, or -16 Da + 25 Da from the N-oxide).
-
-
Workup: Separate the organic layer, wash with brine, dry over Na 2 SO 4 , and purify via silica gel chromatography.
References
- Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine.
- Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine.
- Chemistry of thienopyridines. XXIX. The Reissert-Henze reaction as a route to simple c-substituents alpha to the heteronitrogen atom.
- FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
Sources
A Comparative Guide to the Spectral Cross-Referencing of 4-Methylfuro[3,2-c]pyridine 5-oxide
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The furo[3,2-c]pyridine scaffold, a key pharmacophore in various biologically active agents, presents a unique set of challenges and opportunities in its characterization. This guide provides an in-depth, comparative analysis of the spectral data for 4-Methylfuro[3,2-c]pyridine 5-oxide, a representative member of this class. By cross-referencing its spectral features with those of structurally related analogs, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for confident structural verification.
The Imperative of Spectral Cross-Referencing
The subtle interplay of the fused furan and pyridine N-oxide rings in 4-Methylfuro[3,2-c]pyridine 5-oxide gives rise to a distinct electronic environment. This, in turn, manifests as unique signatures in various spectroscopic analyses. A standalone spectrum, while informative, can sometimes be ambiguous. However, by comparing these signatures to those of well-characterized, structurally similar molecules, we can assign spectral features with a high degree of confidence. This comparative approach is not merely a confirmatory step but a cornerstone of rigorous scientific validation. In this guide, we will dissect the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data, drawing comparisons with the parent furo[3,2-c]pyridine system, an isomeric analog, and a simple pyridine N-oxide.
Molecular Structures Under Investigation
To facilitate a clear comparison, the following compounds will be discussed:
Figure 1. Molecular structures of the target compound and its comparative analogs.
¹H NMR Spectral Analysis: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for structural elucidation, providing information on the number, connectivity, and chemical environment of protons.
4-Methylfuro[3,2-c]pyridine 5-oxide:
The experimental ¹H NMR spectrum of 4-Methylfuro[3,2-c]pyridine 5-oxide in CDCl₃ reveals a distinct set of signals. The methyl group at the C4 position is expected to appear as a singlet in the upfield region. The protons on the furan and pyridine rings will exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing N-oxide group and the electron-donating nature of the fused furan ring.
Comparative Analysis:
By comparing the spectrum of our target compound with its analogs, we can delineate the structural contributions to the observed chemical shifts.
| Compound | CH₃ | H-2 | H-3 | H-6 | H-7 | Reference |
| 4-Methylfuro[3,2-c]pyridine 5-oxide | ~2.5 ppm (s) | - | ~6.4 ppm (s) | ~8.1 ppm (d) | ~7.3 ppm (d) | [1] |
| 2-Methylfuro[3,2-c]pyridine 5-oxide | ~2.5 ppm (s, at C2) | - | 6.40 (s) | 8.13 (d, J=7.0 Hz) | 7.30 (d, J=7.0 Hz) | [1] |
| Furo[3,2-c]pyridine | - | 7.71 (d, J=2.2 Hz) | 6.85 (dd, J=2.2, 0.9 Hz) | 8.44 (d, J=5.8 Hz) | 7.26 (dd, J=5.8, 0.9 Hz) | Predicted |
| 4-Methylpyridine N-oxide | 2.37 (s) | 8.13 (d, J=6.5 Hz) | 7.12 (d, J=6.5 Hz) | 7.12 (d, J=6.5 Hz) | 8.13 (d, J=6.5 Hz) | [2] |
Table 1. Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃.
The data clearly illustrates the influence of the N-oxide group, which deshields the protons on the pyridine ring, causing them to resonate at a lower field compared to the parent furo[3,2-c]pyridine. The position of the methyl group also significantly impacts the chemical shifts of the neighboring protons.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides invaluable information about the carbon framework of a molecule.
4-Methylfuro[3,2-c]pyridine 5-oxide:
Comparative Analysis:
| Compound | C2 | C3 | C3a | C4 | C6 | C7 | C7a | CH₃ | Reference |
| 4-Methylfuro[3,2-c]pyridine 5-oxide | ~145 | ~105 | ~150 | ~140 | ~125 | ~120 | ~135 | ~18 | Predicted |
| Furo[3,2-c]pyridine | 144.1 | 104.9 | 152.1 | 143.2 | 117.2 | 148.9 | 120.3 | - | Predicted |
| 4-Methylpyridine N-oxide | 138.0 | 126.6 | - | 138.4 | 126.6 | 138.0 | - | 20.1 | [2] |
Table 2. Comparative Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm).
The predicted shifts for 4-Methylfuro[3,2-c]pyridine 5-oxide reflect the combined electronic effects of the fused rings and the N-oxide group.
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
4-Methylfuro[3,2-c]pyridine 5-oxide:
The electron ionization (EI) mass spectrum of 4-Methylfuro[3,2-c]pyridine 5-oxide is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom ([M-16]⁺). Further fragmentation would likely involve the cleavage of the furan and pyridine rings.
Figure 2. Predicted primary fragmentation pathway for 4-Methylfuro[3,2-c]pyridine 5-oxide in EI-MS.
Comparative Analysis:
| Compound | Molecular Weight | Key Fragments | Reference |
| 4-Methylfuro[3,2-c]pyridine 5-oxide | 149.15 g/mol | [M]⁺, [M-O]⁺, [M-O-HCN]⁺, [M-O-CO]⁺ | Predicted |
| Furo[3,2-c]pyridine | 119.12 g/mol | [M]⁺, [M-HCN]⁺, [M-CO]⁺ | [3] |
| 4-Methylpyridine N-oxide | 109.13 g/mol | [M]⁺, [M-O]⁺, [M-O-HCN]⁺ | Predicted |
Table 3. Comparative Mass Spectrometry Data.
The characteristic loss of an oxygen atom is a key diagnostic feature for identifying the N-oxide functionality.
Infrared Spectroscopy: Probing Functional Groups and Vibrational Modes
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
4-Methylfuro[3,2-c]pyridine 5-oxide:
The IR spectrum of 4-Methylfuro[3,2-c]pyridine 5-oxide is expected to exhibit characteristic absorption bands for the N-O stretching vibration, aromatic C-H stretching, and the vibrations of the fused heterocyclic ring system.
Comparative Analysis:
| Compound | N-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Ring Vibrations (cm⁻¹) | Reference |
| 4-Methylfuro[3,2-c]pyridine 5-oxide | ~1250 - 1300 | ~3000 - 3100 | ~1400 - 1600 | Predicted |
| Furo[3,2-c]pyridine | - | ~3000 - 3100 | ~1400 - 1600 | Predicted |
| 4-Methylpyridine N-oxide | ~1250 | ~3000 - 3100 | ~1400 - 1600 | Predicted |
Table 4. Comparative Infrared Spectroscopy Data.
The presence of a strong absorption band in the 1250-1300 cm⁻¹ region is a strong indicator of the N-O bond in the target molecule and 4-methylpyridine N-oxide.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectral data, the following standardized protocols are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 3. Standard workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C. A spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds are typical.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., time-of-flight or Orbitrap) to obtain accurate mass measurements.
-
Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Analyze the fragmentation pattern to gain structural insights.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. For Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Conclusion
The structural verification of 4-Methylfuro[3,2-c]pyridine 5-oxide is a multifaceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. This guide has demonstrated that through a systematic, comparative approach, leveraging data from structurally related compounds, a confident and unambiguous structural assignment can be achieved. The principles and methodologies outlined herein provide a robust framework for the characterization of novel furo[3,2-c]pyridine derivatives and other complex heterocyclic systems, thereby upholding the highest standards of scientific integrity in drug discovery and development.
References
- Gajeles, G., et al. (2020).
-
PubChem. Furo[3,2-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. 4-Methylpyridine N-oxide. National Center for Biotechnology Information. Retrieved from [Link]
- Lácová, M., et al. (1998). 5-Aminofuro[3,2-c]pyridinium Tosylates and Substituted Furo[3,2-c]pyridine N-Oxides. Collect. Czech. Chem. Commun., 63(4), 507-518.
-
NIST. Pyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. 2-Methylfuro[3,2-c]pyridine 5-oxide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. Furo[3,2-c]pyridine (C7H5NO). Retrieved from [Link]
- Lácová, M., et al. (2008). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Arkivoc, 2008(15), 158-173.
-
PubChemLite. Furo[3,2-c]pyridine (C7H5NO). Retrieved from [Link]
Sources
4-Methylfuro[3,2-c]pyridine 5-oxide proper disposal procedures
4-Methylfuro[3,2-c]pyridine 5-oxide: Comprehensive Handling and Disposal Protocol
As a highly specialized heterocyclic N-oxide (CAS No.: 117013-86-2) [1], 4-Methylfuro[3,2-c]pyridine 5-oxide is a critical building block in advanced organic synthesis and medicinal chemistry. However, the unique electronic properties that make it synthetically valuable also dictate strict operational and disposal protocols.
This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe handling, containment, and disposal of this compound.
Part 1: Hazard Assessment & Mechanistic Causality
To handle 4-Methylfuro[3,2-c]pyridine 5-oxide safely, one must understand the causality behind its reactivity. The molecule features a highly polarized N–O bond where the oxygen atom carries a partial negative charge [2]. This structural characteristic drives three primary operational hazards:
-
Hygroscopicity: The nucleophilic oxygen readily forms hydrogen bonds with ambient moisture, leading to rapid hydration and clumping if exposed to air[3].
-
Reactivity with Electrophiles & Oxidizers: The N-oxide moiety can react violently with strong acids (e.g., nitric acid) or strong oxidizing agents, potentially forming unstable salts or triggering exothermic decomposition [2, 4].
-
Toxic Combustion Byproducts: If subjected to uncontrolled thermal degradation, the nitrogen atom in the fused ring system oxidizes to release toxic nitrogen oxides (NOx) [5].
Part 2: Quantitative Safety Data
The following table summarizes the critical safety parameters and the mechanistic reasoning behind each requirement.
| Property / Parameter | Specification | Causality & Operational Note |
| CAS Number | 117013-86-2 | Unique identifier required for hazardous waste tracking and EPA/RCRA compliance [1]. |
| Physical State | Solid (Hygroscopic) | Absorbs atmospheric moisture; must be stored under inert gas (Argon/Nitrogen) at <15°C [3]. |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Causes localized epithelial irritation; mandates the use of standard protective PPE [3, 4]. |
| Chemical Incompatibilities | Strong oxidizers, strong acids | Risk of exothermic decomposition or formation of unstable protonated salts (pKa ~0.8)[2, 4]. |
| Combustion Byproducts | CO, CO₂, NOx | Uncontrolled burning releases toxic gas; mandates high-temperature incineration with a chemical scrubber [5]. |
Part 3: Standard Operating Procedure (SOP): Handling & Storage
To ensure scientific integrity and personnel safety, every interaction with 4-Methylfuro[3,2-c]pyridine 5-oxide must follow a self-validating workflow:
-
Environmental Control: Always handle the compound within a properly functioning, certified laboratory chemical fume hood to prevent inhalation of aerosolized dust[4].
-
PPE Donning: Equip nitrile gloves (inspect for micro-tears prior to use), splash-proof safety goggles, and a flame-resistant lab coat. If ventilation is compromised, a Type P95 (US) or P1 (EU) particulate respirator is required [4, 5].
-
Inert Atmosphere Transfer: Because the compound is hygroscopic, perform all weighing and transfers rapidly. For bulk storage, purge the headspace of the container with Argon or Nitrogen before sealing [3].
-
Validation Step: Before returning the chemical to storage, verify that the container threads are free of powder to ensure an airtight seal. Store in a cool, dark, and dry chemical cabinet segregated from acids and oxidizers.
Part 4: Spill Response & Containment Workflow
In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination [6].
-
Isolate the Area: Evacuate non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity.
-
Dry Containment (Crucial): Do not apply water initially. Applying water to a hygroscopic N-oxide will cause it to form a sticky, concentrated paste that is difficult to remove.
-
Mechanical Removal: Gently sweep up the solid using a spark-proof shovel or a high-efficiency vacuum cleaner equipped with a HEPA filter [4].
-
Chemical Decontamination: Once the bulk solid is removed, wash the spill site with a damp absorbent pad soaked in a mild detergent solution.
-
Waste Segregation: Place all recovered material and contaminated cleanup supplies into a sealed, high-density polyethylene (HDPE) container for hazardous waste disposal.
Part 5: Waste Segregation & Disposal Procedures
Proper disposal of heterocyclic N-oxides requires strict adherence to environmental regulations to prevent groundwater contamination and atmospheric pollution[5, 6]. Never pour 4-Methylfuro[3,2-c]pyridine 5-oxide solutions down the drain.
Step 1: Solid Waste Processing
-
Collect all pure solid waste, empty vials, and contaminated PPE in a sealable, airtight compatible waste container.
-
Labeling: Clearly label the container as "Hazardous Solid Waste: Heterocyclic N-oxide (Toxic/Irritant) - DO NOT MIX WITH ACIDS".
Step 2: Liquid Waste Segregation
-
Organic Solutions: If the N-oxide is dissolved in an organic solvent during synthesis, segregate the waste into standard Halogenated or Non-Halogenated organic waste carboys based on the carrier solvent. Validation: Verify the halogen content of the solvent before mixing to prevent explosive reactions in the waste stream.
-
Aqueous Solutions: If the compound is in an aqueous solution, verify and adjust the pH to a neutral range (pH 6–8) using dilute NaOH or HCl. Validation: Test the pH with indicator paper before sealing the container to prevent unwanted hydrolysis or pressure buildup from off-gassing.
Step 3: Final Disposal Route
-
Transfer all segregated waste to a licensed hazardous waste disposal facility.
-
Mandated Destruction Method: The waste must be destroyed via High-Temperature Incineration . Because the combustion of N-oxides generates toxic nitrogen oxides (NOx), the incineration facility must be equipped with a chemical scrubber to neutralize the exhaust gases before atmospheric release [4, 5].
Part 6: Disposal Workflow Decision Tree
The following logical workflow ensures that all waste streams containing 4-Methylfuro[3,2-c]pyridine 5-oxide are routed to the correct destruction method without risking chemical incompatibility.
Decision tree for the segregation and disposal of 4-Methylfuro[3,2-c]pyridine 5-oxide waste streams.
References
-
Pyridine-N-oxide - Wikipedia (Mechanistic data on N-O bond polarization and pKa). Wikipedia. Available at: [Link]
-
Waste classification guidelines - NSW EPA (Regulatory frameworks for hazardous waste segregation and environmental protection). NSW Environment Protection Authority. Available at: [Link]
Comprehensive Safety and Handling Guide for 4-Methylfuro[3,2-c]pyridine 5-oxide
As a Senior Application Scientist, I have designed this operational protocol for researchers, scientists, and drug development professionals handling 4-Methylfuro[3,2-c]pyridine 5-oxide (CAS: 117013-86-2) [1][2]. This heteroaromatic N-oxide serves as a highly valuable intermediate in pharmaceutical synthesis and drug discovery. However, like many pyridine N-oxide derivatives, it presents specific handling challenges—namely hygroscopicity, potential for exothermic thermal decomposition, and mucous membrane irritation[3][4].
This guide provides a self-validating system of operational, Personal Protective Equipment (PPE), and disposal protocols to ensure maximum laboratory safety, regulatory compliance, and chemical integrity.
Physicochemical & Hazard Profile
To establish a robust safety protocol, we must first understand the intrinsic properties of the molecule. N-oxides feature a highly polarized N-O bond, which imparts both their synthetic utility and their unique hazard profile.
Quantitative Data & Hazard Summary
| Property | Specification / Data |
| Chemical Name | 4-Methylfuro[3,2-c]pyridine 5-oxide |
| CAS Number | 117013-86-2[1] |
| Physical State | Solid (Crystalline / Powder) |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[3][4] |
| Key Reactivity Hazards | Hygroscopic; susceptible to thermal instability at elevated temperatures (>100°C) leading to potential exothermic decomposition[5]. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not arbitrary; it is strictly dictated by the compound's ability to cause contact dermatitis and respiratory irritation[3].
-
Hand Protection:
-
Requirement: Double-gloving with standard nitrile gloves (minimum 4 mil thickness).
-
Causality: Nitrile provides excellent resistance to solid organic intermediates. Double-gloving is highly recommended because N-oxides can act as vehicles for carrying other active pharmaceutical ingredients (APIs) across the dermal barrier if inadvertently dissolved in a carrier solvent (e.g., DMSO, DMF)[4].
-
-
Eye & Face Protection:
-
Requirement: ANSI Z87.1-compliant tight-fitting chemical splash goggles.
-
Causality: The compound causes serious eye irritation (Category 2A). Standard safety glasses with side shields are insufficient against airborne dust generated during weighing or transfer[3].
-
-
Body Protection:
-
Requirement: Flame-resistant (FR) lab coat (e.g., Nomex) and closed-toe, non-porous footwear.
-
Causality: While the compound itself is not highly flammable, its potential to act as an oxidizer or release oxygen under extreme thermal stress necessitates FR garments when used in heated reactions[5].
-
-
Respiratory Protection:
-
Requirement: N95/P100 particulate respirator OR handling exclusively within a certified Chemical Fume Hood.
-
Causality: The STOT SE 3 classification indicates respiratory irritation. Airborne fine powders can easily reach the lower respiratory tract, causing severe discomfort and inflammation[3].
-
Experimental Workflow & Handling Protocol
Every step in handling 4-Methylfuro[3,2-c]pyridine 5-oxide must be designed to mitigate moisture absorption (which degrades the reagent) and dust generation (which poses an inhalation risk)[3][4].
Step-by-Step Methodology
-
Preparation & Environment: Ensure the chemical fume hood has a minimum face velocity of 100 linear feet per minute (LFM). Clear the hood of incompatible materials, specifically strong reducing agents and active metals.
-
Weighing: Use a static-dissipative weighing boat. Because the material is hygroscopic, minimize exposure to ambient air. For highly precise catalytic amounts, prepare a stock solution inside a nitrogen-filled glovebox.
-
Transfer: Use a closed-system transfer or a powder funnel to avoid aerosolizing the solid.
-
Reaction Setup: If heating is required, equip the reaction vessel with a reflux condenser and an inert gas (N2/Ar) blanket. Critical: Never heat N-oxide compounds in a sealed, thick-walled glass vessel without prior Differential Scanning Calorimetry (DSC) safety screening, as thermal decomposition can cause rapid pressurization[5].
-
Quenching: Upon reaction completion, allow the mixture to cool to room temperature before exposing it to air or aqueous workup solutions.
Caption: Step-by-step experimental workflow for handling hygroscopic N-oxide intermediates safely.
Thermal Stability & Reactivity Considerations
A fundamental aspect of laboratory safety is understanding why a chemical fails. Pyridine N-oxides and their derivatives possess inherent thermal instability. When subjected to elevated temperatures, the N-O bond can undergo homolytic or heterolytic cleavage. DSC analyses of similar weakly coordinated N-oxide complexes have demonstrated exothermic events starting at temperatures as low as 100°C[5].
Causality of Thermal Hazards: If 4-Methylfuro[3,2-c]pyridine 5-oxide is heated indiscriminately, the exothermic decomposition can become autocatalytic. This generates non-condensable toxic gases (Nitrogen Oxides - NOx, Carbon Monoxide - CO), leading to rapid pressure spikes and potential vessel rupture[3][5].
Caption: Logical relationship mapping the thermal decomposition pathway and associated pressurization risks.
Spill Response & Waste Disposal Plan
Trustworthy protocols must account for unintended deviations, such as spills.
Immediate Spill Response
-
Isolate: Evacuate personnel from the immediate vicinity.
-
Protect: Ensure the responder is wearing upgraded PPE (N95 respirator, heavy-duty nitrile gloves)[3].
-
Contain: Do NOT use water initially, as the hygroscopic material may become a sticky, difficult-to-clean residue.
-
Clean: Gently sweep up the solid using a static-free brush and dustpan to minimize dust generation[3]. Place into a compatible, sealable hazardous waste container. Wash the contaminated surface with a mild detergent and water only after the bulk solid is removed.
Disposal Plan
Do not let the product enter drains. 4-Methylfuro[3,2-c]pyridine 5-oxide must be treated as hazardous organic waste[3].
-
Solid Waste: Collect in a dedicated, clearly labeled solid organic waste bin.
-
Liquid Waste (Post-Reaction): Segregate into halogenated or non-halogenated waste streams depending on the reaction solvent used (e.g., DCM vs. Ethyl Acetate). Ensure the waste container is vented if there is any risk of ongoing gas evolution.
References
-
EvitaChem. "4-Methylfuro[3,2-c]pyridine 5-oxide Product Information".1
-
NextSDS. "Furo[3,2-c]pyridine,4-methyl-,5-oxide(9CI) Chemical Substance Information". 2
-
Jubilant Ingrevia Limited. "Safety Data Sheet: Pyridine-N-Oxide". (2024). 3
-
TCI Chemicals. "Safety Data Sheet: Pyridine N-Oxide". 4
-
Sheng, M., et al. "Thermal Instability and Associated Potential Safety Hazards of Rhodium(I) Precatalyst Complexes with Weakly Coordinated Ligands". Organic Process Research & Development, ACS Publications (2021). 5
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
